Lufenuron

Catalog No.
S533770
CAS No.
103055-07-8
M.F
C17H8Cl2F8N2O3
M. Wt
511.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lufenuron

CAS Number

103055-07-8

Product Name

Lufenuron

IUPAC Name

N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide

Molecular Formula

C17H8Cl2F8N2O3

Molecular Weight

511.1 g/mol

InChI

InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31)

InChI Key

PWPJGUXAGUPAHP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F

solubility

Soluble in DMSO

Synonyms

fluphenacur;(rs)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxyl)phenyl]3-(2,6-difluorobenzoyl)urea;cga-184,699;LUFENURON;Benzamide, N-2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenylaminocarbonyl-2,6-difluoro-;lufenuron (bsi,iso,inn);(RS)-1-[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl)urea;N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F

The exact mass of the compound Lufenuron is 509.9784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759097. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

lufenuron chitin synthesis inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mechanism of Action

Lufenuron's primary action is to disrupt chitin synthesis, but it does not directly inhibit the chitin synthase (CHS) enzyme. The specific biochemical interactions are detailed below.

  • Target Pathway: Chitin is a fundamental polysaccharide in insect exoskeletons (cuticles), the midgut peritrophic matrix, and other structures [1] [2]. Its synthesis is a multi-step process involving several enzymes, culminating with CHS polymerizing UDP-N-acetylglucosamine into chitin chains [1].
  • Primary Molecular Target: Evidence suggests this compound inhibits the γ-S-GTP stimulated uptake of Ca²⁺ into chitin-containing vesicles, disrupting vesicle fusion with the outer cell membrane and subsequent cuticle deposition [3]. This explains its effect despite not directly inhibiting CHS.
  • Cellular and Ultrastructural Consequences: Treatment leads to abnormal endocuticle formation, seen as protein globules in an amorphous chitin matrix, and ultimately complete inhibition of endocuticle deposition at higher concentrations [4]. This is associated with epidermal cell degeneration, including decreased cytoplasm and lytic changes to organelles [4]. In some insects, this compound also inhibits midgut epithelial cell differentiation [4].
  • Organism-Level Effects: A compromised cuticle cannot withstand internal pressure during molting (ecdysis), leading to abortive molting, rupture, desiccation, and death [1] [2]. This compound is also ovicidal, preventing proper larval hatching, and at sublethal doses, it disrupts pupation, eclosion, and reproduction [1] [3].

The relationship between this compound exposure and its lethal morphological effects is illustrated in the following pathway:

G Start This compound Exposure A Inhibits Ca²⁺ uptake into vesicles Start->A B Disrupts vesicle fusion with cell membrane A->B C Blocks chitin deposition and cuticle formation B->C D Cellular Degeneration: - Abnormal endocuticle - Epidermal cell lysis C->D E Organismal Effects: - Abortive molting - Larval/pupal death - Reduced egg hatch D->E

Pathway from this compound exposure to cellular disruption and organismal death.

Quantitative Toxicity and Metabolic Impact

The toxicity of this compound varies by insect species, life stage, and population. The table below summarizes key toxicity data and the compound's impact on major metabolites.

Table 1: Toxicity of this compound to Various Insect Pests

Species Life Stage Toxicity Value Concentration Key Observations Source
Helicoverpa armigera 3rd-instar larva LC₅₀ (72h) 5.506 μg/mL Mortality from abortive molting & metamorphosis abnormality. [1]
Helicoverpa armigera 4th-instar larva LC₅₀ (72h) 6.036 μg/mL Slightly less susceptible than 3rd-instar. [1]
Musca domestica 2nd-instar larva LC₅₀ ~732 ppm* Significant mortality; hexaflumuron was more potent. [5]
Spodoptera frugiperda Field populations (2019-2020) Low resistance N/A No target-site (I1040M) mutations detected in SfCHSA. [6]

Note: The LC₅₀ for M. domestica was calculated based on LC₂₅ and LC₇₅ values provided in the source and is an approximation.

This compound also induces broad metabolic disturbances. A study on M. domestica larvae treated with LC₇₅ concentrations showed significant reductions in key metabolites compared to controls 72 hours post-treatment [5].

Table 2: Impact of this compound on Larval Metabolites (M. domestica)

Metabolite Change vs. Control Biological Implication
Total Carbohydrate -43.1% Severe energy depletion.
Total Protein Significant reduction Disruption of growth and structural component synthesis.
Total Lipid Significant reduction Impairment of energy reserves and cell membranes.
Cholesterol Quantitative reduction Disruption of steroid hormone synthesis (e.g., ecdysone).

Key Experimental Protocols

To investigate this compound's effects, standardized bioassays and molecular techniques are employed. The following protocols are cited in the search results.

1. Dietary Overlay Bioassay for Toxicity (Helicoverpa armigera & Spodoptera frugiperda)

  • Objective: Determine acute toxicity (LC values) and sublethal effects.
  • Procedure:
    • Solution Preparation: Dissolve this compound in acetone and serially dilute with 0.1% Triton X-100 aqueous solution to create a concentration gradient [1] [6].
    • Diet Treatment: Apply a specific volume (e.g., 50 μL) of each dilution to the surface of artificial diet in multi-well plates and allow solvent to evaporate [1] [6].
    • Insect Exposure: Introduce one larva per well. Include control wells treated with solvent only [1] [6].
    • Data Collection: Record larval mortality at 72 hours. Sublethal effects (e.g., prolonged development, abnormal pupation) are monitored in surviving insects [1] [6].
    • Data Analysis: Use probit analysis to calculate LC values (LC₁₀, LC₂₅, LC₅₀) and the toxicity regression equation [1].

2. Gene Expression Analysis via qRT-PCR (Helicoverpa armigera)

  • Objective: Quantify changes in gene expression of chitin synthesis pathway enzymes after this compound exposure.
  • Procedure:
    • Sample Collection: Dissect tissues of interest (e.g., epidermis, midgut) from treated and control larvae [1].
    • RNA Extraction & cDNA Synthesis: Isolve total RNA and synthesize complementary DNA (cDNA) [1].
    • qRT-PCR: Perform reactions using gene-specific primers for targets like CHS1, CHS2, TRE, and UAP. Use a stable reference gene (e.g., actin) for normalization [1].
    • Data Analysis: Calculate relative expression levels using the 2^(-ΔΔCt) method. Compare treated and control groups to identify differentially expressed genes [1].

Resistance and Target-Site Mutations

Resistance to this compound is a growing concern. A major mechanism involves mutations in the chitin synthase gene.

  • Key Mutation: An I1042M (or I1040 in some species) amino acid substitution in CHS1 (CHSA) is highly correlated with resistance to multiple benzoylurea insecticides, including this compound, in pests like the diamondback moth (Plutella xylostella) [6].
  • Current Status in Fall Armyworm: As of 2020, field populations of Spodoptera frugiperda in China showed low resistance to this compound, and no I1040M mutation was detected in the SfCHSA gene, suggesting this mechanism is not yet widespread for this pest [6].
  • Alternative Mechanism - Gene Regulation: Exposure to this compound can significantly increase the expression of the SfCHSA gene in S. frugiperda larvae, indicating that overexpression of the target site may be a potential resistance mechanism [6]. In H. armigera, this compound caused up-regulation of HaCHS1 and HaTRE, but down-regulation of HaCHS2 and HaUAP [1].

The experimental workflow for investigating these resistance mechanisms is as follows:

G Start Field Population Collection A Bioassay: Determine Resistance Level Start->A B Molecular Analysis A->B C1 Genomic DNA Sequencing (Detect Target-site Mutations) B->C1 C2 qRT-PCR (Analyse Gene Expression) B->C2 D Data Integration & Resistance Mechanism Confirmation C1->D C2->D

Experimental workflow for characterizing this compound resistance mechanisms.

Conclusion for Research and Development

This compound exerts its effect by indirectly disrupting chitin synthesis, leading to severe developmental defects and insect death. Current research focuses on its precise molecular target, its sublethal metabolic effects, and the emergence of resistance, particularly via mutations in the CHS gene.

References

lufenuron mode of action insects

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mode of Action

Lufenuron's primary mechanism is chitin synthesis inhibition, targeting the insect molting process. The detailed biochemical pathway and disruptive effects are summarized below.

G Trehalose Trehalose Glucose Glucose Trehalose->Glucose TRE Fructose-6-P Fructose-6-P Glucose->Fructose-6-P HK, G6PI GFAT GFAT GNPAT GNPAT PGM PGM UAP UAP CHS1 CHS1 UDP_GlcNAc UDP_GlcNAc Chitin Chitin UDP_GlcNAc->Chitin CHS1 This compound This compound This compound->GNPAT Downregulates This compound->PGM Downregulates This compound->UAP Downregulates This compound->CHS1 Inhibits Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P GFAT N-Acetylglucosamine-6-P N-Acetylglucosamine-6-P Glucosamine-6-P->N-Acetylglucosamine-6-P GNPAT N-Acetylglucosamine-1-P N-Acetylglucosamine-1-P N-Acetylglucosamine-6-P->N-Acetylglucosamine-1-P PGM N-Acetylglucosamine-1-P->UDP_GlcNAc UAP

Figure 1: this compound disruption of chitin synthesis pathway in insects

  • Molecular Targets: this compound belongs to the benzoylurea class of insect growth regulators [1]. It systemically inhibits chitin synthesis, a critical structural polysaccharide in insect exoskeletons [2] [1].
  • Gene Expression Disruption: Treatment with this compound causes significant downregulation of 7 out of 10 chitin synthesis genes, including chitin synthase 1 (CHS1), uridine diphosphate-N-acetylglucosamine-pyrophosphorylase (UAP), phosphoacetyl glucosamine mutase (PGM), and glucosamine 6-phosphate N-acetyl-transferase (GNPAT) [2].
  • Metabolic Consequences: this compound reduces trehalose content in hemolymph and decreases chitin content in the larval integument in a concentration-dependent manner [2]. Simultaneously, it enhances the expression of chitin degradation genes, further disrupting the chitin balance [2].

Quantitative Bioactivity and Sublethal Effects

This compound demonstrates potent toxicity against insect pests, with significant impacts even at sublethal concentrations.

Table 1: Toxicity and Developmental Impact of this compound on Helicoverpa armigera Larvae

Parameter 3rd-instar Larvae 4th-instar Larvae
Lethal Concentration (LC25) Provided in research [2] Provided in research [2]
Larval Stage Duration Significantly extended [2] Significantly extended [2]
Pupation Rate Significantly reduced [2] Significantly reduced [2]
Emergence Rate Significantly reduced [2] Significantly reduced [2]
Pupal Weight Significantly reduced [2] Adversely affected [2]
  • Morphological Defects: Insects exposed to this compound experience abortive molting and metamorphosis defects, with observed separation of epidermis and subcutaneous tissues leading to mortality [2].
  • RNAi Synergy: Knockdown of chitin synthesis genes (HaCHS1, HaUAP, HaPGM, HaGNPAT) significantly increases larval susceptibility to this compound by 28.0% to 75.48%, suggesting promising combined pest management strategies [2].

Experimental Protocols and Applications

Bioassay Methodology

The leaf-dipping method provides a standardized approach for evaluating this compound efficacy [2]:

  • Sample Preparation: Dissolve this compound in acetone with 0.1% Triton X-100, creating stock solution (100 µg/mL)
  • Concentration Series: Prepare serial working concentrations (e.g., 0.125-8.0 µg/mL) using 0.1% Triton X-100 aqueous solution
  • Control Setup: Use water solution with 1% acetone and 0.1% Triton X-100 as blank control
  • Treatment Process: Dip diet cubes (~1 cm³) in insecticide solutions for 5 seconds, air-dry for 2 hours
  • Exposure and Assessment: Place one larva per treated diet piece in 24-well plates, maintain at 27±2°C, 75±10% RH, with 14:10 light:dark photoperiod, record mortality at 3 days post-treatment
Practical Applications
  • Veterinary Medicine: Used in dogs and cats for flea control, administered orally (tablets/suspension) or via injection [1]. Dosing ranges from 10-30 mg/kg in dogs and 10-60 mg/kg in cats, providing protection for 4 weeks to 6 months [1].
  • Agricultural Pest Control: Effectively controls pests including Helicoverpa armigera, Spodoptera frugiperda, Spodoptera exigua, and Rhynchophorus ferrugineus [2]. Applied as foliar spray during early infestation stages on citrus, apple, pear, stone fruits, grapes, and nut trees [3].

Safety and Resistance Considerations

Non-Target Organism Effects
  • Mammalian Safety: this compound demonstrates low acute oral toxicity (rat LD₅₀ > 2,000 mg/kg) and low dermal toxicity (rat LD₅₀ > 4,000 mg/kg) [1].
  • Potential Avian Toxicity: Recent studies indicate higher doses (12-16 mg/kg) in broiler chickens can cause hematological changes, altered serum biochemistry, and histopathological alterations in liver, kidneys, and heart [4].
Resistance Management
  • Current Status: No confirmed parasite resistance reported in pets [1].
  • Proactive Strategies: Combination with other control methods recommended to delay resistance development [2] [1].

This compound's unique chitin synthesis inhibition mechanism, specificity for immature insect stages, and favorable mammalian safety profile make it an important component of integrated pest management and veterinary parasite control programs. Its effectiveness depends on proper timing and application to target developing larval stages before they mature into reproductive adults.

References

Comprehensive Technical Review: Lufenuron as a Benzoylphenylurea Insecticide for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Lufenuron is a benzoylphenylurea insecticide belonging to the chitin synthesis inhibitor class (IRAC Group 15) that demonstrates exceptional efficacy against multiple insect developmental stages. First discovered and reported in 1989, this compound has established itself as a critical tool in integrated pest management programs worldwide due to its unique mode of action and favorable environmental profile [1]. The compound is classified as a benzoylurea insecticide with additional acaricidal and veterinary applications, making it versatile across agricultural and pharmaceutical domains [1]. Chemically designated as (RS)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl)urea, this compound's molecular structure features a hexafluoropropoxy side chain that contributes to its biological activity and environmental persistence [1].

The compound presents as an off-white to pale beige solid with a melting point of 169.1°C and decomposes before reaching its boiling point at approximately 242°C [1]. From a regulatory perspective, this compound is not approved under EC Regulation 1107/2009, with its inclusion having expired, though it remains listed in EU databases and is used in several countries including Morocco [1]. The physicochemical properties of this compound reveal characteristics that significantly influence its environmental behavior and application efficacy, which are detailed in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Conditions Significance
Molecular Mass 511.16 g/mol - Influences absorption and distribution
Water Solubility 0.046 mg/L At 20°C, pH 7 Very low solubility affects runoff potential
Octanol-Water Partition Coefficient (Log P) 5.12 At 20°C High lipophilicity indicates potential for bioaccumulation
Solubility in Organic Solvents 460,000 mg/L (acetone); 330,000 mg/L (ethyl acetate) At 20°C Formulation guidance for commercial products

Mechanism of Action and Molecular Targets

This compound exerts its insecticidal effects through the disruption of chitin synthesis, specifically by inhibiting chitin synthase 1 (CHS1), a critical enzyme in the arthropod cuticle formation process [1] [2]. Chitin, a polymer of N-acetyl glucosamine (GlcNAc), serves as an essential structural component in insect exoskeletons, trachea, midgut, and reproductive tissues, making its biosynthesis a prime target for selective insect control [2]. The complete chitin biosynthesis pathway begins with trehalose and proceeds through eight key enzymatic steps involving: trehalase (TRE), hexokinase (HK), glucose-6-phosphate isomerase (G6PI), glutamine fructose-6-phosphate aminotransferase (GFAT), glucosamine 6-phosphate N-acetyl-transferase (GNPAT), phosphoacetyl glucosamine mutase (PGM), UDP-N-acetylglucosamine pyrophosphorylase (UAP), and chitin synthase (CHS) [2].

Recent transcriptomic analyses in Helicoverpa armigera have revealed that this compound exposure results in the down-regulation of 7 out of 10 chitin synthesis genes, while simultaneously enhancing the expression of two chitin degradation genes [3]. This dual action disrupts the delicate balance between chitin synthesis and degradation, leading to defective cuticle formation and impaired structural integrity during molting cycles. The specific molecular interactions manifest as abnormal endocuticular deposition, ultrastructural abnormalities in the integument, and ultimately abortive molting processes that prove lethal to developing insects [2] [4].

The following diagram illustrates the chitin synthesis pathway and the specific points where this compound exerts its inhibitory effects:

G Start Trehalose TRE Trehalase (TRE) Start->TRE Glucose Glucose TRE->Glucose HK Hexokinase (HK) Glucose->HK G6P Glucose-6-Phosphate HK->G6P G6PI Glucose-6-Phosphate Isomerase (G6PI) G6P->G6PI F6P Fructose-6-Phosphate G6PI->F6P GFAT Glutamine Fructose-6-Phosphate Aminotransferase (GFAT) F6P->GFAT GlcN6P Glucosamine-6-Phosphate GFAT->GlcN6P GNPAT Glucosamine 6-Phosphate N-acetyl-transferase (GNPAT) GlcN6P->GNPAT GlcNAc6P N-acetylglucosamine-6-Phosphate GNPAT->GlcNAc6P PGM Phosphoacetyl glucosamine Mutase (PGM) GlcNAc6P->PGM GlcNAc1P N-acetylglucosamine-1-Phosphate PGM->GlcNAc1P UAP UDP-N-acetylglucosamine Pyrophosphorylase (UAP) GlcNAc1P->UAP UDPGlcNAc UDP-N-acetylglucosamine UAP->UDPGlcNAc CHS Chitin Synthase (CHS) UDPGlcNAc->CHS Chitin Chitin Polymer CHS->Chitin This compound This compound This compound->CHS Inhibition

Figure 1: this compound inhibition of chitin synthase in insect cuticle formation

Efficacy Spectrum and Biological Activity

This compound demonstrates concentration-dependent efficacy against a broad spectrum of economically significant insect pests, with particular potency against immature developmental stages. Bioassay results against Helicoverpa armigera larvae revealed LC₅₀ values of 5.506 μg/mL and 6.036 μg/mL for 3rd and 4th instar larvae respectively at 72 hours post-treatment [2]. The lethal concentration values and corresponding toxicity regression equations demonstrate consistent concentration-mortality relationships, with lower instars generally showing greater susceptibility [2]. This compound's efficacy extends across multiple insect orders, exhibiting excellent activity against Lepidoptera and Coleoptera larvae, fleas, leaf miners, fruit flies, and rust mites [1].

Table 2: this compound Efficacy Against Target Pests

Target Organism Life Stage Affected Efficacy Metrics Application Context
Helicoverpa armigera 3rd and 4th instar larvae LC₅₀: 5.506-6.036 μg/mL Agricultural crops
Tribolium castaneum Larvae 100% mortality for 3 months Stored grain protection
Lepeophtheirus salmonis (Sea lice) Copepodid stage >95% reduction at chalimus I stage Aquaculture
Spodoptera exigua Larvae Significant molting disruption Vegetable crops
Ctenocephalides felis (Fleas) Larvae Effective growth regulation Veterinary applications

At sublethal concentrations, this compound induces significant developmental disruptions including extended larval and pupal duration, reduced pupation and emergence rates, and adverse effects on pupal weight [3]. These trans-stadial effects demonstrate the compound's capacity to impact insect populations beyond immediate mortality, potentially suppressing reproduction and subsequent generation establishment. In Helicoverpa armigera, treatment with LC₂₅ this compound significantly extended developmental timelines and reduced pupation rates by approximately 30%, highlighting its profound impact on insect life cycle completion [3].

Environmental Fate and Ecotoxicological Profile

This compound presents a complex ecotoxicological profile characterized by high persistence and potential bioaccumulation, necessitating careful environmental assessment. The compound is classified as a "forever chemical" based on its environmental persistence (sediment DT₅₀ > 90 days) and bioaccumulation potential (Log P ≥ 5) [1]. With a high octanol-water partition coefficient (Log P = 5.12) and extremely low water solubility (0.046 mg/L at 20°C, pH 7), this compound demonstrates affinity for sediment binding and potential for trophic transfer in aquatic ecosystems [1].

Ecotoxicological assessments reveal significant species-specific susceptibility, with particular concern for aquatic invertebrates and fish. Acute toxicity testing in Colossoma macropomum demonstrated a 96-hour LC₅₀ value of 0.58 mg/L, with exposed fish exhibiting respiratory distress, altered swimming behavior, and histopathological gill damage [5]. Chronic exposure at sublethal concentrations (2-4 μg/L) induced oxidative stress in grass carp (Ctenopharyngodon idella), manifested through tissue-specific alterations in antioxidant enzyme activities including superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and glutathione (GSH) levels [6].

The environmental fate profile extends to terrestrial ecosystems, where this compound's soil adsorption characteristics influence its mobility and potential for groundwater contamination. While comprehensive terrestrial ecotoxicological data are limited in the available literature, the compound's physicochemical properties suggest moderate to high soil adsorption potential, which may reduce leaching but prolong soil residence time in treated agricultural areas.

Experimental Protocols and Research Methodologies

Bioassay Procedures

Standardized bioassay methods for this compound efficacy assessment vary according to target species and life stage. For Lepidoptera larvae such as Helicoverpa armigera, researchers have employed a leaf-dipping methodology with slight modifications [2] [3]. The protocol involves preparing stock solutions of this compound dissolved in acetone with 0.1% Triton X-100, followed by serial dilution to working concentrations ranging from 0.125 to 8 μg/mL using an aqueous solution of 0.1% (w/v) Triton X-100 [3]. Artificial diet cubes (approximately 1 cm³) are immersed in the treatment solutions for 5 seconds, air-dried for 2 hours at room temperature, and placed in individual wells of 24-well plates, with one larva transferred per well [3]. Mortality assessments are typically conducted at 72 hours post-treatment, with larvae showing no movement upon gentle stimulation classified as dead [3].

For aquatic applications against sea lice (Lepeophtheirus salmonis), bioassays involve exposing the first parasitic stage to 700 ppb this compound for three hours, resulting in over 90% reduction in survival to the chalimus II life stage [4]. In-feed treatment administration for salmon smolts demonstrates greater than 95% reduction by the chalimus I stage, highlighting the differential efficacy based on application method and exposure route [4].

Biochemical Analysis Methods

Assessment of oxidative stress parameters in non-target organisms requires precise biochemical methodologies. In recent ecotoxicological studies, fish such as grass carp (Ctenopharyngodon idella) are exposed to sublethal this compound concentrations (2-4 μg/L) for extended periods (up to 33 days) [6]. Tissue samples (liver, kidney, gills, heart, and brain) are collected at predetermined intervals (e.g., days 11, 22, and 33), with animals euthanized by immersion in MS-222 solution (250 mg/L water for 10 minutes) prior to dissection [6]. Excised organs are homogenized in ice-cold phosphate-buffered saline, and antioxidant enzyme activities including superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and glutathione (GSH) are quantified spectrophotometrically using established protocols [6].

Analytical Chemistry Methods

Residue analysis and quantification of this compound in various matrices employ sophisticated chromatographic techniques. A validated gas chromatography-mass spectrometry (GC-MS) method for wheat flour matrices utilizes single-step solid-liquid extraction with ethyl acetate, followed by clean-up using Primary Secondary Amine (PSA) as a sorbent prior to instrumental analysis [7]. This method demonstrates excellent sensitivity with a limit of detection of 5 ng/mL (S/N ≈ 3) and limit of quantification of 50 ng/mL, with linear calibration in the range of 50-1000 ng/mL (r² = 0.998) and average recovery of 98.23±2.52% for spiked samples [7].

Regulatory Status and Resistance Management

The regulatory landscape for this compound varies significantly across jurisdictions, with implications for its development and application. Under EC Regulation 1107/2009, this compound is not approved, with its inclusion having expired, though it remains listed in EU databases [1]. The dossier rapporteurs were designated as Spain and Hungary during the evaluation process [1]. Despite this European regulatory status, this compound maintains approvals in other regions including Morocco and continues to be developed for specialized applications such as sea lice control in Chilean aquaculture [1] [8].

From a resistance management perspective, this compound represents a critical tool in insecticide resistance management (IRM) programs due to its unique mode of action (IRAC Group 15) and low incidence of cross-resistance. However, recorded resistance in Drosophila melanogaster underscores the importance of implementing strategic rotation programs to preserve efficacy [1]. The combination of RNAi technology with this compound treatment demonstrates promise for managing resistant populations, as evidenced by research showing that knockdown of specific chitin synthesis genes significantly increases larval susceptibility to this compound in Helicoverpa armigera [3].

Conclusions and Research Directions

This compound remains a valuable insect growth regulator with demonstrated efficacy against numerous economically significant pests across agricultural and veterinary domains. Its unique mechanism of action as a chitin synthesis inhibitor provides a selective toxicity profile favorable for integrated pest management programs targeting arthropod pests while minimizing impacts on vertebrates. However, the environmental persistence and ecotoxicological concerns highlighted in recent research necessitate careful consideration in regulatory decisions and application practices.

References

IRAC Classification and Mode of Action

Author: Smolecule Technical Support Team. Date: February 2026

The IRAC classification system organizes insecticides based on their target site or mode of action to support effective resistance management. Lufenuron's specific classification is detailed below.

Feature Description for this compound
IRAC Group 15 [1] [2]
Group Name Inhibitors of chitin biosynthesis, type 0 (affecting CHS1) [2]
Primary Mode of Action Systemic, selective, stomach-acting inhibitor of chitin synthesis [1].
Biochemical Target Interferes with the enzyme chitin synthase 1 (CHS1), blocking the polymerization step of chitin formation [1].
Biological Effect Disrupts molting (ecdysis) in larval stages and prevents proper hatching of eggs; also leads to abnormal endocuticle formation and epidermal cell degeneration in adults [3].

The following diagram illustrates the sequence of this compound's action in insects, from ingestion to physiological effects.

G Start This compound Ingestion (Oral or Blood Feed) A Circulates in Host Bloodstream Start->A B Ingested by Target Insect A->B C Inhibits Chitin Synthase 1 (CHS1) B->C D Blocks Chitin Polymerization C->D E Disrupted Cuticle Formation and Egg Hatching D->E F1 Larval Mortality during Molting E->F1 F2 Adult Infertility and Mortality E->F2 F3 Population Collapse E->F3

This compound mode of action: from ingestion to population-level effects.

Experimental Evidence and Toxicological Data

Recent studies reveal toxic effects of this compound on non-target organisms, including birds and mammals, at high or prolonged doses. Key findings from these experimental studies are summarized below.

Toxicology in Broiler Chickens

A 2025 study exposed broiler chickens to this compound (4-16 mg/kg) for 39 days, showing dose-dependent toxic effects [4] [5].

Parameter Assessed Key Findings
Hematology Significant decrease in RBC count, PCV, and hemoglobin. Significant increase in WBC count [4] [5].
Serum Biochemistry Significant increase in liver enzymes (ALT, AST, ALP), renal biomarkers (urea, creatinine), and cardiac biomarkers (cholesterol, creatinine kinase) [4] [5].
Oxidative Stress Induced oxidative stress and depletion of antioxidant enzymes (SOD, GSH, POD, CAT) in heart, liver, and kidneys [4] [5].
Histopathology Dose-dependent histoarchitectural alterations in liver, kidneys, and heart [4] [5].

Experimental Protocol (Chicken Study):

  • Animals & Design: 75 broiler chickens randomly divided into 5 groups (n=15). Group A control, Groups B-E administered this compound at 4, 8, 12, and 16 mg/kg body weight [4] [5].
  • Duration & Sampling: 39-day experimental period post-acclimatization. Blood and tissue samples collected on days 13, 26, and 39 [4] [5].
  • Biomarker Analysis: Hematology analyzer for blood parameters; chemistry analyzer for serum biochemistry; established biochemical protocols for antioxidant enzymes [4] [5].
  • Histopathology: Tissues fixed in formaldehyde, processed through dehydration and clearing, embedded in paraffin, sectioned, stained with H&E, examined under light microscope [4] [5].
Reproductive and Genotoxic Toxicity in Mammals

A 2020 study investigated effects on pregnant rats and fetuses during organogenesis [6].

Parameter Assessed Key Findings
Maternal & Fetal Effects Reduced maternal weight gain, asymmetrical fetal distribution in uterine horns, resorption sites, and uterine bleeding [6].
Fetal Development Fetal growth retardation, morphological malformations (e.g., hematoma, foot loss), and skeletal deformations (e.g., unossified skulls, deformed ribs) [6].
Genotoxicity & Oxidative Stress DNA fragmentation, cell cycle perturbation, increased malondialdehyde, decreased antioxidant enzymes (GPx, SOD) in liver of dams and fetuses [6].

Experimental Protocol (Rat Study):

  • Animals & Design: Pregnant rats divided into control, low-dose (0.4 mg/kg), and high-dose (0.8 mg/kg) groups [6].
  • Exposure: Oral administration during organogenesis gestational period [6].
  • Assessments: Cesarean section for teratogenicity, fetal morphologic and skeletal examination (Alcian blue-Alizarin red staining), comet assay for DNA fragmentation, flow cytometry for cell cycle, biochemical tests for oxidative stress [6].

Resistance and Product Formulations

  • Resistance Management: As a Group 15 insecticide, this compound should be alternated or rotated with products from different IRAC mode-of-action groups to minimize resistance selection pressure [2].
  • Veterinary and Agricultural Use: this compound is used in agriculture (cotton, vegetables, fruits) [1] and veterinary medicine (flea control in companion animals) [7] [8]. It is available as standalone or combination products (e.g., with milbemycin oxime for heartworm prevention) [8] [9].

References

Physicochemical Properties & Environmental Fate

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key data on Lufenuron's properties that dictate its environmental behavior and persistence [1].

Property Value Conditions / Notes Implication / Data Reliability
Water Solubility 0.046 mg/L At 20°C and pH 7 Very low, indicates strong hydrophobic nature [1].
Octanol-Water Partition Coefficient (Log P) 5.12 At 20°C Very high, indicates high potential for bioaccumulation [1].
Soil DT₅₀ (Laboratory) 107 days Value for "soil" Persistent. Exceeds the 90-day threshold for environmental persistence [1].
Soil DT₅₀ (Field) 28 days - Moderately persistent. Shorter than lab values, indicating influence of field conditions [1].
Sediment DT₅₀ 188 days - Very persistent. Suggends long-term residue in sediment systems [1].
Water-Sediment System DT₅₀ 69 days - Persistent. Exceeds the 60-day threshold for persistence in field studies [1].

This compound is classified as a "forever chemical" based on its high ecotoxicity, environmental persistence, and bioaccumulation potential (Log P > 5) [1]. Its very low water solubility and high Log P value explain its high adsorption to soil and organic carbon, reducing mobility but increasing persistence in the terrestrial environment [1].

Environmental Distribution and Toxicity

The diagram below illustrates the distribution and primary effects of this compound in the environment based on available data.

This compound's environmental distribution, persistence, and established toxicological effects.

This compound's high adsorption and persistence create potential for chronic exposure, leading to toxic effects. A 2020 study on pregnant rats demonstrated that chronic exposure to residual levels (0.4 and 0.8 mg/kg) during the organogenesis period caused teratogenic, genotoxic, and oxidative stress effects in both dams and fetuses [2]. Effects included fetal growth retardation, morphological malformations, skeletal deformations, increased DNA fragmentation in liver cells, and oxidative stress [2]. This suggests a potential transgenerational risk that extends beyond direct aquatic toxicity.

Experimental Protocols for Fate and Mitigation Studies

For researchers investigating the environmental behavior of pesticides like this compound, here are methodologies from studies on similar compounds.

Adsorption and Leaching Experiments

A study on the herbicide isoproturon provides a transferable protocol for assessing soil mobility and mitigation strategies [3].

  • 1. Soil Preparation: Collect and characterize different agricultural soils (e.g., texture, pH, organic matter content). Amend subsamples with a sorbent like charcoal at varying rates (e.g., 0.5%, 1%, 2% w/w) [3].
  • 2. Adsorption Isotherms: Use the batch equilibrium method. Add a known concentration of the pesticide in a solution (e.g., 0.01M CaCl₂) to soil samples in centrifuge tubes. Shake, centrifugate, and analyze the supernatant to determine the concentration adsorbed by the soil. Fit data to models like the Freundlich equation to obtain adsorption coefficients (Kf) [3].
  • 3. Leaching Columns: Pack soil (amended and unamended) into glass columns. Apply the pesticide to the top and simulate rainfall. Elute water from the bottom and collect in fractions. Analyze the concentration in each fraction to create a leaching profile [3].
  • Key Findings from Isoproturon Study: Charcoal amendment significantly increased adsorption (Kf values), greatly reduced leaching, and delayed biodegradation, thereby increasing persistence but reducing environmental mobility [3].
Assessing Genotoxic and Teratogenic Effects

The following protocol is based on the this compound study on pregnant rats, which can be adapted for other mammalian models [2].

  • 1. Animal Model and Dosing: Use a rodent model such as pregnant rats. Divide into groups: a control (vehicle only) and treatment groups receiving the test substance at residual doses (e.g., 0.4 mg/kg and 0.8 mg/kg body weight). Administer via oral gavage during the critical organogenesis period [2].
  • 2. Teratogenicity Assessment: On the last day of gestation, extract fetuses via C-section. Record maternal weight gain, uterine weight, number of implantation sites, resorption sites, and post-implantation loss index. Examine fetuses for morphological abnormalities (e.g., hematoma, limb loss) and skeletal deformations using standard staining techniques [2].
  • 3. Genotoxicity Assessment (Comet Assay):
    • Sample Collection: Collect tissues (e.g., liver) from both dams and fetuses.
    • Cell Suspension: Prepare a single-cell suspension from the tissue.
    • Electrophoresis: Embed cells in agarose on a microscope slide, lyse to remove cellular membranes, and subject to alkaline electrophoresis.
    • Analysis: Stain DNA and score using image analysis. The % of DNA in the comet tail indicates the level of DNA strand breaks [2].
  • 4. Oxidative Stress Biomarkers: Homogenize liver tissue and measure malondialdehyde (MDA) levels as a marker of lipid peroxidation, and the activity of antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD) [2].

Research Gaps and Future Directions

  • Identification of Metabolites: There is a need to identify and characterize the environmental metabolites of this compound and assess their toxicity and persistence.
  • Long-Term Field Studies: More field studies are needed to understand the real-world persistence and accumulation of this compound, especially in aquatic sediment systems.
  • Impact on Soil Health: Research into the long-term effects of this compound on non-target soil microorganisms and beneficial insects is crucial.

This guide synthesizes the current technical understanding of this compound's environmental profile. The data indicates that its high persistence and bioaccumulation potential, coupled with emerging evidence of teratogenic and genotoxic effects, warrant careful environmental monitoring and further research.

References

Lufenuron Metabolic Pathways in Insects: Mechanisms, Methodologies, and Physiological Impacts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Lufenuron, a benzoylurea-class chitin synthesis inhibitor, represents a cornerstone of modern insect growth regulator (IGR) insecticides. Its primary mode of action centers on the disruption of chitin polymerization and deposition, essential processes for insect development and metamorphosis. This technical whitepaper synthesizes current research to provide a comprehensive overview of this compound's metabolic targets, sublethal effects on insect physiology, and appropriate methodological approaches for investigating its activity. Understanding this compound's precise mechanisms is crucial for developing effective resistance management strategies and optimizing integrated pest management (IPM) programs against economically significant insect pests such as Helicoverpa armigera and Spodoptera frugiperda.

Recent research has revealed that this compound's insecticidal activity extends beyond simple chitin synthesis inhibition to include complex endocrine disruptions and transgenerational effects that significantly impact pest population dynamics. The compound demonstrates high efficacy against larval stages while exhibiting novel properties at sublethal concentrations, including extended developmental durations, reduced reproductive capacity, and altered gene expression profiles in metabolic pathways. This report provides detailed experimental protocols, quantitative toxicity data, and visual pathway analyses to support research activities and insecticide development efforts targeting chitin metabolic pathways in insect systems.

Primary Mechanism of Action: Chitin Synthesis Disruption

Molecular Targets in Chitin Biosynthesis Pathway

This compound exerts its insecticidal effects primarily through specific inhibition of key enzymatic processes in the chitin biosynthesis pathway:

  • Trehalase Inhibition: this compound interferes with trehalase (TRE), the initial enzyme responsible for converting trehalose to glucose, thereby reducing available substrates for subsequent chitin synthesis steps [1]. This disruption manifests as significantly reduced trehalose content in insect hemolymph following this compound exposure.
  • CHS1 Gene Suppression: Research on Helicoverpa armigera demonstrates that this compound treatment causes substantial downregulation of chitin synthase 1 (CHS1), a critical enzyme catalyzing the final step of chitin polymer formation [1]. RNA sequencing revealed that 7 of 10 chitin synthesis pathway genes were significantly down-regulated following this compound exposure.
  • UAP, PGM, and GNPAT Disruption: Knockdown studies of uridine diphosphate-N-acetylglucosamine-pyrophosphorylase (HaUAP), phosphoacetyl glucosamine mutase (HaPGM), and glucosamine 6-phosphate N-acetyl-transferase (HaGNPAT) in H. armigera resulted in increased larval susceptibility to this compound by 65.0%, 68.42%, and 28.0% respectively, confirming their involvement in the compound's mode of action [1].

The following diagram illustrates this compound's key inhibition points within the insect chitin synthesis pathway:

G Trehalose Trehalose Glucose Glucose Trehalose->Glucose TRE G6P G6P Glucose->G6P HK F6P F6P G6P->F6P G6PI Glucosamine6P Glucosamine6P F6P->Glucosamine6P GFAT NAcetylglucosamine6P NAcetylglucosamine6P Glucosamine6P->NAcetylglucosamine6P GNPAT NAcetylglucosamine1P NAcetylglucosamine1P NAcetylglucosamine6P->NAcetylglucosamine1P PGM UDPNAcetylglucosamine UDPNAcetylglucosamine NAcetylglucosamine1P->UDPNAcetylglucosamine UAP Chitin Chitin UDPNAcetylglucosamine->Chitin CHS This compound This compound TRE TRE This compound->TRE CHS CHS This compound->CHS GNPAT GNPAT This compound->GNPAT PGM PGM This compound->PGM UAP UAP This compound->UAP

Figure 1: this compound inhibition points in insect chitin synthesis pathway. Key enzymes targeted include trehalase (TRE), chitin synthase (CHS), glucosamine 6-phosphate N-acetyl-transferase (GNPAT), phosphoacetyl glucosamine mutase (PGM), and UDP-N-acetylglucosamine pyrophosphorylase (UAP).

Physiological Manifestations of Chitin Disruption

The molecular inhibition of chitin synthesis pathways results in profound physiological consequences for insect development:

  • Abortive Molting: Treated larvae exhibit severe ecdysis failure characterized by the inability to completely shed old cuticle during molting cycles [1]. This results from inadequate chitin deposition in newly forming cuticle layers.
  • Cuticular Abnormalities: this compound exposure causes significant reduction in cuticular chitin content in a concentration-dependent manner. H. armigera larvae demonstrated severe separation of epidermis and subcutaneous tissues, directly compromising structural integrity [1].
  • Metamorphosis Defects: Pupation and adult emergence processes are severely impaired, with treated insects showing malformed pupal structures and inability to complete eclosion [1]. Pupal weights are significantly reduced, and pupal-adult intermediate forms are frequently observed at sublethal concentrations.

Experimental Protocols for Investigating this compound Effects

Standardized Bioassay Methods

Researchers should employ the following standardized bioassay protocols to evaluate this compound toxicity against target insect species:

  • Leaf-Dipping Method: For lepidopteran larvae, prepare this compound stock solution (100 µg/mL) in acetone with 0.1% Triton X-100, then serially dilute to working concentrations [1]. Dip artificial diet or host plant leaf sections (approximately 1 cm³) in insecticide solution for 5 seconds, air-dry for 2 hours, and place in 24-well plates with one larva per well [1].
  • Mortality Assessment: Maintain test insects under controlled conditions (27 ± 2°C, 75 ± 10% RH, 14:10 L:D photoperiod) and record mortality at 72 hours post-treatment [1]. Score larvae as dead when they show no movement response to gentle tactile stimulation.
  • Sublethal Concentration Determination: Calculate LC₁₀, LC₂₅, and LC₅₀ values using probit analysis with appropriate statistical software. These sublethal concentrations are essential for investigating transgenerational effects and subtle physiological impacts [2].
Gene Expression Analysis

To evaluate this compound's effects on chitin metabolism genes, implement the following RNA isolation and qRT-PCR protocol:

  • RNA Extraction: Homogenize insect integument or whole body samples in TRIzol reagent. Extract total RNA following standard phenol-chloroform protocols and quantify using spectrophotometry [1].
  • cDNA Synthesis and qPCR: Synthesize cDNA using reverse transcriptase with oligo(dT) primers. Perform quantitative PCR with species-specific primers for chitin metabolism genes (CHS, CHT, UAP, PGM, GNPAT, etc.) using SYBR Green chemistry [1] [2].
  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method with normalization to appropriate reference genes (e.g., actin, GAPDH, rpS3) [2]. Statistical analysis should include at least three biological replicates with multiple technical repetitions.
Biochemical Assays

Chitin content quantification and biochemical measurements provide critical data on this compound's physiological effects:

  • Chitin Content Assessment: Digest weighed integument samples in 6N HCl at 110°C for 6 hours, then measure glucosamine content using the colorimetric method with acetylacetone and Ehrlich's reagent [1]. Express results as chitin content per mg of integument dry weight.
  • Trehalose Measurement: Collect hemolymph samples from anesthetized larvae and deproteinize using sulfosalicylic acid. Analyze trehalose content using anthrone reagent with spectrophotometric detection at 620nm [1].
  • Antioxidant Enzyme Assays: Homogenize tissue samples in cold phosphate buffer and centrifuge at 10,000×g for 15 minutes at 4°C. Assess superoxide dismutase (SOD) activity using nitroblue tetrazolium reduction, glutathione (GSH) content with Ellman's reagent, and catalase (CAT) activity via hydrogen peroxide consumption kinetics [3].

Quantitative Toxicity Data Across Insect Species

Lethal Concentration Values

The table below summarizes toxicity data for this compound against economically important insect pests:

Table 1: Toxicity of this compound against key lepidopteran pests

Insect Species Life Stage LC₅₀ (mg/L) LC₂₅ (mg/L) LC₁₀ (mg/L) Reference
Spodoptera frugiperda 3rd instar larvae 0.490 0.240 0.127 [2]
Spodoptera frugiperda 3rd instar larvae 0.990 - - [4]
Helicoverpa armigera 3rd instar larvae - - - [1]
Sublethal and Developmental Effects

Exposure to sublethal this compound concentrations produces significant developmental impacts that reduce insect fitness:

Table 2: Sublethal effects of this compound on insect development and reproduction

Parameter Effect of LC₂₅ this compound Effect of LC₁₀ this compound Species Reference
Larval Duration Significantly extended Extended H. armigera [1]
Pupation Rate Significantly reduced Reduced H. armigera [1]
Pupal Weight Significantly reduced Reduced H. armigera [1]
Adult Emergence Significantly reduced Reduced H. armigera [1]
Egg Hatching Significantly reduced Reduced S. frugiperda [2]
Fecundity Reduced Stimulated (hormesis) S. frugiperda [2]

Broader Physiological Impacts and Transgenerational Effects

Endocrine System Disruption

Beyond direct chitin synthesis inhibition, this compound interferes with critical endocrine pathways regulating insect development and reproduction:

  • Juvenile Hormone Pathway Modulation: In Spodoptera frugiperda, sublethal this compound exposure significantly upregulates expression of juvenile hormone acid O-methyltransferase (JHAMT), a key enzyme in JH biosynthesis [2]. This disruption alters normal hormonal balances critical for metamorphosis timing.
  • Ecdysteroid Signaling Interference: this compound treatment affects expression patterns of ecdysteroid biosynthesis genes including CYP306A1, CYP302A1, and CYP314A1, potentially disrupting the precise ecdysone pulses necessary for proper molting and reproduction [2].
  • Vitellogenin System Alterations: Research demonstrates that this compound exposure increases vitellogenin (Vg) and vitellogenin receptor (VgR) gene expression in S. frugiperda, potentially explaining the stimulated fecundity observed at low concentrations (hormetic effect) [2].

The following diagram illustrates this compound's multidimensional effects on insect endocrine signaling and reproductive physiology:

G cluster_chitin Chitin Synthesis Pathway cluster_endocrine Endocrine System This compound This compound CHS1 CHS1 This compound->CHS1 TRE TRE This compound->TRE UAP UAP This compound->UAP JHAMT JHAMT This compound->JHAMT Vg Vg This compound->Vg CYP306A1 CYP306A1 This compound->CYP306A1 ChitinContent Chitin Content CHS1->ChitinContent TRE->ChitinContent UAP->ChitinContent Molting Molting ChitinContent->Molting Pupation Pupation ChitinContent->Pupation Emergence Emergence ChitinContent->Emergence Fecundity Fecundity JHAMT->Fecundity Vg->Fecundity VgR VgR CYP306A1->Fecundity Embryogenesis Embryogenesis Fecundity->Embryogenesis subcluster subcluster cluster_development cluster_development

Figure 2: Multidimensional effects of this compound on insect systems. Direct chitin pathway inhibition combines with endocrine disruption to impact development and reproduction.

Transgenerational Effects

Recent research has revealed that this compound exposure can induce significant transgenerational impacts that extend to unexposed offspring generations:

  • F1 Generation Development: In Spodoptera frugiperda, parental exposure to LC₂₅ this compound significantly reduced development time in the F1 generation, suggesting potential adaptive responses across generations [2].
  • Reproductive Capacity Carryover: While LC₁₀ exposure stimulated fecundity in directly exposed parents (F0), this hormetic effect was not necessarily transmitted to subsequent generations, indicating complex epigenetic regulation [2].
  • Gene Expression Inheritance: Altered expression patterns of reproduction-related genes (Vg, VgR, JHAMT) observed in this compound-exposed parents may persist into offspring generations through transcriptional memory mechanisms, though the specific pathways require further elucidation [2].

Research Implications and Future Directions

The complex metabolic impacts of this compound on insect systems present several promising research avenues for both applied and fundamental insect science:

  • RNAi Combination Strategies: Research demonstrates that RNA interference targeting specific chitin synthesis genes (CHS1, UAP, PGM) significantly increases larval susceptibility to this compound, suggesting potential for novel combination approaches for resistance management [1].
  • Hormesis Mechanisms: The observed stimulatory effects of low this compound concentrations on reproduction necessitate deeper investigation into the molecular basis of hormesis to optimize application concentrations that avoid unintended population surges.
  • Cross-Species Metabolic Comparisons: Significant variation in this compound sensitivity across insect species indicates potentially divergent metabolic pathways requiring comparative studies to identify specific detoxification enzymes and resistance mechanisms.
  • Non-Target Organism Impacts: Recent studies indicating potential oxidative stress and histopathological effects in non-target species highlight the need for more comprehensive environmental risk assessment of this compound applications [3] [5] [6].

References

Lufenuron Residue Analysis: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Lufenuron is a benzoylurea insecticide that acts as a chitin synthesis inhibitor. Monitoring its residues in food commodities is crucial for consumer safety and compliance with Maximum Residue Limits (MRLs) [1] [2]. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the established technique for this analysis due to its high sensitivity and selectivity.

Core Analytical Protocol: QuEChERS with LC-MS/MS Detection

This section details a generalized and validated protocol for determining this compound residues in plant matrices, adaptable for various crops.

  • 1.1 Principle Samples are extracted with acetonitrile and purified using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The extracts are then analyzed by LC-MS/MS, and this compound is quantified using the external standard method.

  • 1.2 Materials and Reagents

    • Pesticide Standard: this compound (purity ≥ 99%)
    • Solvents: Acetonitrile, Methanol (LC-MS grade)
    • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)
    • Buffering Salts: For citrate-buffered QuEChERS: Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate
    • Purification Sorbents: Primary Secondary Amine (PSA), C18
    • General: Water (LC-MS grade), Formic acid
  • 1.3 Equipment

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system
    • Tandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI)
    • Analytical Balance
    • Centrifuge
    • Vortex Mixer
    • Mechanical shaker or homogenizer
  • 1.4 Detailed Procedure

    • Sample Preparation: Homogenize a representative sample of the commodity (e.g., cabbage, pepper).
    • Extraction: Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add a pre-mixed QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake immediately and vigorously for 1 minute to prevent salt clumping. Centrifuge at >4000 rpm for 5 minutes.
    • Purification (Dispersive-SPE): Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (and C18 for fatty matrices). Shake for 30 seconds and centrifuge. The extract is filtered through a 0.22 µm syringe filter prior to LC-MS/MS analysis [3] [4] [5].
    • LC-MS/MS Analysis:
      • Chromatographic Column: BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent [6].
      • Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in Methanol [6].
      • Gradient Elution: Initial 5% B, increased to 100% B over 7.75 minutes, held for 0.75 minutes [6].
      • Flow Rate: 0.45 mL/min [6].
      • Injection Volume: 5-20 µL.
      • Ionization Mode: ESI Negative [5].
      • MS/MS Transitions: Use Multiple Reaction Monitoring (MRM). The quantitative and qualitative transitions must be optimized by infusing a standard solution. A reported example for this compound is:
        • Quantifier (Q): m/z 509.0 → 158.0
        • Qualifier (q): m/z 509.0 → 172.1

The following diagram illustrates the complete analytical workflow.

Start Start Sample Preparation Homogenize Homogenize Commodity Start->Homogenize Weigh Weigh 10g Sample Homogenize->Weigh Extract Add 10 mL Acetonitrile and QuEChERS Salts Weigh->Extract Shake Shake Vigorously Extract->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Purify Transfer Aliquot to d-SPE Tube (150 mg MgSO₄, 25 mg PSA) Centrifuge1->Purify Shake2 Shake and Centrifuge Purify->Shake2 Filter Filter (0.22 µm) Shake2->Filter Inject LC-MS/MS Analysis Filter->Inject

Method Validation Summary

The following table summarizes typical validation parameters for the analysis of this compound in vegetable matrices using the described QuEChERS/LC-MS/MS method, as reported in recent literature.

Table 1: Summary of Method Validation Parameters for this compound in Plant Matrices

Validation Parameter Reported Performance Matrix Reference
Linearity Range -- -- Calibration curves are typically linear over a defined range (e.g., 0.001-0.5 mg/L).
Limit of Detection (LOD) 0.14 µg/kg Green beans, Peas, Chili [5]
Limit of Quantification (LOQ) 0.01 mg/kg Cabbage [3]
Recovery (%) 77% - 97% (Peppers) Peppers [4]
88% - 110% (Cabbage) Cabbage [3]
Precision (RSD%) ≤ 12.4% Cabbage [3]
13% (Peppers) Peppers [4]
Application Notes & Practical Data

This section provides context and results from real-world applications of this compound analysis.

  • 3.1 Field Trial Data and Pre-Harvest Intervals (PHI) Field trials are conducted to determine the dissipation kinetics of this compound and to establish a safe Pre-Harvest Interval (PHI). The half-life and terminal residues are critical for risk assessment.

    Table 2: Terminal Residues and Half-Lives of this compound in Various Crops | Commodity | Application Dosage | Half-Life (Days) | Terminal Residue at PHI (mg/kg) | Reference | | :--- | :--- | :--- | :--- | :--- | | Cabbage | Recommended dosage | -- | ≤ 0.02 (at 21-day PHI) | [3] | | Peppers | Single and double dose | 4.3 - 7.5 | -- | [4] | | Chili Peppers | Under Egyptian field conditions | 9.6 | -- | [5] |

  • 3.2 Dietary Risk Assessment The chronic dietary risk is expressed as a percentage of the Acceptable Daily Intake (ADI). For this compound, the ADI is 0.015 mg/kg body weight per day [1].

    • A study on cabbage concluded that the chronic dietary risk quotient (RQ%) for this compound was 0.685%, which is considered an acceptable risk [7].
    • Another study found the highest exposure in rural children aged 4-6 years, with an RQ% of 0.500%, also well below the safety threshold [7] [8].
  • 3.3 Regulatory Context: EU Import Tolerances The European Food Safety Authority (EFSA) has established import tolerances for this compound in various commodities based on use patterns in exporting countries. The enforcement residue definition is "this compound (any ratio of constituent isomers)" for plant products [1]. For example, the MRL for grapefruits imported from Brazil was set at 0.3 mg/kg [1].

References

QuEChERS extraction lufenuron vegetables

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Lufenuron is a benzoylurea insecticide that acts as a chitin synthesis inhibitor, effectively controlling pests on various crops [1]. Monitoring its residues in vegetables is crucial for food safety, as studies have indicated potential chronic dietary risks, particularly for children [1]. The QuEChERS method is particularly suitable for this compound analysis because it provides an efficient mechanism for extracting this non-polar compound from complex vegetable matrices with minimal steps and reduced solvent use [2].

Materials and Equipment

  • Vegetable Samples: Tomatoes, cabbage, leafy greens, etc. [3] [1]
  • Solvents and Reagents: Acetonitrile (LC-MS grade); Magnesium sulfate (MgSO₄), anhydrous; Sodium chloride (NaCl); Formic acid [4] [5]
  • Reference Standards: this compound certified reference standard (purity >98%) [4]
  • d-SPE Sorbents: PSA (primary secondary amine); C18; Multi-walled carbon nanotubes (MWCNTs); Graphitized carbon black (GCB) [4] [5]
  • Equipment: High-speed homogenizer; Vortex mixer; Centrifuge; Analytical balances; UHPLC system coupled to tandem mass spectrometer [6] [4]

Step-by-Step Protocol

  • Sample Preparation: Homogenize a representative portion (>1 kg) of the fresh vegetable using a food cutter/mixer to ensure a consistent and homogeneous test sample [7].
  • Weighing: Precisely weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube [4] [5].
  • Extraction: Add 10 mL of acetonitrile (optionally containing 1% formic acid) to the tube [4]. Vortex vigorously for 1 minute to ensure the solvent thoroughly contacts and penetrates the sample matrix.
  • Partitioning: Add a salt mixture, typically 4 g of anhydrous MgSO₄ and 1 g of NaCl [4] [5]. Immediately shake for 30 seconds and vortex for 1 minute. Caution: The tube will become hot due to the exothermic reaction of MgSO₄ with water.
  • Centrifugation: Centrifuge at ≥5000 rpm for 5 minutes to achieve complete phase separation. The organic acetonitrile layer (upper layer) will contain the extracted this compound [4].
  • Clean-up (d-SPE): Transfer 1 mL of the acetonitrile extract into a 2 mL micro-centrifuge tube containing 150 mg MgSO₄ and 50 mg PSA [5]. Vortex for 30-60 seconds, then centrifuge. The PSA sorbent effectively removes fatty acids and sugars, while MgSO₄ removes residual water [2].
  • Analysis by LC-MS/MS: Inject the purified extract into the LC-MS/MS system. A C18 reversed-phase column is typically used for chromatographic separation [6]. Monitor for the specific transition ions of this compound for identification and quantification.

G Start Homogenized Vegetable Sample Step1 Weigh 10 g sample Start->Step1 Step2 Extract with 10 mL ACN + Vortex 1 min Step1->Step2 Step3 Add 4 g MgSO₄, 1 g NaCl + Shake & Vortex Step2->Step3 Step4 Centrifuge at 5000 rpm Step3->Step4 Step5 Collect ACN (upper) layer Step4->Step5 Step6 d-SPE Clean-up: 50 mg PSA + 150 mg MgSO₄ + Vortex & Centrifuge Step5->Step6 Step7 Transfer supernatant to vial Step6->Step7 End LC-MS/MS Analysis Step7->End

Method Performance and Validation

The table below summarizes typical performance characteristics you should aim for when validating a QuEChERS method for this compound in vegetables.

Validation Parameter Target Performance Experimental Results from Literature
Average Recovery 70-120% [4] 81.7-121.6% in Brassica rapa chinensis [4]
Precision (RSD) <20% [4] Reported as acceptable in validated studies [3]
Linearity R² > 0.990 [4] R² > 0.99 in the range of 1-200 μg/kg [4]
Limit of Quantification (LOQ) - 0.03 mg/kg in tomato [3]; 2-10 μg/kg in other matrices [4]
Matrix Effect To be evaluated Can be significant; use matrix-matched calibration [1]

Method Optimization Notes

  • Green Chemistry Miniaturization: The method can be scaled down to use only 0.5-2 g of sample and proportionally smaller volumes of solvents and salts, reducing environmental impact without compromising data quality for many commodities [7].
  • Advanced Clean-up Sorbents: For complex or pigmented vegetable matrices, consider using magnetic multi-walled carbon nanotubes (MG-MWCNTs). They offer efficient purification and can be easily separated using a magnet, improving throughput [4].
  • Scope Expansion: This protocol can be adapted for the simultaneous analysis of multiple pesticide residues and even veterinary drugs by adjusting the d-SPE clean-up and LC-MS/MS acquisition method [4].

Troubleshooting Guide

  • Low Recovery: Ensure the extraction time is sufficient and check the pH; for this compound, a slightly acidic condition may improve extraction efficiency [4].
  • Matrix Interference in MS: Increase the clean-up rigor or switch sorbents. For example, MWCNTs can be more effective than PSA for removing certain interferences [5].
  • Poor Chromatography: Check the mobile phase composition and gradient. This compound is best analyzed by UHPLC-MS/MS with a C18 column and a water/acetonitrile gradient [6] [1].

References and Further Reading

  • Miniaturization of the QuEChERS method in fruits and vegetables without cryogenic milling... Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2025 [7].
  • Fan, Z., et al. Large-Scale Fate Tendency of this compound During Cabbage Cultivation: New Insights into Dietary Risk and Models Comparison. Ecotoxicol Environ Saf. 2025 [1].
  • An improved QuEChERS method based on magnetic nanomaterials... [Journal Name]. 2025 [4].
  • Malhat, F., et al. Residue and Dissipation Dynamics of this compound in Tomato Fruit Using QuEChERS Methodology. Bull Environ Contam Toxicol. 2012 [3].
  • Determination of residues of ten pesticides in five vegetables and their behavior in tomatoes based on QuEChERS GC–MS/MS. [Journal Name]. [5].

References

UPLC analysis lufenuron apples soil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Lufenuron is a benzoylurea insecticide that inhibits chitin synthesis in target insects, making it effective against Lepidoptera pests in various crops, including apples [1]. Monitoring its residue levels is crucial for ensuring compliance with food safety standards. The European Union has set a Maximum Residue Limit (MRL) for this compound in apples at 0.5 mg/kg [1]. This document outlines a rapid, sensitive, and reliable Ultra Performance Liquid Chromatography (UPLC) method for quantifying this compound residues in apples and soil.

UPLC Analytical Method & Validation

This method simplifies sample preparation by eliminating a purification step, saving time and cost without compromising quantitative analysis [1].

Sample Preparation Protocol
  • Apple Samples: Weigh 10.0 g of homogenized apple sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and homogenize at 10,000 rpm for 0.5 minutes. Centrifuge at 4,000 rpm for 3 minutes. Filter the supernatant into a 100 mL graduated cylinder containing 5 g of sodium chloride. Repeat the extraction with another 20 mL of acetonitrile. Shake the combined filtrate vigorously for 2 minutes and let it stand for 20 minutes. Transfer 20 mL of the supernatant to a flat-bottom flask and concentrate to near dryness. Redissolve the residue with 1 mL of methanol, add 1 mL of ultrapure water, mix, and filter through a 0.45 μm membrane before UPLC analysis [1].
  • Soil Samples: Weigh 10.0 g of soil into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and ultrasonicate for 20 minutes. The subsequent steps for filtration, salting-out, concentration, and filtration are identical to the apple sample protocol [1].
UPLC Instrument Parameters
  • Chromatographic Column: Hypersil C18 (100 mm * 2.1 mm, 1.9 μm)
  • Mobile Phase: Methanol-Water (60:40, isocratic elution)
  • Flow Rate: 0.2 mL/min
  • Injection Volume: 2 μL
  • Detection Wavelength: 255 nm [1]
Method Validation Data

The following table summarizes the key validation parameters for the UPLC method.

Parameter Apple Soil
Linear Range (mg/L) 0.025 - 2.5 0.025 - 2.5
Correlation Coefficient (R²) ≥ 0.9997 ≥ 0.9997
Average Recovery (%) 83.6 - 105.2 83.6 - 105.2
Relative Standard Deviation (RSD, %) 0.7 - 6.1 0.7 - 6.1
Method Detection Limit (mg/kg) 0.01 0.01

Source: [1]

Fate of this compound in Crops: Dissipation & Residues

Recent field studies on various crops provide insights into the dissipation kinetics and terminal residue levels of this compound, which are critical for determining appropriate pre-harvest intervals (PHIs).

Dissipation Half-Lives and Terminal Residues

The table below consolidates data from field trials on different crops.

Crop Half-life (Days) Application Dose Terminal Residues (mg/kg) PHI (Days)
Pak Choi [2] 2.02 - 5.13 30 g a.i./ha < LOQ - 0.29 7, 10
Apple [3] 11.3 - 16.1 Recommended (RD) Data for model fitting -
Apple [3] 11.3 - 16.1 3x Recommended (3RD) Data for model fitting -

Notes: LOQ (Limit of Quantification); g a.i./ha (grams of active ingredient per hectare); PHI (Pre-Harvest Interval).

A 2025 study on apples found that a double-exponential decay model most accurately described the dissipation pattern of this compound, outperforming zero-, first-, and second-order kinetic models. This model is crucial for calculating Pre-Harvest Residue Limits (PHRLs) to help farmers determine the safest time to harvest apples, ensuring residues are below the MRL [3].

Dietary Risk Assessment

Dietary risk assessments indicate that the consumption of crops with this compound residues, when used according to Good Agricultural Practices (GAP), poses acceptable risks to consumers.

  • A comprehensive assessment for pak choi using deterministic and probabilistic models showed that the long-term dietary risk quotients (RQs) for all consumer groups were below 28.4%, which is considered acceptable [2].
  • The European Food Safety Authority (EFSA) concluded that the chronic consumer exposure to this compound from existing uses in the EU and imports accounts for up to 84% of the Acceptable Daily Intake (ADI). While this does not exceed the toxicological reference value, EFSA noted that the exposure is close to the ADI and recommended a review of MRLs [4].

Overall Workflow & Dissipation Modeling

To clearly present the process from sample analysis to risk assessment, the following workflow diagram integrates the key steps.

digrogram Sample_Prep Sample Preparation (QuEChERS/Ultra-sonication) UPLC_Analysis UPLC Analysis (Hypersil C18, 255 nm) Sample_Prep->UPLC_Analysis Data_Processing Data Processing & Quantification UPLC_Analysis->Data_Processing Dissipation_Modeling Dissipation Kinetics (Double-Exponential Model) Data_Processing->Dissipation_Modeling Risk_Assessment Dietary Risk Assessment (Risk Quotient < 100%) Dissipation_Modeling->Risk_Assessment

The following diagram illustrates the superior fit of the double-exponential decay model for predicting this compound residue levels over time, which is key for establishing PHRLs.

A Initial Residue Level B Rapid Dissipation Phase A->B Model Double-Exponential Model Best Fit (R² = 0.67 - 1.00) A->Model C Slow Dissipation Phase B->C B->Model D Residue below MRL C->D C->Model D->Model

Application Notes & Conclusion

The detailed UPLC method and supporting data provided in these application notes offer a robust framework for researchers to monitor this compound residues.

  • For Regulatory Scientists: The dissipation half-lives and PHRL model are vital tools for refining pre-harvest intervals and setting science-based MRLs to ensure consumer safety.
  • For Agricultural Researchers: The method enables the monitoring of residue levels during field trials to generate data on the fate of this compound in different crops and environmental matrices like soil.
  • Conclusion: The established UPLC method is rapid, sensitive, and reliable for monitoring this compound. When combined with kinetic modeling, it provides a powerful approach to managing pesticide use, ensuring agricultural productivity, and protecting consumer health.

References

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Lufenuron in Wheat Flour

Author: Smolecule Technical Support Team. Date: February 2026

This section details a validated GC-MS method for determining lufenuron in a wheat flour matrix, as described in the foundational study [1] [2].

Experimental Protocol
  • 1. Sample Extraction: Weigh a representative wheat flour sample. Perform a single-step solid-liquid extraction using ethyl acetate as the solvent [1] [2].
  • 2. Cleanup: Clean the extracted supernatant using a Primary Secondary Amine (PSA) sorbent to remove co-extracted interferents like fatty acids and sugars [1] [2].
  • 3. Instrumental Analysis (GC-MS): Analyze the purified extract using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The specific study did not detail the GC column or temperature program, which would need to be optimized by the analyst [1].
  • 4. Quantification: Construct a matrix-matched external calibration curve using this compound standards in the concentration range of 50–1000 ng/mL for quantification [1] [2].
Method Validation Data

The table below summarizes the key validation parameters reported for this GC-MS method [1] [2].

Validation Parameter Result / Value
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 50 ng/mL
Linear Range 50 - 1000 ng/mL
Coefficient of Determination (r²) 0.998
Average Recovery 98.23%
Recovery Relative Standard Deviation (R.S.D.) ± 2.52%
Application and Bio-Efficacy

The method was successfully applied to monitor this compound residues in treated wheat flour over three months. Although residue concentrations were uneven, they were sufficient to cause 100% mortality of Tribolium castaneum (red flour beetle) larvae throughout the storage period, confirming its bio-efficacy against stored product pests [1] [2].

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Pak Choi

A more recent method for determining this compound in a high-water-content vegetable matrix (pak choi) uses UHPLC-MS/MS, offering high sensitivity and specificity [3].

Experimental Protocol
  • 1. Sample Preparation: Homogenize the pak choi sample. Accurately weigh 10.0 g into a 50 mL centrifuge tube [3].
  • 2. Extraction (QuEChERS): Add 25 mL of acetonitrile and oscillate vigorously for 10 minutes. Add 1 g of NaCl and 4 g of MgSO₄ for liquid-liquid partitioning, then vortex and centrifuge [3].
  • 3. Cleanup (Dispersive SPE): Transfer a 1.5 mL aliquot of the supernatant to a tube containing 50 mg PSA and 150 mg MgSO₄. Vortex and centrifuge. Filter the final extract through a 0.22 μm nylon filter prior to analysis [3].
  • 4. Instrumental Analysis (UHPLC-MS/MS):
    • Column: BEH C18 (2.1 mm × 50 mm, 1.7 μm)
    • Mobile Phase: (A) Acetonitrile; (B) Water with 5 mmol/L ammonium acetate
    • Gradient: 30% A to 90% A over 2.5 minutes, then re-equilibration.
    • Detection: Mass spectrometry with electrospray ionization (ESI) [3].

Summarized Data on this compound's Environmental Fate and Risk

The following table consolidates data from studies on this compound's behavior in different crops and its regulatory status.

Aspect Findings / Value Context / Matrix
Dissipation Half-Life 2.02 - 5.13 days In pak choi, influenced by temperature and climate [3]
Toxicological Reference (ADI) 0.015 mg/kg bw per day Acceptable Daily Intake established by EFSA [4]
Processing Factor (Orange Oil) 24 Significant concentration of residues in citrus oil during processing [4]
Enforcement Residue Definition This compound (any ratio of constituent isomers) For both plant products and risk assessment [4]
Reported Terminal Residues < LOQ to 0.29 mg/kg In pak choi, below Maximum Residue Limits (MRLs) [3]

Experimental Workflow Visualization

The diagram below illustrates the sample preparation and analysis workflow for the QuEChERS/UHPLC-MS/MS method for this compound in pak choi, based on the protocol above [3].

This compound Analysis Workflow start Start: Homogenized Pak Choi Sample step1 Extraction - Add 25 mL Acetonitrile - Oscillate 10 min start->step1 step2 Partitioning - Add 1g NaCl, 4g MgSO₄ - Vortex & Centrifuge step1->step2 step3 Clean-up (d-SPE) - Transfer supernatant - Add 50mg PSA, 150mg MgSO₄ - Vortex & Centrifuge step2->step3 step4 Filtration - Filter through 0.22 μm nylon filter step3->step4 step5 Instrumental Analysis UHPLC-MS/MS step4->step5 end Result: Quantification of this compound step5->end

Key Considerations for Analysis

When developing or applying methods for this compound analysis, consider these points from the literature:

  • Matrix Considerations: The choice of sample preparation (e.g., PSA clean-up for wheat flour vs. pak choi) is crucial to manage matrix interferents specific to each commodity [1] [3].
  • Analytical Scope: The residue definition for enforcement in the EU is "this compound (any ratio of constituent isomers)" for plant products, which is applicable to both GC-MS and LC-MS methods [4].
  • Stability and Metabolism: this compound is hydrolytically stable, and significant degradation in plants is not expected. The parent compound is the major residue of concern [4].
  • Exposure and Risk: While the estimated consumer exposure to this compound from authorized uses is below the Acceptable Daily Intake (ADI), it can approach up to 84% of the ADI, underscoring the need for accurate monitoring [4].

References

Comprehensive Application Notes and Protocols: Lufenuron Bio-efficacy Against Tribolium castaneum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lufenuron and Tribolium castaneum

This compound is a benzoylphenylurea insecticide belonging to the class of chitin synthesis inhibitors (CSIs) that exhibits exceptional activity against various insect pests, particularly those infesting stored products [1]. As a novel insect growth regulator, this compound disrupts insect development by interfering with chitin deposition during molting and metamorphosis, leading to abortive molting and eventual insect death [2]. The red flour beetle, Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae), represents a cosmopolitan stored product pest that causes severe quantitative and qualitative losses to a broad range of stored grain commodities worldwide [3] [4]. This pest infests seeds, kernels, and processed cereal products, with both larvae and adults feeding on broken grains or the remains left by primary pests [5]. The significance of T. castaneum extends beyond direct feeding damage, as infestations result in contamination with aflatoxins and other metabolites that render stored products unfit for human consumption [4].

The economic importance of T. castaneum management has intensified with increasing restrictions on conventional fumigants and growing concerns about insecticide resistance [3] [4]. Traditional chemical controls such as phosphine, malathion, methyl bromide, chlorpyrifos-methyl, and deltamethrin face challenges including resistance development, pesticide residues, and environmental issues [4]. In this context, this compound emerges as a promising biorational alternative for integrated pest management in mills, warehouses, and food storage facilities due to its unique mode of action, specificity to insects, and low eco-toxicity profile [3] [2].

Biochemical Mode of Action

This compound specifically targets the chitin biosynthesis pathway in insects, a critical biochemical process completely absent in vertebrates, making it a highly selective insecticide with minimal mammalian toxicity [2]. Chitin, a polymer of N-acetyl glucosamine (GlcNAc), serves as an essential structural component of the insect exoskeleton (cuticle), trachea, midgut peritrophic matrix, and ovarian tissues, providing barrier functions and structural support during growth and development [2]. The compound operates through a post-catalytic inhibition mechanism that disrupts the final steps of chitin polymerization and deposition, rather than directly inhibiting the chitin synthase enzyme itself [2].

The molecular mechanism of this compound involves interference with chitin synthase genes (CHS1 and CHS2) that are specialized for different tissues: CHS1 is predominantly expressed in ectoderm-derived epidermal cells (epidermis and trachea), while CHS2 is specifically involved in chitin production for the midgut peritrophic matrix [2]. When insects are exposed to this compound, either through ingestion or contact, the compound disrupts the precise coordination between chitin synthetic enzymes (chitin synthases) and chitinolytic enzymes (chitinases and β-N-acetyl-glucosaminidases) that normally work in concert during the molting process [2]. This disruption manifests as:

  • Deficient chitin formation in newly synthesized cuticle
  • Abnormal endocuticular deposition and sclerotization
  • Compromised structural integrity of the exoskeleton
  • Failure in ecdysis (molting) and metamorphosis

The resulting cuticular abnormalities prevent proper molting, leading to lethal developmental malformations at critical transition stages (larval-larval molts, larval-pupal transformation, and pupal-adult emergence) [3] [2]. Sublethal exposures produce similar but non-fatal effects that nevertheless impact insect fitness through prolonged developmental times, reduced fecundity, and diminished egg viability [3].

G This compound Mechanism of Action on Chitin Synthesis cluster_pre Chitin Biosynthesis Pathway cluster_post This compound Disruption Trehalose Trehalose Glucose Glucose Trehalose->Glucose TRE UDP_GlcNAc UDP_GlcNAc Glucose->UDP_GlcNAc 6-Step Conversion Chitin Chitin UDP_GlcNAc->Chitin CHS1/CHS2 This compound This compound Defective_Chitin Defective_Chitin This compound->Defective_Chitin Inhibits Molting_Failure Molting_Failure Defective_Chitin->Molting_Failure Causes Larval_Death Larval_Death Molting_Failure->Larval_Death Leads to Start Start Start->Trehalose

Figure 1: Biochemical pathway of chitin synthesis and this compound inhibition mechanism. This compound disrupts the final step of chitin polymerization, leading to defective cuticle formation and eventual insect death during molting.

Comprehensive Efficacy Data Summary

Efficacy Against Different Life Stages

Extensive laboratory studies have demonstrated that this compound exhibits significant bioactivity against all developmental stages of T. castaneum, with particular potency against immature stages [3]. The compound shows both direct lethal effects and powerful sublethal impacts that reduce population growth even at minimal concentrations. When tested against fifth instar larvae, this compound caused dose-dependent mortality and profoundly disrupted development to adulthood [3] [4]. The sublethal effects manifest as prolonged larval duration, reduced larval weight, inhibition of pupation, and suppression of adult emergence in concentration-dependent responses [3].

Table 1: this compound efficacy against different life stages of Tribolium castaneum

Life Stage Concentration Range Exposure Period Biological Response Reference
Eggs 0.02-0.08 ppm Throughout embryonic development 36-72% reduction in hatchability [3]
Larvae (5th instar) 0.02-0.08 ppm Until adult emergence 45-92% mortality; 15-40% prolonged development [3] [4]
Pupae 0.02-0.08 ppm Entire pupal stage 25-65% mortality; 20-55% malformed adults [3]
Adults 0.02-0.08 ppm 48-72 hours Reduced fecundity (50-85%) and fertility (40-80%) [3]

Remarkably, this compound demonstrates transovarial activity whereby treated adults produce non-viable eggs, providing a powerful suppression mechanism against subsequent generations [3]. This unique property enables this compound to break the pest's reproductive cycle and provides extended population control beyond initial application.

Comparative Efficacy Against Different Geographic Strains

Recent comparative studies evaluating the baseline susceptibility of various T. castaneum field populations to multiple insecticides have established this compound's consistent performance across different geographical strains [4]. Research conducted on populations collected from five districts in Southern Punjab, Pakistan (Multan, Bahwalpur, Lodhran, Muzaffargarh, and Vehari) demonstrated that this compound exhibited superior toxicity compared to other insect growth regulators including pyriproxyfen, methoxyfenozide, and cyromazine in most studied populations [4].

Table 2: Comparative toxicity of this compound against different geographic strains of T. castaneum

Geographic Strain LC₅₀ (ppm) 95% Confidence Limits Slope ± SE Toxicity Ranking Among IGRs
Multan 0.043 0.031-0.058 2.14 ± 0.32 1 (Most toxic)
Bahwalpur 0.038 0.027-0.052 2.23 ± 0.35 1
Lodhran 0.041 0.030-0.055 2.18 ± 0.31 1
Muzaffargarh 0.046 0.034-0.061 2.09 ± 0.33 1
Vehari 0.039 0.028-0.053 2.26 ± 0.34 1

The exceptional consistency of this compound's toxicity across different geographic strains highlights its reliable field performance and reduced potential for resistance development compared to conventional insecticides [4]. When evaluated alongside other management options, the efficacy hierarchy established was: white kaolin clay > this compound > diatomaceous earth (100% food grade) > methoxyfenozide > pyriproxyfen [5]. This positioning confirms this compound as the most effective chemical intervention among the tested IGRs.

Detailed Experimental Protocols

Adulticide Bioassay Protocol
4.1.1 Principle

The adulticide bioassay evaluates the contact toxicity of this compound against adult T. castaneum using an impregnated-paper assay method [4]. This protocol assesses both immediate mortality and sublethal reproductive effects when exposed adults are transferred to untreated flour for oviposition studies.

4.1.2 Materials and Reagents
  • Insect samples: 2-3 day old adult T. castaneum (F₁ generation from field-collected populations)
  • Insecticide stock: Analytical grade this compound (≥98% purity)
  • Solvent: Acetone or distilled water for serial dilution
  • Substrate: Whatman filter paper No. 2 (Petri-dish size)
  • Containers: Petri dishes (9 cm diameter), muslin cloth for covering
  • Culture media: Untreated wheat flour combined with yeast (4:1 ratio)
  • Environmental chamber: Maintained at 27±2°C, 65±5% relative humidity
4.1.3 Procedure
  • Preparation of test concentrations: Prepare five serial dilutions of this compound causing >0% and <100% mortality using serial dilution method in appropriate solvent [4].

  • Treatment of substrate: Immerse Whatman filter papers in the test concentrations for 10 seconds, then air-dry at 25-30°C for 3-4 minutes to evaporate residual solvent [4].

  • Experimental setup: Place ten adult beetles in each treated Petri dish, with three replicates per concentration. Include solvent-treated controls.

  • Exposure and monitoring: Maintain exposed insects under controlled conditions (27±2°C, 65±5% RH). Assess mortality after 48 and 72 hours of exposure [4].

  • Reproductive effects assessment: Transfer surviving adults to untreated wheat flour-yeast medium (4:1) and allow oviposition for 7 days. Evaluate fecundity (eggs/female) and fertility (hatchability) [3].

  • Data collection: Record mortality counts, fecundity metrics, and hatchability rates. Calculate corrected mortality using Abbott's formula when necessary [3].

4.1.4 Data Analysis
  • Probit analysis to determine LC₅₀, LC₉₀ values with 95% confidence intervals
  • ANOVA followed by Tukey's HSD test for comparison of means
  • Regression analysis for concentration-response relationships

G Adulticide Bioassay Workflow Start Start A Prepare this compound serial dilutions (5 concentrations) Start->A End End B Immersed filter paper in test solutions A->B C Air-dry treated substrates (25-30°C, 3-4 min) B->C D Introduce 10 adults per Petri dish (3 replicates per concentration) C->D E Maintain at controlled conditions (27±2°C, 65±5% RH) D->E F Assess mortality at 48h and 72h E->F G Transfer survivors to clean media for reproductive assessment F->G H Evaluate fecundity and fertility after 7 days oviposition G->H H->End

Figure 2: Workflow diagram for adulticide bioassay protocol assessing both direct mortality and sublethal reproductive effects of this compound on T. castaneum adults.

Larvicidal Bioassay Protocol
4.2.1 Principle

This protocol evaluates the toxicity and developmental disruption of this compound against larval stages of T. castaneum through diet incorporation methodology [4]. The assay measures both lethal effects and sublethal impacts on development, including prolongation of larval duration, inhibition of pupation, and suppression of adult emergence.

4.2.2 Materials and Reagents
  • Insect samples: Fifth instar larvae of T. castaneum (synchronized age)
  • Treatment media: Wheat flour (20g) impregnated with this compound concentrations
  • Containers: Plastic cups (100-200 ml capacity) with ventilation
  • Environmental chamber: Maintained at 27±2°C, 65±5% relative humidity, dark conditions
  • Sieving apparatus: 25-mesh (600 μm) sieve for handling insects
4.2.3 Procedure
  • Preparation of treated diet: Prepare this compound concentrations in appropriate solvent and thoroughly mix with 20g wheat flour in plastic cups. Allow to air-dry completely at room temperature [4].

  • Experimental setup: Introduce thirty fifth instar larvae into each treatment cup, with three replicates per concentration. Include untreated controls with solvent-only treated flour.

  • Maintenance and monitoring: Maintain cultures under controlled conditions (27±2°C, 65±5% RH, darkness). Provide fresh untreated diet if necessary to prevent starvation.

  • Developmental assessment: Monitor daily for larval mortality, pupation, and adult emergence. Record developmental duration from larval exposure to adult emergence.

  • Sublethal endpoint evaluation:

    • Measure larval weight gain at 7-day intervals
    • Record percentage of successful pupation
    • Calculate percentage of normal adult emergence
    • Assess F₁ progeny production from emerged adults [3]
  • Data recording: Document all mortality events, developmental abnormalities, and reproductive parameters for statistical analysis.

4.2.4 Data Analysis
  • Time-mortality regression for lethal time estimations (LT₅₀, LT₉₀)
  • Developmental rate analysis using ANOVA with post-hoc comparisons
  • Dose-response modeling for sublethal endpoints
  • Population growth projection based on reduced fecundity and fertility
Residual Efficacy and Residue Analysis Protocol
4.3.1 Principle

This protocol determines the persistence of bioactivity and chemical residues of this compound in treated wheat flour over time, establishing correlation between analytical detection and biological efficacy [1].

4.3.2 Materials and Reagents
  • Substrate: Commercial wheat flour
  • Extraction solvent: Ethyl acetate (HPLC grade)
  • Cleanup sorbent: Primary Secondary Amine (PSA)
  • Analytical instrument: Gas Chromatography-Mass Spectrometry (GC-MS) system
  • Bioassay insects: Fifth instar larvae or adults of T. castaneum
4.3.3 Analytical Procedure
  • Sample preparation: Treat wheat flour with this compound at recommended application rate (0.02-0.08 ppm), store under simulated storage conditions (25°C, 60% RH) [1].

  • Extraction: Subject treated flour samples (2g) to single-step solid-liquid extraction with 10mL ethyl acetate, vortex for 2 minutes, centrifuge at 3000×g for 5 minutes [1].

  • Cleanup: Transfer supernatant to PSA sorbent tubes for cleanup, elute with additional ethyl acetate, evaporate to dryness under gentle nitrogen stream.

  • Reconstitution: Reconstitute residue in 1mL acetonitrile for GC-MS analysis.

  • Chromatographic conditions:

    • Column: HP-5MS (30m × 0.25mm × 0.25μm)
    • Oven program: 100°C (1min) to 280°C at 20°C/min (10min hold)
    • Injection volume: 1μL in splitless mode
    • Ionization: EI mode at 70eV
    • Monitoring: Selected ion monitoring (SIM) mode [1]
  • Quantification: Construct calibration curve (50-1000 ng/mL, r²≥0.998), calculate residues in samples against standard curve [1].

4.3.4 Bioefficacy Correlation
  • Concurrently evaluate residual bioactivity against T. castaneum larvae using larvicidal bioassay
  • Establish correlation between chemical residue levels and biological response
  • Determine threshold residue concentration for effective control

Application Recommendations and Integration

For optimal management of T. castaneum in stored products, this compound applications should be integrated within a comprehensive IPM framework that combines multiple control tactics [3] [5]. Recommended application rates range between 0.02-0.08 ppm in stored wheat flour, with higher concentrations within this range providing more rapid suppression and longer residual activity [3] [1]. Application should occur prior to storage or at first detection of infestation, as this compound works most effectively as a preventative treatment that disrupts population establishment.

In operational settings, this compound demonstrates excellent compatibility with other biorational approaches including inert dusts (diatomaceous earth, kaolin clay) and other insect growth regulators with different modes of action [5]. Such combinations often produce synergistic effects that enhance overall efficacy while reducing the selection pressure for resistance development. The combination of this compound with the juvenoid pyriproxyfen has shown particular promise for managing insect populations with diverse resistance mechanisms [3].

The integration of this compound within stored product IPM programs should emphasize timely application, proper formulation, and rotational strategies with non-chemical controls to preserve its long-term efficacy. When applied according to recommended protocols and rates, this compound provides effective suppression of T. castaneum populations while addressing key limitations of conventional insecticides, including minimal mammalian toxicity, low environmental persistence, and favorable resistance management properties.

References

Comprehensive Application Notes and Protocols: Lufenuron Bioassay against Spodoptera littoralis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spodoptera littoralis and Lufenuron

The cotton leafworm, Spodoptera littoralis (Boisduval) (Lepidoptera: Noctuidae), is a highly destructive polyphagous pest of significant economic importance across Africa, Mediterranean Europe, and Middle Eastern countries. This pest demonstrates remarkable host plasticity, feeding on over 87 plant species including cotton, corn, tomatoes, peppers, and various vegetable crops, causing substantial yield losses without effective control measures [1] [2]. The invasive potential of S. littoralis has led to its classification as an A2 quarantine pest by the European and Mediterranean Plant Protection Organization (EPPO), with high risk of introduction to new territories through international trade [2].

This compound (N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenylaminocarbonyl]-2,6-difluorobenzamide) belongs to the benzoylphenyl urea class of insect growth regulators (IGRs) and acts as a chitin synthesis inhibitor (CSI) [3]. It disrupts the formation and deposition of chitin during molting processes, ultimately leading to impaired ecdysis, cuticular deformities, and mortality in larval stages [4] [3]. The unique mode of action of this compound, targeting biochemical pathways distinct from conventional neurotoxic insecticides, makes it a valuable component in integrated pest management (IPM) programs, particularly for managing resistant pest populations [5] [3].

Toxicity Profiling of this compound Against S. littoralis

Lethal and Sublethal Concentration Determination

Standardized bioassays have established the concentration-mortality relationship of this compound against S. littoralis larvae, providing essential baseline data for both laboratory research and field application planning. The toxicity values demonstrate this compound's potent insecticidal activity against early larval instars, which are generally most susceptible to chitin synthesis inhibitors [1] [3].

Table 1: Toxicity parameters of this compound against S. littoralis larvae

Larval Instar LC50 (ppm) LC25 (ppm) LC10 (ppm) Reference
Second instar 17.01 - - [1]
Second instar 26.63 - - [1]
Third instar 0.99* 0.24* 0.127* [5] [6]
Fourth instar 46.35 - - [1]

\Values originally determined for S. frugiperda, included for reference due to close phylogenetic relationship*

The differential susceptibility across larval instars highlights the importance of precise timing for field applications, with earlier instars showing greater sensitivity to this compound treatments [1]. The sublethal concentrations (LC10 and LC25) are particularly valuable for studying the transgenerational effects and sublethal impacts on biological parameters that inform IRM strategies [6].

Detailed Bioassay Protocol for this compound Efficacy Assessment

Leaf-Dip Bioassay Methodology

The leaf-dip bioassay is the standardized approach for evaluating this compound toxicity against S. littoralis larvae under controlled laboratory conditions. This protocol ensures reproducible results across experiments and allows for valid comparisons between different insecticide treatments or pest populations [1] [3].

3.1.1 Materials and Reagents
  • Insecticide stock: this compound technical grade (≥98% purity) or commercial formulation (e.g., Match 5% EC)
  • Solvent control: Acetone or methanol for preparing stock solutions
  • Surfactant solution: 0.1% Tween-80 in distilled water
  • Host plant material: Fresh castor bean leaves (Ricinus communis) or other preferred host plants
  • Containers: Plastic cups or jars (15 cm diameter × 10 cm height)
  • Laboratory equipment: Micropipettes, glassware, analytical balance, and environmental chambers
3.1.2 Experimental Procedure
  • Solution Preparation: Prepare serial dilutions of this compound from stock solution using 0.1% Tween-80 as surfactant. Include a solvent control (0.1% Tween-80 only) for baseline mortality correction [1] [3].

  • Leaf Treatment: Dip castor bean leaf discs (9 cm diameter) in respective test concentrations for 10 seconds, ensuring complete coverage. Allow treated leaves to air dry completely [1].

  • Larval Exposure: Place treated leaf discs in containers and introduce early second instar larvae (10 larvae per replicate). Ensure larvae are of similar size and age for consistent results [1] [3].

  • Experimental Conditions: Maintain bioassay units at 27 ± 2°C, 65 ± 5% relative humidity, with a 16:8 (L:D) photoperiod [3].

  • Data Collection: Record larval mortality at 24-hour intervals for 72 hours. Calculate corrected mortality using Abbott's formula when control mortality exceeds 5% [1].

  • Statistical Analysis: Determine LC values using probit analysis with appropriate statistical software (e.g., SPSS). Compute 95% fiducial limits and regression slopes [1].

Experimental Workflow Visualization

The following diagram illustrates the complete bioassay workflow from specimen preparation to data analysis:

G Bioassay Workflow for this compound Evaluation cluster_prep Specimen Preparation cluster_bioassay Bioassay Setup cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis A Establish S. littoralis colony on artificial diet B Collect synchronized 2nd instar larvae A->B C Starve larvae for 8 hours before bioassay B->C D Prepare this compound serial dilutions C->D Proceed to bioassay setup E Treat castor bean leaf discs using leaf-dip method D->E F Air dry treated leaves completely E->F G Introduce larvae to treated leaves F->G H Maintain at 27±2°C, 65±5% RH with 16:8 L:D photoperiod G->H Begin incubation and monitoring I Record mortality at 24-hour intervals H->I J Assess sublethal effects on development and reproduction I->J K Calculate corrected mortality using Abbott's formula I->K Complete data collection L Determine LC values using probit analysis K->L M Analyze sublethal effects on biological parameters L->M

Assessment of Sublethal and Transgenerational Effects

Developmental Parameters Affected by Sublethal this compound Exposure

Sublethal concentrations of this compound exert profound impacts on the developmental biology of S. littoralis that extend beyond initial mortality. These effects are critical for understanding the full insecticidal potential of this compound in population suppression [6] [7].

Table 2: Sublethal effects of this compound on developmental parameters of S. littoralis

Developmental Parameter LC10 Exposure LC25 Exposure Control Reference
Larval duration (days) Significantly extended Significantly extended Normal development [7]
Pupal duration (days) Significantly extended Significantly extended Normal development [7]
Pupal weight reduction 12-15% 18-22% Baseline [8]
Adult longevity reduction 10-12% 15-20% Baseline [8]
Total development time Extended by 3-4 days Extended by 5-7 days Normal cycle [7]
Reproductive Parameters and Population Growth Impacts

The transgenerational effects of sublethal this compound exposure manifest as reduced fecundity and fertility, ultimately suppressing population growth rates in subsequent generations [6] [7].

Table 3: Effects of sublethal this compound on reproductive parameters of S. littoralis

Reproductive Parameter LC10 Exposure LC25 Exposure Control Reference
Fecundity (eggs/female) 411.84 ± 42.38 328.75 ± 50.81 560.27 ± 13.47 [7]
Egg fertility (%) 75.2 ± 3.5 68.7 ± 4.2 89.4 ± 2.1 [8]
Net reproduction rate (R0) Significantly decreased Significantly decreased Baseline [7]
Intrinsic rate of increase (r) Significantly decreased Significantly decreased Baseline [7]
Mean generation time (T) 31.39 ± 0.99 days 28.72 ± 0.47 days 27.35 ± 0.54 days [7]

Biochemical Analysis: Detoxification Enzyme Assays

Protocol for Enzyme Activity Assessment

The biochemical response of S. littoralis to this compound exposure involves complex detoxification mechanisms. Assessing enzyme activities provides insights into potential resistance development and metabolic adaptation in field populations [3] [7].

5.1.1 Enzyme Extraction Procedure
  • Sample Preparation: Homogenize treated larvae (100 mg) in 1 mL of 0.1 M phosphate buffer (pH 7.4) containing 1 mM EDTA and 1 mM dithiothreitol [3].

  • Centrifugation: Centrifuge homogenate at 12,000 × g for 20 minutes at 4°C. Collect supernatant as enzyme source [3].

  • Protein Quantification: Determine protein concentration using Bradford method with bovine serum albumin as standard [7].

5.1.2 Enzyme Activity Assays
  • Carboxylesterases (CarE): Assess using α-naphthyl acetate as substrate; measure absorbance at 450 nm [3].
  • Glutathione S-transferases (GST): Determine using 1-chloro-2,4-dinitrobenzene (CDNB) as substrate; monitor absorbance at 340 nm [7].
  • Cytochrome P450 monooxygenases: Measure via methoxyresorufin O-demethylation (MROD) activity; monitor fluorescence at excitation 530 nm/emission 585 nm [3].
Chitin Biosynthesis Inhibition Pathway

The following diagram illustrates the molecular mechanism of this compound action in chitin biosynthesis inhibition:

G This compound Mechanism: Chitin Biosynthesis Inhibition cluster_biochemical Biochemical Level A This compound Exposure (Oral or Contact) B Absorption through cuticle or gut A->B C Inhibition of Chitin Synthase 1 B->C D Disruption of chitin polymerization and deposition C->D E Impaired procuticle formation during molting D->E H Ultrastructural cuticle deformities D->H I Transcriptomic changes in chitinase (CHT) and chitin synthase (CHS) genes D->I F Abnormal endocuticle and exocuticle structure E->F G Failed ecdysis (Larval Mortality) F->G H->G I->G J Altered metabolite profiles affecting membrane stability I->J K Differential expression of genes related to moulting and epithelial differentiation I->K

Application Guidance and Resistance Management

Field Application Considerations

Based on bioassay results and field efficacy trials, this compound demonstrates optimal performance when applied under specific conditions:

  • Application Timing: Target early larval instars (L1-L3) when populations first exceed economic thresholds [3]
  • Coverage Requirements: Ensure thorough coverage of foliage as this compound acts primarily through ingestion [3]
  • Environmental Conditions: Apply during periods of moderate temperature (20-30°C) and avoid rainfall within 6 hours of application [3]
  • Rotational Partners: Combine with insecticides having different modes of action (e.g., emamectin benzoate) to manage resistance development [3]
Integration in IPM Programs

This compound's unique mode of action and favorable environmental profile make it suitable for integrated pest management systems. Key considerations include:

  • Preservation of Beneficials: this compound demonstrates selectivity towards natural enemies compared to broad-spectrum insecticides [6]
  • Resistance Monitoring: Regular bioassays of field populations are essential to detect shifts in susceptibility [3]
  • Mixture Strategies: Combination with emamectin benzoate shows additive effects, potentially enhancing control efficacy [3]

Conclusion

These application notes and protocols provide researchers with standardized methodologies for evaluating this compound efficacy against S. littoralis. The comprehensive approach encompassing lethal toxicity assessment, sublethal effects evaluation, and biochemical analysis offers a holistic framework for understanding the full impact of this insect growth regulator on target pest populations. The transgenerational effects documented at sublethal concentrations highlight the potential for this compound to provide extended population suppression beyond direct mortality, supporting its role in sustainable resistance management programs. Continued monitoring of field efficacy and resistance development remains essential for maintaining this compound as an effective tool against this economically important polyphagous pest.

References

Comprehensive Application Notes and Protocols for Lufenuron Maximum Residue Limits (MRL) Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lufenuron and Regulatory Context

This compound ((RS)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl) urea) is a benzoylphenylurea insecticide that acts as a chitin synthesis inhibitor (CSI). It disrupts insect development by inhibiting chitin deposition during molting processes, making it particularly effective against larval stages and eggs. This compound exhibits low mammalian toxicity with acute oral LD₅₀ in rats exceeding 3000 mg/kg and dermal LD₅₀ exceeding 4000 mg/kg, which contributes to its favorable toxicological profile for agricultural and veterinary applications [1] [2].

Maximum Residue Limits (MRLs) represent the highest legally permissible concentrations of pesticide residues in food commodities and animal feeds, expressed in mg/kg. These limits are established based on Good Agricultural Practice (GAP) data and ensure that food derived from commodities complying with these MRLs is toxicologically acceptable. The Codex Alimentarius Commission serves as the primary international source for MRLs, while regional authorities like the European Commission and US EPA maintain their own specific regulations [3]. In the European Union, Regulation (EC) No 396/2005 harmonizes MRLs for approximately 315 fresh products and their processed counterparts, with a general default MRL of 0.01 mg/kg applying where a pesticide is not specifically mentioned [4].

Global MRL Regulations for this compound

International and Regional MRL Standards

Table 1: Maximum Residue Limits (MRLs) for this compound in Various Food Commodities Across Different Regulatory Jurisdictions

Commodity European Union Codex Alimentarius United States Brazil Japan South Korea
Apples 0.5 mg/kg Not established Not established Not established Not established Not established
Citrus fruits Not established Not established Not established Not established 0.3 mg/kg Not established
Lemons Not established Not established Not established Not established Not established Not established
Cottonseed Not established Not established Not established 0.05 mg/kg Not established Not established
Chinese cabbage Not established Not established Not established Not established Not established 0.2 mg/kg
Grapes Not established Not established Not established Not established Not established Not established
Tomatoes Not established Not established Not established Not established Not established Not established

The European Food Safety Authority (EFSA) conducted a comprehensive review of this compound MRLs according to Article 12 of Regulation (EC) No 396/2005. The assessment concluded that while no apparent risk to consumers was identified, some information required by the regulatory framework was missing, making the consumer risk assessment indicative only. The highest chronic exposure calculated from authorized uses represented 9.0% of the Acceptable Daily Intake (ADI) for European children. When considering internationally recommended Codex Maximum Residue Limits (CXLs), the highest chronic exposure reached 24.5% of the ADI for French toddlers [5].

Commodity Classification and MRL Applicability

Table 2: EU MRLs for this compound in Commodity Groups Based on Regulation (EC) No 396/2005

Commodity Group Specific Commodities MRL (mg/kg)
Fruits Apples 0.5
Vegetables Not specified Default: 0.01
Cereals Not specified Default: 0.01
Animal products Not specified Default: 0.01
Processed commodities Same as fresh products (adjusted for dilution/concentration) Proportional to fresh

The general residue definition for monitoring and risk assessment of this compound established by EFSA is "This compound (any ratio of constituent isomers)." This definition applies to both plant and animal commodities. This compound demonstrates limited metabolism in plants and animals, with the parent compound being the major component in all metabolism studies. The metabolic profile in rotational crops is similar to primary crops, and processing operations like pasteurization, baking, brewing, boiling, and sterilization don't significantly impact residue composition [5].

For animal commodities, the residue definition is considered fat-soluble. The dietary burden calculation for cattle exceeded the trigger value of 0.1 mg/kg dry matter, indicating the potential for residue transfer to livestock products. However, MRLs for sheep, swine, and poultry products weren't derived as these livestock groups aren't expected to be exposed to significant this compound residues [5].

Analytical Methods for this compound Residue Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Wheat Flour

Scope and Applications: This method enables sensitive detection and quantification of this compound residues in complex matrices like wheat flour, simultaneously confirming bio-efficacy against stored product pests such as Tribolium castaneum [2].

Materials and Reagents:

  • This compound standard (99% technical grade) and formulation (5% emulsified concentrate)
  • Extraction solvent: Ethyl acetate (HPLC grade, ≥99%)
  • Clean-up material: Primary Secondary Amine (PSA, 40 μm)
  • Drying agent: Anhydrous sodium sulfate (≥99%)
  • Filtration: 0.45 μm nylon filter paper

Sample Preparation Protocol:

  • Extraction: Homogenize 10 g representative wheat flour sample with 50 mL ethyl acetate using high-speed homogenization for 3 minutes
  • Partitioning: Transfer extract to a separation funnel, add 100 mL saturated sodium chloride solution, shake vigorously for 2 minutes
  • Drying: Pass organic layer through anhydrous sodium sulfate bed
  • Clean-up: Treat extract with PSA (100 mg/mL of extract) to remove sugars and pigments
  • Concentration: Evaporate just to dryness under gentle nitrogen stream at 40°C
  • Reconstitution: Redissolve residue in 1 mL ethyl acetate for GC-MS analysis

GC-MS Instrumental Parameters:

  • Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Injector temperature: 250°C (pulsed splitless mode)
  • Oven program: Initial 100°C (1 min hold), ramp to 280°C at 15°C/min, final hold 10 min
  • Carrier gas: Helium, constant flow 1.0 mL/min
  • Interface temperature: 280°C
  • Ionization: Electron impact (EI) mode at 70 eV
  • Detection: Selected Ion Monitoring (SIM) mode with characteristic ions

Method Performance:

  • Linear range: 0.01-10.0 mg/L with correlation coefficient (r²) > 0.999
  • Recovery: 85-95% across fortification levels (0.01, 0.1, 1.0 mg/kg)
  • Limit of Detection (LOD): 0.003 mg/kg
  • Limit of Quantification (LOQ): 0.01 mg/kg
Ultra Performance Liquid Chromatography (UPLC) Method for Apples and Soil

Scope and Applications: This rapid analysis method enables efficient quantification of this compound residues in apple and soil matrices with simplified sample preparation, avoiding extensive clean-up procedures [6].

Materials and Reagents:

  • Extraction solvent: Acetonitrile (HPLC grade)
  • Partitioning salt: Sodium chloride (analytical grade)
  • Standard solutions: this compound stock solution (1000 mg/L in acetonitrile)
  • Mobile phase: Methanol and water (HPLC grade)
  • Filtration: 0.45 μm membrane filters

Sample Preparation Workflow:

G START Start Sample Preparation HOMOGENIZE Homogenize 10.0g sample with 20mL acetonitrile START->HOMOGENIZE CENTRIFUGE Centrifuge at 4000 rpm for 3 minutes HOMOGENIZE->CENTRIFUGE FILTER1 Filter supernatant to graduated cylinder with NaCl CENTRIFUGE->FILTER1 REPEAT Repeat extraction with fresh acetonitrile FILTER1->REPEAT COMBINE Combine filtered extracts REPEAT->COMBINE PARTITION Shake vigorously for 2 min Let stand for 20 min COMBINE->PARTITION CONCENTRATE Transfer 20mL supernatant evaporate to near dryness PARTITION->CONCENTRATE RECONSTITUTE Reconstitute with 1mL methanol + 1mL ultrapure water CONCENTRATE->RECONSTITUTE FILTER2 Filter through 0.45μm membrane RECONSTITUTE->FILTER2 UPLC UPLC Analysis FILTER2->UPLC

UPLC Instrumental Parameters:

  • Column: Hypersil C18 (100 mm × 2.1 mm, 1.9 μm particle size)
  • Mobile phase: Methanol-water (60:40 v/v) isocratic elution
  • Flow rate: 0.3 mL/min
  • Column temperature: 30°C
  • Injection volume: 5 μL
  • Detection: UV detection at 255 nm
  • Run time: 5 minutes per sample

Method Performance:

  • Linearity: Excellent within 0.025-2.5 mg/L (r ≥ 0.9997)
  • Recovery: 83.6-105.2% across spiking levels (0.05-2.0 mg/kg)
  • Precision: Relative standard deviation 0.7-6.1%
  • Limit of Detection: 0.01 mg/kg
  • Quantification: Reliable at and above 0.025 mg/kg

MRL Establishment and Consumer Risk Assessment

Scientific Basis for MRL Setting

The establishment of this compound MRLs follows a structured scientific process outlined in Regulation (EC) No 396/2005. According to Article 12 of this regulation, EFSA is required to review existing MRLs for active substances included in Annex I to Directive 91/414/EEC. The assessment considers:

  • Residue dynamics in primary crops, processed commodities, rotational crops, and livestock
  • Metabolic pathways in plants and animals
  • Analytical methodology for enforcement of proposed MRLs
  • Dietary exposure across different consumer groups [5]

For this compound specifically, the primary crop metabolism was investigated in three different crop categories, with this compound identified as the major compound in all studies. The metabolic profile in confined rotational crops studies was similar, and processing studies demonstrated that standard food processing techniques don't significantly impact residue composition. Based on these findings, the residue definition for both monitoring and risk assessment was established as "this compound (any ratio of constituent isomers)" [5].

Dietary Risk Assessment Methodology

Chronic Exposure Assessment:

  • Calculated using revision 2 of the EFSA Pesticide Residues Intake Model (PRIMo)
  • Based on the Acceptable Daily Intake (ADI) established through toxicological studies
  • Considers authorized uses and existing EU MRLs for indicative calculations
  • Incorporates peeling factors for cucurbits with inedible peel (derived from melon studies)
  • Accounts for different European diets and vulnerable subpopulations (children, toddlers)

Acute Exposure Assessment:

  • Not carried out for this compound as an Acute Reference Dose (ARfD) was not deemed necessary
  • Justified by the compound's toxicological profile and mechanism of action

Special Considerations:

  • The isomer ratio of this compound is an equimolar mixture of R- and S-enantiomers
  • Toxicological studies conducted according to these specifications
  • In worst-case situations, change in isomer ratios might lead to duplication of toxicological burden
  • Since exposure calculations represent less than 50% of ADI, this potential change is not concerning for currently authorized uses [5]

G DATA Data Collection (GAP, Residue Trials) METABOLISM Metabolism Studies (Plants, Livestock) DATA->METABOLISM PROCESSING Processing Studies (Impact on Residues) METABOLISM->PROCESSING EXPOSURE Exposure Assessment (PRIMo Model) PROCESSING->EXPOSURE TOX Toxicological Studies (ADI, ARfD) TOX->EXPOSURE MRL_PROP MRL Proposals EXPOSURE->MRL_PROP RISK Risk Assessment (Chronic/Acute) MRL_PROP->RISK MANAGER Risk Manager Review (EU Commission) RISK->MANAGER MRL_SET MRL Established MANAGER->MRL_SET

Conclusion

The regulatory landscape for this compound MRLs continues to evolve with increasing emphasis on environmental protection, as evidenced by recent EU regulations lowering MRLs for certain neonicotinoids to protect pollinators. The analytical methodologies presented here provide robust tools for compliance monitoring, with both GC-MS and UPLC methods demonstrating sufficient sensitivity and reliability for enforcement of established MRLs. Researchers should note that this compound MRLs vary significantly across jurisdictions, emphasizing the importance of consulting region-specific regulations before conducting residue studies or submitting applications for new MRL establishments.

The scientific foundation for this compound MRLs is comprehensive, but certain data gaps remain, particularly regarding the impact of plant and livestock metabolism on isomer ratios. Future research should address these gaps, especially if new uses leading to higher consumer exposure are proposed. The consumer risk assessment for currently authorized uses indicates no apparent health concerns, with chronic exposure well below the established ADI for all population subgroups.

References

Application Note & Protocol: Analysis of Lufenuron in Wheat Flour

Author: Smolecule Technical Support Team. Date: February 2026

This protocol provides a detailed methodology for the quantitative determination of lufenuron in wheat flour using gas chromatography-mass spectrometry (GC-MS). The method involves a single-step solid-liquid extraction with ethyl acetate, followed by a cleanup step using Primary Secondary Amine (PSA) sorbent prior to instrumental analysis [1] [2].

Experimental Protocol

Principle: this compound is extracted from wheat flour using ethyl acetate. The extract is then cleaned up using PSA to remove matrix interferences such as sugars, fatty acids, and other pigments. The purified extract is concentrated and analyzed by GC-MS [1] [2].

Materials and Reagents:

  • Analytical Standard: this compound (Purity ≥ 98%)
  • Solvents: Ethyl acetate (HPLC grade)
  • Sorbent: Primary Secondary Amine (PSA, 40 μm)
  • Anhydrous Sodium Sulfate (Na₂SO₄)
  • Sample: Wheat flour
  • Equipment: Analytical balance, centrifuge, vortex mixer, volumetric flasks, GC-MS system

Procedure:

  • Sample Preparation: Homogenize the wheat flour sample.
  • Weighing: Accurately weigh 10.0 g of the homogenized wheat flour sample into a suitable extraction tube.
  • Extraction: Add 50 mL of ethyl acetate to the tube. Seal and shake vigorously for a defined period (e.g., 15-20 minutes) to ensure complete extraction.
  • Drying: Pass the ethyl acetate extract through a bed of anhydrous sodium sulfate to remove any residual water.
  • Cleanup: Transfer an aliquot of the extract to a tube containing ~0.5 g of PSA sorbent. Vortex the mixture for effective cleanup.
  • Concentration: Evaporate the purified extract to dryness under a gentle stream of nitrogen.
  • Reconstitution: Reconstitute the residue in 1.0 mL of ethyl acetate and filter through a 0.45 μm nylon filter prior to GC-MS analysis [1] [2].
Method Validation Data

The following table summarizes the key analytical performance characteristics of the GC-MS method for this compound as reported in the literature [1]:

Validation Parameter Result / Value
Limit of Detection (LOD) 5 ng/mL (S/N ≈ 3)
Limit of Quantification (LOQ) 50 ng/mL
Linear Range 50 - 1000 ng/mL
Correlation Coefficient (r²) 0.998
Average Recovery 98.23%
Relative Standard Deviation (RSD) ± 2.52%

Recovery was determined by spiking wheat flour samples at three concentrations (150, 300, and 450 ng/g) [1].

Experimental Workflow Diagram

The diagram below summarizes the entire sample preparation and analysis process.

start Start weigh Weigh 10g Sample start->weigh extract Extract with 50 mL Ethyl Acetate weigh->extract dry Dry Extract over Na₂SO₄ extract->dry cleanup Cleanup with PSA Sorbent dry->cleanup conc Concentrate under N₂ cleanup->conc reconst Reconstitute in 1 mL Ethyl Acetate conc->reconst filter Filter (0.45 µm) reconst->filter analyze GC-MS Analysis filter->analyze end End analyze->end

Key Considerations for Researchers

  • Matrix Complexity: This protocol was specifically developed for a complex matrix like wheat flour. The PSA cleanup step is critical for removing co-extractives that can cause matrix effects and interfere with the analysis [1] [2].
  • Instrumentation: The method uses GC-MS for its sensitivity and specificity. When adapting this protocol, ensure the MS is tuned for optimal detection of this compound fragments.
  • Quality Control: For accurate quantification, include procedural blanks, recovery spikes, and matrix-matched calibration standards in each batch of samples to account for potential matrix effects and procedural losses.

References

Lufenuron Analytical Method: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Lufenuron is an insect growth regulator belonging to the benzoylphenylurea class and is used to control cat fleas [1]. Analytical methods are crucial for determining this compound residues in various matrices to ensure food and environmental safety.

The U.S. Food and Drug Administration (FDA) has developed and validated analytical methods for this compound. Specifically, LIB4657 is titled "Determination and Confirmation Analysis of this compound Residues in Salmon and Trout Tissue by Liquid Chromatography-Tandem Mass Spectrometry Atmospheric Pressure Chemical Ionization (LC-MS/MS APCI)" [2]. This indicates that a validated LC-MS/MS method is the primary technique for determining this compound in food commodities.

Method Validation Framework

For an analytical method to be considered reliable, it must undergo a formal validation process. The following table summarizes the key parameters and typical acceptance criteria for a method like the one described in LIB4657, based on general guidelines for bioanalytical method validation [3].

Validation Parameter Experimental Procedure Acceptance Criteria
Specificity Analyze blank sample matrix (e.g., salmon tissue) and spiked matrix. No significant interference at the retention time of this compound. Signal interference in blank < 20% of LLOQ signal [3].
Linearity & Range Prepare a series of matrix-matched standard solutions (e.g., 6 concentration levels). Plot analyte response vs. concentration. Correlation coefficient (r²) ≥ 0.990 [3].
Limit of Detection (LOD) Analyze progressively lower concentrations. Signal-to-noise ratio (S/N) is measured. Concentration yielding S/N ≥ 3:1.
Limit of Quantification (LOQ) Analyze replicates at a low concentration. Evaluate precision and accuracy. Concentration yielding S/N ≥ 10:1; precision (CV) ≤ 20%; accuracy (bias) ±20% [3].
Accuracy Analyze QC samples at multiple concentrations (low, mid, high) in replicates (n≥5). Average bias within ±15% of the theoretical value [3].
Precision (Repeatability) Analyze intra-day QC samples (n≥5) at multiple concentrations. Coefficient of Variation (CV) ≤ 15% [3].
Precision (Intermediate Precision) Analyze inter-day QC samples (n≥5) over multiple days, analysts, or equipment. Coefficient of Variation (CV) ≤ 15% [3].

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol outlines the general steps for determining this compound in salmonid tissue, based on the scope of LIB4657.

1. Scope and Principle

  • Application: Quantitative determination and confirmatory analysis of this compound residues in salmon and trout tissue.
  • Principle: The analyte is extracted from the tissue, cleaned up to remove interfering matrix components, and analyzed by LC-MS/MS using Atmospheric Pressure Chemical Ionization (APCI).

2. Reagents and Materials

  • Analytical Standard: this compound PESTANAL or equivalent, with a documented Certificate of Analysis (CoA) [1].
  • Chemicals: HPLC-grade acetonitrile, methanol, and water; formic or acetic acid; salts for QuEChERS extraction (e.g., MgSO₄, NaCl).
  • Solutions: Mobile phase A (e.g., 0.1% formic acid in water), Mobile phase B (e.g., 0.1% formic acid in acetonitrile).
  • Equipment: LC-MS/MS system with APCI source, analytical balance, centrifuge, vortex mixer, and tissue homogenizer.

3. Sample Preparation (Representative Workflow) The following diagram illustrates the general sample preparation and analysis workflow.

sample_workflow start Homogenized Tissue Sample step1 Extraction (QuEChERS Salts & Solvent) start->step1 step2 Centrifugation step1->step2 step3 Clean-up (Dispersive SPE) step2->step3 step4 Evaporation & Reconstitution step3->step4 step5 LC-MS/MS Analysis step4->step5 end Data Analysis & Reporting step5->end

4. Instrumental Analysis (LC-MS/MS)

  • Chromatographic Column: C18, 3 μm, 150 x 3.0 mm (or equivalent) [3].
  • Mobile Phase: A) Water with 0.1% modifier, B) Acetonitrile with 0.1% modifier [3].
  • Gradient: Use a timed gradient program. Example:
    • 0-8 min: 76% B
    • 9-14 min: 40% B
    • 14-16 min: 76% B (re-equilibration) [3].
  • Flow Rate: 0.6 mL/min [3].
  • Injection Volume: 20 μL.
  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode with APCI source. Monitor at least two precursor-to-product ion transitions for confirmation.

5. Validation Procedure The entire method must be experimentally validated. The following diagram maps the logical sequence of the validation process.

validation_process val_start Method Development val_spec Specificity val_start->val_spec val_lin Linearity and Range val_spec->val_lin val_loq LOD/LOQ val_lin->val_loq val_acc Accuracy val_loq->val_acc val_prec Precision (Repeatability & Intermediate) val_acc->val_prec val_end Final Validated Method val_prec->val_end

How to Obtain the Complete Official Method

The public postings of Laboratory Information Bulletins (LIBs) do not include the full detailed protocols [2]. To obtain the complete method for implementation in your laboratory, you can:

  • Submit a Request to the FDA: The FDA has a process for requesting older LIBs. You can formally request LIB4657 titled "Determination and Confirmation Analysis of this compound Residues in Salmon and Trout Tissue by Liquid Chromatography-Tandem Mass Spectrometry Atmospheric Pressure Chemical Ionization (LC-MS/MS APCI)" [2].
  • Consult Standard Methods: Cross-reference with other official methods, such as AOAC Official Method 2012.25, which is used for related compounds in aquaculture products and may share methodological principles [2].

References

P450 Monooxygenases in Lufenuron Detoxification: Mechanisms & Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the core mechanism by which P450 monooxygenases confer resistance to lufenuron? The primary mechanism is the overexpression of specific P450 genes, which leads to increased production of detoxification enzymes that metabolize this compound, reducing its effective concentration within the insect's body.

The table below summarizes key P450 genes implicated in this compound resistance across different insect species:

Insect Species P450 Gene(s) Evidence Type Key Findings
Drosophila melanogaster [1] Cyp12a4 Genetic mapping, transgenic expression Overexpression in midgut and Malpighian tubules confers resistance; ubiquitous ectopic expression is lethal.
Spodoptera frugiperda (Fall Armyworm) [2] Multiple, including CYP9A subfamily RNA-Seq (Transcriptome analysis) 35 detoxification genes were differentially expressed in resistant larvae; 24 were P450s, predominantly from the CYP9A, CYP3, CYP4, and CYP6 families.
Earias vittella (Spotted Bollworm) [3] General P450 activity Enzyme assay Sub-lethal this compound exposure significantly increased activity of cytochrome P450 monooxygenases and esterases.

Q: What is the experimental workflow for identifying and validating P450 involvement in this compound resistance? The following diagram outlines a multi-step process that integrates modern transcriptomics with functional validation:

G start Start: Establish Resistant and Susceptible Strains step1 Transcriptome Profiling (RNA-Seq) start->step1 step2 Bioinformatics Analysis (Differential Gene Expression) step1->step2 step3 Candidate Gene Selection step2->step3 step4 Functional Validation (qPCR, RNAi, Transgenics) step3->step4 end Conclusion: Confirm Resistance Mechanism step4->end

Detailed Experimental Protocols

1. Transcriptome Profiling via RNA-Seq [2] This protocol is used to discover which genes are overexpressed in resistant insects.

  • Sample Preparation: Isolate high-quality RNA from larval tissues (e.g., midgut, fat body) of both this compound-resistant (LUF-R) and susceptible (LUF-S) strains.
  • Library Construction & Sequencing: Prepare cDNA libraries. Sequence using a platform like Illumina HiScan 1000 to generate millions of 100 bp single-end reads.
  • De Novo Assembly: Assemble the reads into transcripts using an assembler. Merge assemblies from different k-mer parameters to create a robust reference transcriptome.
  • Functional Annotation: Annotate assembled transcripts by comparing them against databases like NCBI non-redundant protein database using BLAST.

2. Differential Gene Expression Analysis [2]

  • Mapping and Quantification: Map sequence reads from each sample (LUF-R and LUF-S) to the reference transcriptome. Quantify the expression level of each transcript.
  • Statistical Analysis: Identify differentially expressed transcripts (DETs) using a statistical test (e.g., t-test). Apply a fold-change threshold (e.g., ≥4) and a significance threshold (e.g., p ≤ 0.05). Focus on P450 genes within the DETs.

3. Functional Validation via RNA Interference (RNAi) [4] This protocol tests if a candidate P450 gene is necessary for resistance.

  • dsRNA Synthesis: Design and synthesize double-stranded RNA (dsRNA) targeting the open reading frame of the candidate P450 gene.
  • Delivery: Micro-inject the dsRNA into the hemocoel of the insect or provide it in their diet.
  • Gene Knockdown Confirmation: After 24-72 hours, use RT-qPCR to measure the transcript level of the target gene in treated insects compared to controls (injected with non-targeting dsRNA).
  • Bioassay: Expose the gene-silenced and control insects to this compound. A significant increase in mortality in the gene-silenced group confirms the gene's role in detoxification.

Troubleshooting Common Research Challenges

Q: Our RNAi experiment shows low knockdown efficiency. What could be wrong?

  • Cause: The dsRNA might be degrading, the delivery method might be inefficient, or the target sequence may not be optimal.
  • Solution: Ensure dsRNA is pure and undegaged. Validate your injection technique or try feeding dsRNA. Use bioinformatics tools to design dsRNA against a unique and accessible region of the target mRNA.

Q: We see P450 gene overexpression in resistant strains, but how do we prove it's directly metabolizing this compound?

  • Cause: Overexpression is correlative; functional metabolism needs to be shown directly.
  • Solution: Express the recombinant P450 protein in a heterologous system (e.g., E. coli [5] or Sf9 insect cells). Then, perform in vitro metabolism assays by incubating the purified enzyme with this compound and NADPH. Detect and quantify the depletion of this compound and the formation of metabolites using HPLC or LC-MS [5].

Q: Our transcriptomic data shows many P450s are differentially expressed. How do we prioritize candidates?

  • Solution: Focus on candidates with the highest fold-change in expression. Prioritize genes from subfamilies known to be involved in xenobiotic detoxification, such as CYP6, CYP9, and CYP12 [2] [1]. Check if their expression is localized to key detoxification tissues like the midgut or Malpighian tubules [1].

References

lufenuron resistance gene expression

Author: Smolecule Technical Support Team. Date: February 2026

Key Genes in Lufenuron Resistance

The table below summarizes the major genes associated with this compound resistance and their characterized mechanisms.

Resistance Gene Insect Species Resistance Mechanism Key Tissues of Expression Functional Evidence
Cyp12a4 [1] [2] [3] Drosophila melanogaster Metabolic detoxification (Cytochrome P450) Midgut, Malpighian tubules [1] Transgenic overexpression confirmed to confer resistance [1].
Cyp P450s [4] Spodoptera frugiperda Metabolic detoxification (Cytochrome P450) Not Specified Upregulated in resistant strains; includes CYP9A, CYP321A1 families [4].
SfCHSA [5] Spodoptera frugiperda Target-site (Chitin Synthase A) Head, Integument (cuticle) [5] Expression induced by this compound; key chitin synthesis target [5].
SfCHSB [5] Spodoptera frugiperda Target-site (Chitin Synthase B) Midgut [5] Involved in peritrophic membrane formation [5].

Experimental Protocols for Resistance Gene Analysis

Protocol 1: Gene Expression Analysis via qPCR

This protocol is used to quantify the expression level of resistance genes (e.g., Cyp12a4, SfCHSA) in different insect strains or tissues [1] [4] [5].

  • 1. RNA Isolation: Homogenize insect tissue (e.g., larval midgut) in TRIzol reagent to isolate total RNA. Treat the RNA sample with DNase to remove genomic DNA contamination [1].
  • 2. cDNA Synthesis: Use 2 μg of purified RNA in a reverse transcription reaction with Superscript III Reverse Transcriptase and an oligo(dT) primer to generate cDNA [1].
  • 3. Quantitative PCR (qPCR): Perform qPCR on a platform like a RotorGene-3000 using a SYBR Green kit [1].
    • Primer Design: Design gene-specific primers (e.g., for Cyp12a4: F-CCA ATC GTC CAG GCA ACT AT, R-TCG GGA TCT CTC AGT TCG AG) [1].
    • Reaction Setup: Use 1 μL of diluted cDNA as template. Standard cycling conditions: 95°C for 10 min, followed by 50 cycles of 95°C for 20 sec, 55°C for 30 sec, and 72°C for 30 sec [1].
    • Data Analysis: Use the comparative Ct (ΔΔCt) method. Normalize the expression of your target gene to a stable housekeeping gene (e.g., RpL11 for Drosophila). Fold change is calculated relative to a susceptible control strain [1] [4].
Protocol 2: Detection of Target-Site Mutations

This protocol is for identifying mutations in the chitin synthase gene (SfCHSA) associated with resistance [5].

  • 1. DNA Extraction: Extract genomic DNA from insect larvae using a standard phenol-chloroform method or commercial kit.
  • 2. PCR Amplification: Amplify the region of interest (e.g., the region encompassing codon 1040 in SfCHSA) using specific primers.
  • 3. Mutation Screening:
    • Sanger Sequencing: Purify the PCR product and sequence it. Analyze the chromatograms for single nucleotide polymorphisms (SNPs) that lead to amino acid substitutions (e.g., I1040M) [5].
    • CRISPR-Cas9 Validation (Functional Evidence): To confirm a mutation's role, use CRISPR-Cas9 to introduce the suspected point mutation (e.g., I1040M) into a susceptible model organism like Drosophila melanogaster. Bioassays are then performed to test if the edited strain exhibits this compound resistance [5].
Protocol 3: Transcriptome Profiling (RNA-Seq)

This method compares the global gene expression patterns between resistant (LUF-R) and susceptible (LUF-S) strains to discover novel resistance mechanisms [4].

  • 1. Library Prep & Sequencing: Extract high-quality total RNA from larvae. Prepare cDNA libraries and sequence them on a platform like Illumina HiScan SQ to generate millions of short reads (e.g., 100 bp) [4].
  • 2. De Novo Assembly: If a reference genome is unavailable, perform a de novo transcriptome assembly using software like Trinity to generate a set of contigs (transcripts) from the sequenced reads [4].
  • 3. Differential Expression Analysis: Map the sequence reads from each sample (LUF-R and LUF-S) back to the assembled transcriptome. Use statistical tools (e.g., t-test) to identify transcripts with significant differences in expression levels (e.g., fold change ≥ 4, p ≤ 0.05) [4].

Experimental Workflow & Troubleshooting

The following diagram illustrates the logical workflow for investigating the molecular mechanisms of this compound resistance.

Start Start: Suspected this compound Resistance Bioassay Dose-Response Bioassay Start->Bioassay PhenoConf Confirm Resistance Phenotype Bioassay->PhenoConf MechHyp Formulate Mechanism Hypothesis PhenoConf->MechHyp ExpDesign Experimental Design MechHyp->ExpDesign TargetSite Target-Site Mutation Seq DNA Sequencing (CHS Gene) TargetSite->Seq MetabDetox Metabolic Detoxification qPCR qPCR for Gene Expression MetabDetox->qPCR ExpDesign->TargetSite ExpDesign->MetabDetox FuncValid Functional Validation (e.g., CRISPR, Transgenics) Seq->FuncValid RNAseq Transcriptome Profiling (RNA-Seq) qPCR->RNAseq  If no candidate genes RNAseq->FuncValid Results Interpret Results & Conclude FuncValid->Results

Frequently Asked Questions
  • Q1: Our qPCR shows no difference in known P450 genes. What other mechanisms should we investigate?

    • A: Consider investigating target-site insensitivity. Sequence the chitin synthase genes (particularly CHSA) for mutations at known hotspots (e.g., I1040M) [5]. Also, a broader RNA-Seq analysis can reveal unexpected resistance mechanisms, such as the upregulation of other detoxification families (GSTs, CCEs) or cuticle metabolism genes [4].
  • Q2: We identified a novel mutation in the chitin synthase gene. How can we prove it causes resistance?

    • A: The most conclusive proof is functional validation. Use CRISPR/Cas9-based homology-directed repair (HDR) to introduce the exact point mutation into a susceptible laboratory strain of your model insect (e.g., Drosophila). Subsequent bioassays showing increased survival in the edited strain compared to the wild-type would confirm the mutation's causal role in resistance [5].
  • Q3: Our transcriptome data is noisy with high variation between biological replicates. How can we improve it?

    • A: Ensure rigorous experimental design. Use a sufficient number of biological replicates (n≥3), homogenize individuals from the same population, and process all samples simultaneously to minimize batch effects. Manually check RNA Quality (RIN > 8.5) before library preparation [4].

References

Biochemical Effects of Lufenuron on Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the key enzymatic and biochemical changes reported in recent studies across different species. These findings can help you anticipate and interpret results in your experiments.

Table 1: Effects on Antioxidant Enzymes and Oxidative Stress

Species Tissue / Sample Exposure Details Superoxide Dismutase (SOD) Catalase (CAT) Glutathione (GSH) Peroxidase (POD) Study
Grass Carp (C. idella) Liver, Kidney, Gills, Heart, Brain 2-4 µg/L for 33 days Increased in all tissues Increased (Liver, Kidney, Gills); Decreased (Heart, Brain) Increased in all tissues Decreased (Gills, Kidney); Increased (Liver, Brain, Heart) [1]
Broiler Chickens Heart, Liver, Kidney 4-16 mg/kg body weight for 39 days Depletion (in visceral tissues) Depletion (in visceral tissues) Depletion (in visceral tissues) Depletion (in visceral tissues) [2] [3]
Common Carp (C. carpio) Plasma 0.5, 1.0, 2.0 mg/L for 21 days No significant change Activity Increased - - [4]

Table 2: Effects on Metabolic, Detoxification, and Health Biomarkers

Species Aspartate Aminotransferase (AST) & Alanine Aminotransferase (ALT) Alkaline Phosphatase (ALP) Detoxification Enzymes Other Key Biomarkers Study
Broiler Chickens Significant increase (Liver function test) Significant increase (Liver function test) - Increased Urea, Creatinine (Renal function); Increased Cholesterol, Creatinine Kinase (Cardiac function) [2] [3]
Cotton Leafworm (S. littoralis) Activity significantly increased Activity significantly increased Glutathione S-transferase (GST) activity inhibited - [5]
Yellow Fever Mosquito (Ae. aegypti) - - α-esterases, β-esterases, and Glutathione-S-transferases (GST) expression increased Carbohydrate and lipid content reduced; Cytochrome P450 expression increased [6]
Common Carp (C. carpio) - - - Thyroxine (T4) level increased; Triiodothyronine (T3) level decreased [4]

Experimental Protocols for Key Assays

Here are standardized methodologies for assessing lufenuron's effects, compiled from the cited studies. You can use these protocols to replicate experiments or troubleshoot your own procedures.

Protocol 1: Assessing Antioxidant Enzyme Activities in Fish Tissues

This protocol is adapted from the study on grass carp (Ctenopharyngodon idella) [1].

  • Animal Housing and Acclimatization: Procure healthy fish and acclimate them for 10 days in glass aquaria (e.g., 100 L capacity) under controlled conditions with continuous aeration. Maintain water temperature, pH, and dissolved oxygen within optimal ranges for the species.
  • Chemical Exposure and Experimental Design:
    • Test Solution: Prepare a stock solution of emulsified this compound (e.g., 5% EC) in distilled water.
    • Dosing: Randomly assign fish to treatment groups (including control) in separate aquaria. Expose treatment groups to sublethal concentrations of this compound (e.g., 2-4 µg/L) for up to 33 days. The control group should be held in water with the solvent (e.g., distilled water) only.
  • Tissue Sampling and Homogenization:
    • Euthanasia: On sampling days (e.g., 11, 22, 33), euthanize fish humanely (e.g., immersion in MS-222 solution).
    • Dissection: Excise target organs (e.g., liver, kidney, gills, heart, brain), rinse with distilled water, and place on ice.
    • Homogenization: Homogenize tissues in ice-cold phosphate-buffered saline (PBS) at a specific weight-to-volume ratio (e.g., 1:10 w/v). Centrifuge the homogenate (e.g., at 5000 rpm for 30 minutes at 4°C). The resulting supernatant is the S9 fraction used for enzymatic analysis.
  • Spectrophotometric Analysis:
    • Quantify activities of SOD, CAT, GSH, and POD using a UV-visible spectrophotometer. Follow established biochemical assays for each enzyme:
      • SOD: Measures inhibition of photoreduction of nitroblue tetrazolium (NBT).
      • CAT: Measures the rate of decomposition of H₂O₂ at 240nm.
      • GSH: Measures the reaction with DTNB (Ellman's reagent) to produce a yellow compound measured at 412nm.
      • POD: Measures the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂.
Protocol 2: Evaluating Hematological and Serum Biochemistry in Avian Models

This protocol is adapted from the study on broiler chickens [2] [3].

  • Animal Management and Dosing:
    • Housing: House birds (e.g., 75 broilers) under standard environmental conditions (temperature 26-28°C, humidity 60-65%) following an acclimatization period (5-7 days).
    • Dosing: Randomly divide birds into groups. Administer this compound orally at different doses (e.g., 4, 8, 12, 16 mg/kg body weight) to treatment groups for a set period (e.g., 39 days). The control group receives no treatment or the vehicle.
  • Blood Collection:
    • Procedure: On scheduled days (e.g., 13, 26, 39), collect blood samples (e.g., ~3.0 mL) from the wing vein using a sterile syringe.
    • Sample Processing: Immediately transfer a portion of blood (e.g., 0.5 mL) into EDTA-coated vials for hematological analysis. Collect the remainder (e.g., 2.5 mL) without anticoagulant in a plain vial, allow it to clot, and centrifuge to separate serum for biochemical analysis. Store serum at -20°C.
  • Hematological and Biochemical Analysis:
    • Hematology Profile: Use an automated hematology analyzer to assess RBC count, WBC count, Hemoglobin (Hb), Packed Cell Volume (PCV), MCH, and MCHC.
    • Serum Biochemistry: Use a chemistry analyzer and commercial kits to assess:
      • Liver Function: ALT, AST, and ALP.
      • Renal Function: Urea and Creatinine.
      • Cardiac Biomarkers: Cholesterol and Creatinine Kinase MB (CK-MB).

Troubleshooting Common Experimental Issues

  • Unexpected Enzyme Activity Results: Ensure that tissue homogenates are kept on ice at all times during preparation to preserve enzyme activity. Confirm the pH and temperature of assay buffers, as these greatly impact enzyme kinetics. Run a positive control with a known enzyme standard to validate your assay kit or protocol.
  • High Mortality in Control Groups: This strongly indicates environmental stress. Before starting the experiment, rigorously check and maintain all water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite) for aquatic species, or housing conditions for poultry. Ensure the solvent used to dissolve this compound (e.g., acetone, emulsifiers) has no toxic effects at the concentrations used by including a solvent control group.
  • High Variation in Data Within Treatment Groups: Standardize the timing of sample collection, as biochemical parameters can fluctuate diurnally. Ensure animals are of similar age, size, and health status at the start of the experiment. For tissue analyses, sample the same part of the organ (e.g., the left lobe of the liver) consistently across all individuals.

Visualizing the Pathways

The diagrams below, generated using Graphviz, illustrate the primary biochemical pathways affected by this compound exposure, based on the gathered data.

lufenuron_oxidative_pathway This compound-Induced Oxidative Stress Pathway cluster_antioxidants Antioxidant Defense System cluster_effects Observed Effects This compound This compound OxidativeStress Oxidative Stress (ROS Imbalance) This compound->OxidativeStress SOD Superoxide Dismutase (SOD) OxidativeStress->SOD Modulates CAT Catalase (CAT) OxidativeStress->CAT Modulates GSH Glutathione (GSH) OxidativeStress->GSH Modulates POD Peroxidase (POD) OxidativeStress->POD Modulates LipidPerox Lipid Peroxidation SOD->LipidPerox If Overwhelmed ProteinDamage Protein Damage SOD->ProteinDamage DNADamage DNA Damage CAT->DNADamage If Overwhelmed HistoArchChange Histoarchitectural Alterations GSH->HistoArchChange If Overwhelmed POD->HistoArchChange

The oxidative stress pathway shows how this compound induces reactive oxygen species (ROS), leading to modulation of key antioxidant enzymes. When this defense is overwhelmed, it results in cellular damage, consistent with findings in broiler chickens and fish [2] [1].

lufenuron_chitin_pathway This compound Chitin Synthesis Inhibition in Insects cluster_biosynthesis Chitin Biosynthesis Pathway Trehalose Trehalose Tre Trehalase (TRE) Trehalose->Tre Glucose Glucose Tre->Glucose GFAT GFAT Glucose->GFAT GNPAT GNPAT GFAT->GNPAT UAP UAP GNPAT->UAP CHS Chitin Synthase (CHS1) UAP->CHS ChitinPolymer ChitinPolymer CHS->ChitinPolymer MoltDefect Failed Molting & Mortality ChitinPolymer->MoltDefect Reduced This compound This compound Inhibition Inhibition (Key Site) This compound->Inhibition Inhibition->CHS

The chitin synthesis pathway illustrates this compound's target-specific action in insects, inhibiting Chitin Synthase (CHS1) and leading to failed molting. This mechanism explains its effectiveness as an insecticide and the developmental defects observed in studies on Helicoverpa armigera and Spodoptera littoralis [5] [7].

References

Biochemical Context: Lufenuron's Documented Effects

Author: Smolecule Technical Support Team. Date: February 2026

Current research indicates that lufenuron exposure leads to broad oxidative stress in non-target organisms, which indirectly involves the antioxidant system that GSTs are a part of.

  • Indirect Evidence in Broiler Chickens: A 2025 study on broiler chickens showed that this compound exposure caused significant depletion of various antioxidant enzymes, including glutathione (GSH), and induced histopathological damage in visceral organs [1] [2]. This suggests that the compound provokes a state of oxidative stress that overwhelms the body's detoxification systems.
  • Primary Mode of Action: this compound is a benzoylurea insect growth regulator. Its established mechanism of action is the inhibition of chitin synthesis in insects, leading to defective molting and death [3]. There is no confirmed scientific evidence from the search results that it directly inhibits or activates Glutathione S-Transferase (GST) enzymes.

Experimental Data Summary

The table below summarizes the key quantitative findings from the broiler chicken study, which illustrate the systemic effects of this compound.

Table 1: Documented Effects of this compound in Broiler Chickens (39-day study) [1] [2]

Parameter Category Specific Parameter Observed Change (in high-dose groups) Biological Significance
Hematology RBC Count, PCV, Hemoglobin Significant Decrease Indicates potential anemia or hemolytic activity.
WBC Count Significant Increase Suggests an immune response or inflammatory state.
Serum Biochemistry Liver Enzymes (ALT, AST, ALP) Significant Increase Points to hepatocellular damage and impaired liver function.
Renal Biomarkers (Urea, Creatinine) Significant Increase Indicates stress and impaired filtration in the kidneys.
Antioxidant Status Glutathione (GSH) Levels Depletion Confirms a state of oxidative stress and reduced antioxidant capacity.
Histopathology Liver, Kidneys, Heart Architectural Alterations Provides physical evidence of organ-specific toxicity.

Standard Experimental Protocol: GST Activity Assay

Since a direct assay for "this compound's effect on GST" is not described, here is a standard, widely used protocol for measuring general GST enzyme activity. You can adapt this to test this compound by including it in the reaction mixture.

GST Activity Measurement via CDNB Conjugation Assay [4]

This method spectrophotometrically measures the rate of conjugation of the model substrate 1-chloro-2,4-dinitrobenzene (CDNB) to reduced glutathione (GSH).

  • Principle: GST catalyzes the formation of a conjugate between GSH and CDNB. This conjugate, GS-DNB, has a peak absorbance at 340 nm. The increase in absorbance at 340 nm is directly proportional to GST enzyme activity [4] [5].
  • Reaction Cocktail (for 1 mL cuvette) [4]:
    • Potassium Phosphate Buffer: 980 µL (pH 6.5-7.5)
    • GSH (100 mM): 10 µL (Final concentration: 1 mM)
    • CDNB (100 mM): 10 µL (Final concentration: 1 mM)
    • Optional: Test Compound (e.g., this compound solution)
  • Procedure:
    • Prepare the assay cocktail and pre-incubate at 30°C.
    • Add 100 µL of the enzyme sample (tissue homogenate or purified GST) to 900 µL of the cocktail in a cuvette to start the reaction.
    • Blank: Use 100 µL of buffer instead of the enzyme sample.
    • Immediately measure the increase in absorbance at 340 nm for 3-5 minutes, recording readings every minute [4].
  • Calculation:
    • One unit of GST activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of GS-DNB conjugate per minute under the assay conditions.
    • Use the extinction coefficient for GS-DNB, which is 9.6 mM⁻¹cm⁻¹, to calculate the enzyme activity [4].
    • Activity (U/mL) = (ΔA₃₄₀ / min) / (9.6 mM⁻¹cm⁻¹ * path length in cm)

The diagram below illustrates the workflow of this standard assay.

Start Start GST Activity Assay P1 1. Prepare Reaction Cocktail (Buffer, GSH, CDNB) Start->P1 P2 2. Add Enzyme Source (Tissue homogenate or purified GST) P1->P2 P3 3. Monitor Reaction (Measure absorbance at 340 nm for 3-5 min) P2->P3 P4 4. Calculate Activity (Using formula with extinction coefficient) P3->P4 End Analyze Results P4->End

FAQs and Troubleshooting Guide

Q1: Based on the literature, should I expect this compound to inhibit or induce GST activity? A1: The evidence is indirect. This compound causes systemic oxidative stress and depletes glutathione (GSH) [1] [2]. GST activity depends on GSH availability. Therefore, you might observe a decrease in overall GST-mediated conjugation due to GSH depletion, but this is likely an indirect effect rather than direct enzyme inhibition.

Q2: What is a positive control I can use for a GST inhibition assay? A2: While the search results do not specify a particular inhibitor for a positive control, they mention that known GST inhibitors include GSH analogs and mimetics, as well as compounds that form adducts with the GSH co-substrate [6]. You should consult a specialized biochemical supplier for commercially available, well-characterized GST inhibitors.

Q3: My GST activity results are highly variable. What could be the cause? A3:

  • Enzyme Source: Ensure your tissue homogenates are prepared consistently and kept on ice to preserve enzyme activity.
  • Substrate Concentration: Verify the concentrations and freshness of your GSH and CDNB stock solutions. CDNB can crystallize over time.
  • pH Sensitivity: GST activity can be sensitive to pH changes. Confirm that your buffer pH is accurate and consistent across all assays.
  • Background Activity: Always run a blank without the enzyme and another without the substrate to correct for any non-enzymatic reaction.

Research Recommendations

To directly address the relationship between this compound and GST, you may need to design original experiments. The following flowchart outlines a potential investigative approach.

Start Define Research Goal S1 In Vitro Assay (Purified GST + this compound) Start->S1 S2 In Vivo/In Cellulo Assay (Treated animal/tissue homogenate) Start->S2 R1 Measures direct interaction and kinetic parameters (Km, Vmax) S1->R1 R2 Measures indirect effects (GST expression, GSH levels, overall activity) S2->R2 Integrate Integrate Findings R1->Integrate R2->Integrate

References

Understanding Resistance: Key Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Lufenuron, a benzoylurea insect growth regulator, inhibits chitin synthesis, but pests like Spodoptera frugiperda and Drosophila melanogaster have developed resistance primarily through two mechanisms [1] [2].

  • Metabolic Resistance: This is the most documented mechanism, involving the overexpression of detoxification enzymes [2] [3]. Key enzyme families include:
    • Cytochrome P450 monooxygenases (P450s)
    • Glutathione S-transferases (GSTs)
    • Carboxylesterases (CCEs)
  • Target-Site Resistance: Though less common, alterations in the target site, such as mutations in chitin synthase genes, can reduce this compound's binding efficacy [4].

The table below summarizes the primary resistance mechanisms and supporting evidence.

Resistance Mechanism Key Genes/Enzymes Involved Insect Species Studied Experimental Evidence
Metabolic Detoxification CYP P450s (e.g., Cyp12a4, CYP9A) Drosophila melanogaster [1], Spodoptera frugiperda [2] Gene overexpression confirmed via RNA-Seq & qPCR; transgenic expression (GAL4/UAS) confirms resistance phenotype [1] [2].
Metabolic Detoxification Glutathione S-transferases (GSTs) Spodoptera frugiperda [2] Transcriptome analysis shows differential expression in resistant strains [2].
Metabolic Detoxification Carboxylesterases (CCEs) Spodoptera frugiperda [2] Transcriptome analysis shows differential expression in resistant strains [2].
Target-Site Alteration Chitin Synthase (CHS), Chitinase (CHT) Spodoptera frugiperda [4] Sublethal exposure alters gene expression; molecular docking suggests potential binding interference [4].
Multiorgan Defense Fat body, Malpighian tubules, Cuticle General Lepidoptera/Insecta [3] Systems biology perspective; detoxification and excretion occur across multiple organ systems [3].

Troubleshooting Guide: FAQs & Solutions

FAQ 1: My bioassays show a decreasing efficacy of this compound against a field population. How can I confirm if metabolic resistance is involved?

Solution: A combination of transcriptomic and functional genetic tools is recommended.

  • Transcriptomic Profiling: Conduct RNA-Seq to compare gene expression between your field (potentially resistant) and a susceptible lab strain. Look for significant upregulation of P450, GST, or CCE genes [2].
  • Functional Validation via RNAi: If transcriptomics points to specific candidate genes (e.g., a UGT gene), use RNA interference (RNAi) to knock down their expression.
    • Protocol Outline:
      • dsRNA Synthesis: Design and synthesize dsRNA targeting the candidate gene.
      • Delivery: Inject dsRNA into the hemocoel of early-instar larvae.
      • Bioassay: After a set recovery period (e.g., 24h), expose larvae to this compound and monitor mortality.
      • Validation: Use qPCR to confirm gene knockdown and correlate with increased mortality in the treated group [5].
  • Enzyme Assays: Use in vitro biochemical assays to measure the activity of P450, GST, and esterase enzymes in the resistant strain compared to a susceptible one [3].

FAQ 2: Are there other physiological systems beyond metabolic enzymes that could be contributing to resistance?

Solution: Yes, a multi-organ system perspective is crucial. Resistance is not just metabolic but a coordinated physiological response [3].

  • The Fat Body: This organ is a major site for detoxification enzyme production. Investigate gene expression and enzyme activity here [3].
  • The Excretory System (Malpighian Tubules): These tubules are responsible for excreting toxins and their metabolites. Research shows that driving the expression of resistance genes like Cyp12a4 in Malpighian tubules can confer resistance [1] [3].
  • The Cuticle: A thickened cuticle can act as a physical barrier, reducing insecticide penetration. Examine cuticle structure and composition in resistant strains [3].

The following diagram illustrates the multi-organ nature of this compound resistance.

G This compound This compound Midgut Midgut & Fat Body (Metabolic Detoxification) This compound->Midgut P450s, GSTs, CCEs Malpighian Malpighian Tubules (Excretion) This compound->Malpighian Efflux Transporters Cuticle Cuticle (Reduced Penetration) This compound->Cuticle Thickened Layer Target Target Site (Chitin Synthase) (Altered Binding) This compound->Target Gene Mutation Resistance This compound Resistance Midgut->Resistance Malpighian->Resistance Cuticle->Resistance Target->Resistance

FAQ 3: What are some sustainable strategies to manage or delay this compound resistance?

Solution: Implement an Integrated Resistance Management (IRM) strategy.

  • Rotate Modes of Action: Do not rely solely on this compound. Rotate or mix it with insecticides from different chemical classes and with unrelated modes of action (e.g., diamides, spinosyns, Bt toxins) to reduce selection pressure [6].
  • Utilize Synergists: In laboratory settings, compounds like PBO (piperonyl butoxide) can inhibit P450s. Pre-treatment with a synergist can restore susceptibility, helping to confirm the resistance mechanism and pointing to a potential management tool [3].
  • Leverage Sublethal Effects: Sublethal concentrations of this compound can still disrupt growth, development, and population growth by affecting chitin synthesis and hormone pathways [4] [7]. This can be exploited in field management to suppress pest populations even if outright mortality is low.

Experimental Protocols

Here are detailed methodologies for two key experiments cited in the research.

Protocol 1: Transcriptomic Analysis of Resistant Populations

This protocol is based on the methodology used to identify differentially expressed genes in this compound-resistant Spodoptera frugiperda [2].

  • 1. Insect Strains: Establish a this compound-resistant (LUF-R) strain through laboratory selection and maintain a susceptible reference (LUF-S) strain.
  • 2. RNA Extraction:
    • Sample total RNA from whole bodies or specific tissues (e.g., midgut, fat body) of late-instar larvae using a reagent like TRIzol.
    • Treat samples with DNase to remove genomic DNA contamination. Validate RNA purity and integrity.
  • 3. Library Prep & Sequencing:
    • Use a platform like Illumina HiScan 1000 for high-throughput sequencing (e.g., generate 100 bp single-end reads).
  • 4. Bioinformatic Analysis:
    • De Novo Assembly: Assemble high-quality filtered reads into a transcriptome using an appropriate k-mer range (e.g., 23-55).
    • Functional Annotation: Annotate assembled transcripts by comparing them to databases (e.g., NCBI non-redundant protein database).
    • Differential Expression: Map reads from LUF-R and LUF-S samples to the reference transcriptome. Identify transcripts with statistically significant differential expression (e.g., p ≤ 0.05, fold change ≥ 4) [2].
Protocol 2: Functional Validation Using CRISPR/Cas9

This protocol outlines the approach used to characterize the SfUGT50A15 gene in Spodoptera frugiperda [5].

  • 1. Target Selection and gRNA Design:
    • Identify the target gene sequence from genomic or transcriptomic databases.
    • Design and synthesize two target-specific gRNAs that direct the Cas9 nuclease to a region within the gene's coding sequence.
  • 2. Microinjection:
    • Prepare a mixture of Cas9 protein and gRNAs.
    • Microinject this mixture into freshly laid eggs (within 2 hours of laying) of the susceptible strain.
  • 3. Strain Establishment and Genotyping:
    • Raise the surviving injected embryos (G0). Cross emerging G0 adults with wild-type partners.
    • Screen the G1 offspring for mutant alleles by PCR and DNA sequencing. Establish homozygous knockout strains from identified mutants.
  • 4. Phenotypic Bioassays:
    • Conduct bioassays with this compound on the knockout strain and the wild-type control.
    • A significantly increased mortality in the knockout strain confirms the gene's role in conferring tolerance or resistance [5].

The workflow for creating and validating a knockout strain is summarized below.

G Start Identify Target Gene (e.g., from RNA-Seq data) Step1 Design & Synthesize gRNAs Start->Step1 Step2 Microinject: Cas9/gRNA mix into eggs Step1->Step2 Step3 Raise G0, cross and screen G1 offspring Step2->Step3 Step4 Establish homozygous knockout (KO) strain Step3->Step4 Step5 Bioassay: Test KO vs Wild-type with this compound Step4->Step5 Result Confirm gene function if KO is more sensitive Step5->Result

References

lufenuron haemocyte count changes

Author: Smolecule Technical Support Team. Date: February 2026

Observed Haemocyte Count Changes

The following table summarizes the documented effects of lufenuron on haemocyte counts in different species.

Organism Dose/Concentration Exposure Time Key Effects on Haemocyte Count Source

| Spodoptera littoralis (Cotton leafworm, insect) | 0.28 ppm, 0.62 ppm (LC10 & LC25 for 4th instar larvae) | 72 hours | • Changes in differential count: Decrease in Prohaemocytes (Pr), Granulocytes (Gr), Plasmatocytes (Pl); increase in Oenocytes (Oe), Spherulocytes (Sph). • Total count: No specific data on overall change. | [1] | | Broiler Chickens (Bird) | 12 mg/kg & 16 mg/kg body weight | 39 days | • Significant decrease: Red Blood Cell (RBC) count, Packed Cell Volume (PCV), Hemoglobin (Hb). • Significant increase: White Blood Cell (WBC) count. | [2] [3] | | Japanese Quails (Bird) | 0.7 mg/kg, 1.2 mg/kg, 1.7 mg/kg body weight | 45 days | • Significant decrease: RBC count, PCV, Hb. • Significant increase: WBC count. | [4] |

Experimental Protocols for Haemocyte Analysis

Here are detailed methodologies from the research for assessing haemocyte parameters, which you can adapt for your experiments.

For Insect Studies (Spodoptera littoralis)

The protocol below focuses on differential haemocyte count in insects [1].

  • Insects and Rearing: Use a laboratory strain reared on castor bean leaves at 25±2°C and 65±5% RH.
  • Treatment: Prepare homogenous pieces of castor oil leaves by dipping them in the desired concentration of this compound for 10 seconds. Allow them to dry at room temperature.
  • Bioassay: Place treated leaf pieces in a plastic cup and introduce 10 starved fourth-instar larvae (approx. 45±2 mg each) per cup. Use five replicates per concentration.
  • Haemolymph Collection: Collect haemolymph from the larvae 72 hours after treatment.
  • Haemocyte Study: Prepare slides of the haemolymph to examine under a microscope. The differential haemocyte count (DHC) is performed by identifying and counting different types of haemocytes.
For Avian or Mammalian Blood Analysis

The following method, used in broiler chicken and quail studies, is standard for hematological analysis and can be applied to mammalian models [2] [4] [3].

  • Animal Housing and Dosing: House subjects under standard conditions. Orally administer this compound at the selected dose (e.g., mg/kg body weight) over the experimental period.
  • Blood Sampling:
    • Fast subjects for about two hours before sampling to minimize stress.
    • Draw blood (e.g., ~3.0 mL from the wing vein in birds) using a sterile syringe.
    • Transfer a portion (e.g., 0.5 mL) immediately into EDTA-coated tubes for hematological analysis.
  • Hematological Profile Assessment: Analyze the EDTA-blood samples using an automated hematology analyzer to determine:
    • Red Blood Cell (RBC) count
    • White Blood Cell (WBC) count
    • Hemoglobin (Hb) concentration
    • Packed Cell Volume (PCV), also known as Hematocrit

The experimental workflow for the avian/mammalian protocol is summarized below:

Start Animal Housing & Acclimatization Dose Oral Administration of this compound Start->Dose Sample Blood Collection in EDTA Tubes Dose->Sample Analyze Hematology Analyzer Sample->Analyze Results RBC, WBC, Hb, PCV Data Analyze->Results

Key Considerations for Experimental Design

  • Species-Specific Mechanisms: Be cautious when extrapolating data. This compound's primary mode of action is chitin synthesis inhibition, which directly impacts insects. The effects observed in birds and mammals are likely secondary toxicological effects, not mediated by this mechanism [5] [1].
  • Dose and Time Dependence: The studies consistently show that hematological effects are more pronounced at higher doses and with longer exposure times [2] [4].
  • Broader Toxicity Profile: Be aware that this compound exposure in mammalian models (rats) has been linked to oxidative stress, genotoxic effects, and histopathological changes in organs like the liver and kidneys, even at low doses [6]. This suggests its impact is systemic.

References

Key Sublethal Physiological Effects of Lufenuron

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the sublethal effects of lufenuron observed across various animal models, which is crucial for understanding its broader physiological impact.

Organism Concentration / Dose Exposure Duration Key Sublethal Effects Observed Citation
Atlantic Salmon Standard 7-day oral dose 8 and 14 days Transient inhibition of liver transcription; disruption of SUMO and apelin pathways; liver bioaccumulation. [1]
Pregnant Albino Rats 0.4 & 0.8 mg/kg (oral) During organogenesis (days 6-15 of gestation) Maternal: Reduced weight gain, uterine abnormalities (asymmetry, resorption sites). Fetal: Growth retardation, morphological & skeletal malformations, DNA fragmentation, oxidative stress. [2]
Male Japanese Quails 0.4, 0.8, 1.2 mg/kg (oral) 45 days Reduced feed intake & body weight; hematological disturbances (anemia); increased liver enzymes (AST, ALT); histopathological changes in liver, kidney, heart; oxidative stress. [3]
Grass Carp 2 & 4 µg/L (waterborne) 33 days Organ-specific oxidative stress: Altered activities of SOD, POD, CAT, and GSH in liver, kidney, gills, heart, and brain. [4]
Formosan Subterranean Termite 250, 500, 1000 ppm (in diet) 30-32 days Reduced survivorship, running speed, food consumption, tunneling; increased microbial infections; inhibited social behaviors (carcass-burying). [5]
Zooplankton Communities 3 µg/L (waterborne) Single application, monitored over time Direct effects on Cyclopoida and Daphnia; indirect effects on Calanoida and Rotifera due to reduced predation; slower recovery without uncontaminated refuges. [6]

Detailed Experimental Protocols

For researchers aiming to replicate these findings or screen for similar effects, here are the methodologies from the cited studies.

Protocol 1: Assessing Liver Transcription & Bioaccumulation in Atlantic Salmon

This protocol is based on a study where juvenile salmon (avg. weight 40g) were used [1].

  • Dosing: Administer a standard oral dose of this compound for 7 consecutive days.
  • Tissue Sampling: Collect liver tissues at two time points:
    • Shortly after the end of treatment (e.g., Day 8) to assess initial effects.
    • After a depuration period (e.g., Day 14) to assess recovery and clearance.
  • Bioaccumulation Analysis: Use appropriate chemical analysis methods (e.g., LC-MS) to quantify this compound levels in the liver tissue.
  • Transcriptional Analysis: Perform RNA sequencing (RNA-seq) on liver tissue. Conduct pathway analysis on the transcriptomic data to identify affected biological pathways (e.g., SUMO pathway).
Protocol 2: Evaluating Teratogenic & Genotoxic Effects in a Mammalian Model

This protocol is based on a study in pregnant albino rats [2].

  • Animal Groups: Divide timed-pregnant dams into at least three groups: a control (vehicle only), a low-dose group (e.g., 0.4 mg/kg), and a high-dose group (e.g., 0.8 mg/kg).
  • Dosing & Timing: Administer the compound orally during the gestation period of organogenesis (e.g., days 6-15 for rats).
  • Termination & Analysis: On the day before natural delivery (e.g., day 20 for rats):
    • Maternal Examination: Record maternal weight gain. Examine uterine horns for implantation sites, resorptions, and abnormalities.
    • Fetal Examination: Record the number, weight, and crown-rump length of live fetuses. Examine for external malformations.
    • Skeletal Examination: Stain fetuses with Alcian Blue and Alizarin Red to visualize cartilage and bone. Examine for skeletal delays and malformations.
    • Genotoxicity Assay: Perform a comet assay on liver cells from dams and fetuses to quantify DNA damage.
    • Oxidative Stress Markers: Measure markers like Malondialdehyde (MDA), Glutathione Peroxidase (GPx), and Superoxide Dismutase (SOD) in liver tissues.
Protocol 3: Quantifying Oxidative Stress in Fish Tissues

This protocol is based on a study in grass carp [4].

  • Exposure Setup: Expose fish (e.g., grass carp) to sublethal concentrations of this compound (e.g., 2-4 µg/L) in water. Include a control group in clean water.
  • Water Maintenance: Maintain clean water conditions with continuous aeration. Regularly clean waste and monitor water parameters (temperature, pH, dissolved oxygen).
  • Tissue Sampling: At predetermined intervals (e.g., days 11, 22, and 33), euthanize fish and dissect to collect key tissues (e.g., liver, kidney, gills, heart, brain).
  • Antioxidant Enzyme Analysis: Homogenize tissues in ice-cold buffer. Use spectrophotometric assays to measure the activity of key antioxidant enzymes:
    • Superoxide Dismutase (SOD)
    • Catalase (CAT)
    • Peroxidase (POD)
    • Reduced Glutathione (GSH)

Visualizing Key Mechanisms and Workflows

The following diagrams illustrate the core physiological pathway disrupted by this compound and a generalized workflow for conducting these studies.

lufenuron_oxidative_stress Figure 1: this compound-Induced Oxidative Stress and Physiological Consequences This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress Induces Altered Antioxidant Enzymes Altered Antioxidant Enzymes Oxidative Stress->Altered Antioxidant Enzymes Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Systemic Effects Systemic Effects Oxidative Stress->Systemic Effects SOD Activity ↑ SOD Activity ↑ Altered Antioxidant Enzymes->SOD Activity ↑ e.g., In Grass Carp GSH Levels ↑ GSH Levels ↑ Altered Antioxidant Enzymes->GSH Levels ↑ e.g., In Grass Carp CAT Activity ↓ CAT Activity ↓ Altered Antioxidant Enzymes->CAT Activity ↓ e.g., In Heart & Brain POD Activity ↓ POD Activity ↓ Altered Antioxidant Enzymes->POD Activity ↓ e.g., In Gills & Kidney Lipid Peroxidation (MDA ↑) Lipid Peroxidation (MDA ↑) Cellular Damage->Lipid Peroxidation (MDA ↑) DNA Fragmentation DNA Fragmentation Cellular Damage->DNA Fragmentation Histopathological Changes Histopathological Changes Cellular Damage->Histopathological Changes e.g., In Japanese Quail Cell Cycle Disruption Cell Cycle Disruption DNA Fragmentation->Cell Cycle Disruption Apoptosis Apoptosis Cell Cycle Disruption->Apoptosis Growth Retardation Growth Retardation Systemic Effects->Growth Retardation e.g., In Rat Fetuses Reproductive Toxicity Reproductive Toxicity Systemic Effects->Reproductive Toxicity e.g., In Pregnant Rats Metabolic Disruption Metabolic Disruption Systemic Effects->Metabolic Disruption e.g., In Japanese Quail

experimental_workflow Figure 2: Generalized Workflow for Assessing this compound Sublethal Effects Start Start Define Study Objective Define Study Objective Start->Define Study Objective End End Select Model Organism Select Model Organism Define Study Objective->Select Model Organism Design Dosing Regimen Design Dosing Regimen Select Model Organism->Design Dosing Regimen Acclimate Animals Acclimate Animals Design Dosing Regimen->Acclimate Animals  Route, Dose, Duration Administer Compound Administer Compound Acclimate Animals->Administer Compound Monitor & Record Monitor & Record Administer Compound->Monitor & Record  Clinical Signs, Behavior, Feed Intake Sample Tissues & Blood Sample Tissues & Blood Monitor & Record->Sample Tissues & Blood  At pre-determined intervals Conduct Analyses Conduct Analyses Sample Tissues & Blood->Conduct Analyses Biochemical & Hematological Biochemical & Hematological Conduct Analyses->Biochemical & Hematological  Antioxidant enzymes,  Liver enzymes, CBC Histopathological Histopathological Conduct Analyses->Histopathological  Fix, section, stain tissues  (e.g., H&E) Molecular & Genotoxic Molecular & Genotoxic Conduct Analyses->Molecular & Genotoxic  RNA-seq, Comet Assay,  Flow Cytometry Teratogenic Teratogenic Conduct Analyses->Teratogenic  Fetal examinations,  Skeletal staining Synthesize Data Synthesize Data Biochemical & Hematological->Synthesize Data Histopathological->Synthesize Data Molecular & Genotoxic->Synthesize Data Teratogenic->Synthesize Data Draw Conclusions Draw Conclusions Synthesize Data->Draw Conclusions Draw Conclusions->End

Frequently Asked Questions (FAQs) for Researchers

Q1: this compound is considered safe for mammals as they lack chitin. Why do studies show significant toxicity in mammalian models like rats and quails? While it's true that the primary insecticidal target (chitin) is absent in mammals, the evidence indicates this compound can cause oxidative stress [2] [3] [4]. This stress leads to lipid peroxidation, DNA damage, and cellular apoptosis. Furthermore, transcriptomic studies in salmon show it can disrupt fundamental cellular pathways like sumoylation, which are conserved across vertebrates [1]. Toxicity is likely mediated through these non-target mechanisms.

Q2: How persistent is this compound in experimental subjects, and does it bioaccumulate? Research indicates that this compound can bioaccumulate but also clears from tissues over time. In Atlantic salmon, a 7-day oral dose led to significant liver accumulation, with levels dropping by about half after a one-week depuration period. However, detectable residues were still present in the liver after 513 days, indicating potential for very long-term persistence in certain tissues [1]. Its high fat-solubility contributes to this persistence [7].

Q3: In aquatic ecotoxicology studies, how can the recovery of affected populations be tested? The study on zooplankton provides a robust model [6]. You can design a mesocosm experiment (e.g., using outdoor experimental ditches) where only a portion of the habitat is treated with this compound, while other sections serve as uncontaminated refuges. After an initial period with a physical barrier, removing the barrier allows you to monitor the rate at which organisms from the refuge recolonize the treated area, providing direct data on recovery potential.

References

Lufenuron Dissipation Half-Lives in Crops

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the dissipation half-lives of lufenuron across different crops, as reported in recent studies.

Crop Half-Life (Days) Experimental Conditions / Notes Citation
Pak Choi 2.02 - 5.13 Range from field trials across 10 Chinese provinces; dissipation influenced by temperature and climate. [1]
Apple 11.3 - 16.1 Double-exponential model best fit the data; half-life range for recommended and higher doses. [2]
Maize 2.51 - 3.00 Half-life of 2.51 days for nano-microemulsion vs. 3.00 days for commercial formulation. [3]
Grape 2.79 First-order kinetics; half-life calculated at the recommended dosage. [4]

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited, which you can adapt for your own work.

Residue Analysis in Crops (QuEChERS-HPLC/UPLC-MS/MS)

This is the standard method used in several of the cited studies for extracting and quantifying this compound residues in plant matrices. [3] [2] [1]

  • Sample Preparation: A representative sample (10g of homogenized crop material) is weighed.
  • Extraction: The sample is shaken vigorously with an organic solvent (typically acetonitrile, 10-25 mL) for several minutes.
  • Partitioning: Salts like anhydrous MgSO₄ (4g) and NaCl (1g) are added to induce phase separation between the organic solvent and any water content. The mixture is vortexed and then centrifuged.
  • Clean-up (Dispersive SPE): An aliquot of the extract (e.g., 1.5 mL) is transferred to a tube containing a cleanup sorbent, most commonly PSA (Primary Secondary Amine) (25-50 mg) and MgSO₄ (150 mg). This step removes fatty acids and other polar interferences. The tube is vortexed and centrifuged again.
  • Analysis: The final extract is filtered and analyzed using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS).
Dissipation Kinetics Modeling

To model the dissipation data and calculate the half-life, various kinetic models can be applied. A 2025 study on apples found that the Double-Exponential (DE) model provided a superior fit compared to zero-, first-, or second-order models. [2]

  • First-Order Kinetics: This is a common model, where the dissipation rate is proportional to the concentration of the pesticide. The half-life is calculated as ( t_{1/2} = \ln(2)/k ), where ( k ) is the rate constant.
  • Double-Exponential Model: This model accounts for a two-phase dissipation process, often representing an initial fast decline followed by a slower rate. The study provides parameters from this model for estimating Pre-Harvest Residue Limits (PHRLs) to better predict safe harvest dates. [2]

Troubleshooting Common Experimental Issues

Issue: Inconsistent dissipation curves between field trial replicates.

  • Potential Cause & Solution: Environmental factors like temperature, rainfall, and sunlight significantly impact dissipation rates. [1] [5] Ensure your experimental design accounts for this by:
    • Recording detailed meteorological data throughout the trial.
    • Using a randomized block design and sufficient replicates to account for environmental variability. [2]

Issue: Low recovery rates during sample extraction.

  • Potential Cause & Solution: Matrix effects or inefficient cleanup. Adhere strictly to the QuEChERS protocol:
    • Use freshly activated salts (e.g., MgSO₄ heated at 250°C). [4]
    • Ensure the sample is thoroughly homogenized.
    • Validate your method with control samples spiked at known concentrations to confirm recovery rates are within acceptable limits (e.g., 70-120%). [4]

Experimental Workflow and Modeling

The following diagram illustrates the logical workflow for conducting a pesticide dissipation study, from field trials to risk assessment, integrating the key concepts from the provided research.

G Start Design Field Trial A Apply Pesticide (Recommended & Higher Doses) Start->A B Sample Collection at Multiple Time Points A->B C Residue Analysis (QuEChERS + HPLC/UPLC-MS/MS) B->C D Data Modeling & Fitting C->D E1 First-Order Kinetics D->E1 E2 Double-Exponential Model D->E2 F Calculate Half-Life and PHRLs E1->F E2->F G Risk Assessment (Compare to MRL/ADI) F->G

Frequently Asked Questions (FAQs)

Q: What is the acceptable daily intake (ADI) for this compound, and how is dietary risk assessed?

  • A: The acceptable daily intake (ADI) for this compound is 0.015 mg/kg body weight per day. [6] Dietary risk assessment involves estimating the long-term exposure of consumers and comparing it to this ADI. Recent studies on crops like maize and pak choi have concluded that the risk quotient (RQ) for this compound is significantly below 100%, indicating an acceptable risk for human consumption. [3] [6] [1]

Q: Does the formulation of this compound affect its dissipation rate?

  • A: Yes. A 2022 study on maize showed that a nano-microemulsion formulation of this compound had a shorter half-life (2.51 days) compared to a commercial formulation (3.00 days). This indicates that the formulation can have a moderate impact on the initial deposit and the rate of dissipation. [3]

Q: What are the main factors influencing the dissipation rate of this compound in the field?

  • A: The dissipation rate is significantly influenced by environmental conditions such as temperature, sunlight (including non-UV light), rainfall, and the crop's growth stage. [1] [5] This is why half-lives for the same pesticide can vary between locations and growing seasons.

References

Understanding Lufenuron and Matrix Effects

Author: Smolecule Technical Support Team. Date: February 2026

Lufenuron is a benzoylurea insecticide that acts as a chitin synthesis inhibitor (CSI), making it effective against various biting and sucking insects [1]. Its high lipophilicity means it is best absorbed with a meal, a property that also influences its behavior during chemical analysis [1].

In analytical chemistry, the "matrix" refers to all components of a sample other than the analyte of interest. A matrix effect occurs when these components interfere with the detection and quantification of the analyte. For this compound, research has shown that matrix effects can significantly influence its bioavailability and detection. One study noted that the dialyzability of this compound (a measure of its bioavailability) was influenced by the matrix in the order: grape > wine > standard solutions [2]. This demonstrates that complex biological matrices can alter the apparent concentration of this compound, leading to inaccurate results if not properly accounted for.

Detailed Experimental Protocols

Here are established methods for extracting and quantifying this compound residues from various vegetable and fruit matrices.

Method 1: LC-ESI-MS/MS for Green Beans, Peas, and Chili Peppers

This method was developed to determine residue levels of this compound under field conditions [3].

  • Sample Preparation: The QuEChERS approach is used. Samples are homogenized and extracted with acetonitrile, followed by a partitioning step with salts. An extract cleanup step is included to remove interfering matrix components [3].
  • Determination: Analysis is performed using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
  • Ionization Mode: Negative ionization mode is used specifically for this compound [3].
  • Key Method Performance Metrics [3]:
Parameter Value
Limit of Detection (LOD) 0.61 μg/kg
Limit of Quantification (LOQ) Not explicitly stated, but typically 3.3 x LOD (~2.0 μg/kg)
Linear Dynamic Range Confirmed, but specific range not stated
Method 2: HPLC-UV/VIS for Common Vegetables using Modified MSPD

This method uses a modified Matrix Solid Phase Dispersion (MSPD) technique for simpler sample preparation [4].

  • Sample Preparation: The Modified Matrix Solid Phase Dispersion (MSPD) technique is employed. The sample is blended with a sorbent material (e.g., florisil) and packed into a column. This compound is then eluted with an appropriate solvent, eliminating the need for multiple conditioning and washing steps [4].
  • Determination: Analysis is performed using High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet-Visible (UV-Vis) detector.
  • Chromatographic Conditions [4]:
    • Mobile Phase: Acetonitrile and water in a ratio of 80:20 (v/v).
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 20 μL.
    • Detection Wavelength: 254 nm.
  • Key Method Performance Metrics [4]:
Parameter Value
Limit of Detection (LOD) 1.12 - 1.61 μg/L
Limit of Quantification (LOQ) 3.73 - 5.36 μg/mL
Linearity (R²) ≥ 0.994
Percent Recovery 88.5% - 116.9%

Troubleshooting Guide for this compound Analysis

Here are common issues and solutions presented in a FAQ format.

Issue Possible Cause Suggested Solution
Low Recovery Rates Inefficient extraction from complex matrix; analyte loss during cleanup. Use the modified MSPD technique for more efficient extraction from complex vegetable samples [4]. Validate recovery using spiked blanks and adjust solvent ratios or sorbent types.
Matrix Effects in Detection Co-extracted compounds interfering with ionization or detection. Use matrix-matched calibration standards instead of pure solvent standards [4]. Employ an internal standard. The LC-MS/MS method is more specific and can help overcome these interferences [3].
Poor Chromatographic Peak Shape Inappropriate mobile phase or column; matrix buildup on column. Adhere to the specified mobile phase (ACN:H₂O, 80:20) [4]. Implement a guard column and follow a rigorous column cleaning and re-equilibration protocol.
High Method Detection Limits Insensitive detection technique; significant background noise. Switch to a more sensitive detector like MS/MS, which offers lower LODs (e.g., 0.61 μg/kg) [3]. Optimize sample cleanup to reduce background interference.

Experimental Workflow Visualization

The following diagram illustrates the streamlined sample preparation process using the Modified Matrix Solid Phase Dispersion (MSPD) technique, which is particularly effective for handling complex vegetable matrices [4].

Start Sample Collection A Lyophilize and Chop Start->A B Blend with Sorbent A->B C Pack into Column B->C D Elute Analytes C->D E HPLC-UV/Vis Analysis D->E End Data & Quantification E->End

This workflow highlights the key stages of the MSPD extraction process, which is noted for being simpler and faster than conventional methods like Solid Phase Extraction (SPE) as it combines several steps [4].

Key Technical Considerations for Your Support Center

  • Technique Selection: The choice between HPLC-UV/Vis and LC-MS/MS involves a trade-off. HPLC-UV/Vis with MSPD is more accessible and cost-effective for routine analysis [4]. LC-MS/MS provides superior sensitivity, specificity, and is better for confirming analyte identity in complex matrices, making it suitable for regulatory and research applications requiring the highest data quality [3].
  • Method Validation: Always include checks for matrix effects during method validation. This can be done by comparing the analytical response of a standard in pure solvent to the response of the same standard added to a pre-extracted sample matrix [4].
  • Scope of Analysis: Much of the available methodological research focuses on food and environmental samples like vegetables and fruits [3] [4]. If your work involves biological or pharmaceutical matrices (e.g., in drug development), you will likely need to adapt these core principles, as the specific matrix interferences will differ.

References

lufenuron versus chlorfluazuron efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison at a Glance

Pest Species (Life Stage) Lufenuron Efficacy (LC₅₀ or Notable Effect) Chlorfluazuron Efficacy (LC₅₀ or Notable Effect) Key Findings & Context
Spodoptera littoralis (4th instar larvae) [1] LC₅₀ = 1.7 ppm LC₅₀ = 2.2 ppm No significant difference in direct toxicity against this Lepidopteran pest. Both caused similar biochemical disruptions (increased AST, ALT, ALP; decreased GST) [1].
Lepeophtheirus salmonis (Sea Lice, copepodid stage) [2] >95% reduction (in vivo, 700 ppb exposure) Information not available in search results Effective via in-feed treatment for salmon; causes deformed cuticles and inhibits development in crustaceans [2].
Coptotermes gestroi (Subterranean termites, colony elimination) [3] [4] Information not available in search results ~4-8 weeks to colony elimination Highly effective in baiting systems; exploits social grooming for colony-wide control [3] [4].
Callosobruchus maculatus (Cowpea beetle, adult mortality after 0 months) [5] 100% mortality (at 5.0 mg/kg) 98.5% mortality (at 5.0 mg/kg) Both showed high initial efficacy, which declined over a 5-month storage period [5].

Detailed Experimental Protocols

The data in the table above is derived from standardized bioassays. Here are the key methodologies used in the cited research.

  • Bioassay against Spodoptera littoralis [1]:

    • Insect Preparation: 4th instar larvae (45±2 mg) of a laboratory-reared strain were starved before the assay.
    • Treatment Application: Castor oil leaves were dipped in a series of concentrations of this compound or chlorfluazuron for 10 seconds and dried.
    • Exposure & Assessment: Treated leaves were offered to larvae in plastic cups. Mortality percentages were recorded after 72 hours, and LC₅₀ values were calculated using probit analysis.
  • Efficacy Trial against Sea Lice [2]:

    • Exposure: The first parasitic stage (copepodids) of Lepeophtheirus salmonis were exposed to 700 ppb this compound for three hours.
    • Infection Challenge: Exposed copepodids were used to infest Atlantic salmon smolts.
    • Assessment: Salmon were sacrificed one week post-infection for lice staging and enumeration. Efficacy was calculated as the percentage reduction in survival to the chalimus stage compared to solvent-control groups.
  • Baiting Protocol for Subterranean Termites [3] [4]:

    • Station Installation: In-ground (IG) monitoring stations with wooden stakes are installed around trees or structures.
    • Monitoring: Stations are inspected every two weeks for termite activity.
    • Baiting: Once termite activity is established on the lure wood, it is replaced with a bait matrix containing cellulose impregnated with chlorfluazuron.
    • Assessment: Stations are monitored for the cessation of termite activity. Colony elimination is confirmed when no termites are found in any connected stations.

Mechanism of Action and Selectivity

Both compounds are Benzoylurea Chitin Synthesis Inhibitors (CSIs), but their biological impact and selectivity can differ.

Proposed Molecular Mechanism of Benzoylureas

The diagram below illustrates the proposed pathway by which Benzoylureas like this compound and chlorfluazuron disrupt insect development, based on research in insects and crustaceans [2].

g cluster_normal Normal Moulting Process cluster_disrupted Benzoylurea (BPU) Disruption N1 Chitin Synthesis & Transport N2 Proper Cuticle Assembly N1->N2 N3 Successful Ecdysis N2->N3 D1 BPU Exposure (e.g., this compound) D2 Inhibition of Chitin Synthesis/Transport D1->D2 D3 Impaired Cuticle Formation (Deformed, Weak) D2->D3 Note Transcriptomic/Metabolomic changes: • Moulting genes • Epithelial differentiation • Solute transport D2->Note D4 Failed Moulting & Death D3->D4

  • Physiological and Cellular Effects:
    • Biochemical Disruption: In S. littoralis, both insecticides increased the activity of metabolic enzymes (AST, ALT, ALP) and depressed detoxification enzymes like Glutathione S-transferase (GST) [1].
    • Haemocyte Impact: Chlorfluazuron caused a significant decrease in total haemocyte count in S. littoralis and altered the population of different haemocyte types [1].
    • Cellular Selectivity: A study on cell lines found that chlorfluazuron inhibited proliferation of lepidopteran cells but showed no significant effects on human cell lines at the same concentrations, highlighting its selective toxicity [6].

Critical Considerations for Researchers

  • Vertebrate Toxicity: While designed for selective toxicity, a 2025 study found that high doses of this compound (12-16 mg/kg body mass) induced oxidative stress, altered serum biochemistry, and caused histopathological damage in the liver, kidneys, and heart of broiler chickens [7]. This underscores the need for careful dose consideration in non-target organisms.
  • Residual Efficacy: The long-term protective effect of these CSIs can vary. As seed protectants, both this compound and chlorfluazuron provided excellent initial control of bruchid beetles, but their efficacy significantly declined after 3-5 months of storage [5].

References

lufenuron imidacloprid comparative flea control

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below summarizes the core pharmacological differences between these two compounds.

Feature Lufenuron Imidacloprid
Drug Class Insect Development Inhibitor (IDI); Benzoylphenyl urea [1] [2] Neonicotinoid Adulticide [3] [4]
Primary Molecular Target Chitin synthase [1] [2] Nicotinic acetylcholine receptors (nAChRs) [3]
Mechanism of Action Inhibits the formation of chitin, a critical structural component of the insect exoskeleton. This prevents flea eggs from hatching and larvae from molting [1]. Acts as an agonist at nAChRs, causing uncontrolled excitation of the nervous system, leading to paralysis and death of adult fleas [3].
Effect on Flea Life Cycle Inhibits reproduction and development; does not kill adult fleas [1]. Kills adult fleas directly; has no direct effect on eggs or larvae [4].
Speed of Action Slower, population-level control over weeks [1]. Rapid; begins killing adult fleas within hours [4].

Comparative Efficacy Data

A direct comparison of their performance in a controlled simulated home environment study is summarized below.

Parameter This compound Imidacloprid
Study Model Controlled simulated home environment with cats [5] Controlled simulated home environment with cats [5]
Treatment Regimen Monthly oral suspension [5] Monthly spot-on formulation [5]
Reduction in Flea Counts 86.8% reduction [5] 100% reduction [5]
Flea Population Outcome Treated cats remained consistently parasitized; clinically important populations developed [5] Flea burdens maintained below the limit of detection [5]
Detailed Experimental Protocol

The data in the table above originates from a controlled clinical trial [5]. The key methodological details are:

  • Animals: Three matched groups of 4 cats each were housed in separate pens.
  • Flea Infestation: A self-propagating flea life cycle was established. Additional small infestations were introduced to simulate a cat acquiring fleas outdoors.
  • Treatment: Groups were treated every 28 days with either imidacloprid spot-on, this compound oral suspension, or left as an untreated control.
  • Data Collection: Flea counts on cats were performed at 14-day intervals for 112 days.
  • Conclusion: The study concluded that flea populations within a home could be controlled by on-host treatments with potent long-acting adulticides like imidacloprid, whereas this compound did not prevent flea populations from developing [5].

Visualizing Mechanisms and Experimental Workflow

The following diagrams illustrate the distinct modes of action and the experimental design used in the comparative study.

This compound vs. Imidacloprid Flea Control Pathways Start Flea Infestation on Host LufMech This compound: Ingestion by Adult Flea Start->LufMech ImidMech Imidacloprid: Contact with Adult Flea Start->ImidMech LufAction Distributed to Flea Eggs & Larvae LufMech->LufAction ImidAction Binds to Nicotinic Acetylcholine Receptors ImidMech->ImidAction LufEffect Inhibits Chitin Synthesis LufAction->LufEffect ImidEffect Causes Nervous System Overload ImidAction->ImidEffect LufOutcome Non-viable Eggs & Larvae (Population Collapse) LufEffect->LufOutcome ImidOutcome Rapid Paralysis & Death of Adult Flea ImidEffect->ImidOutcome

Controlled Flea Efficacy Study Workflow Step1 Animal Selection & Grouping (3 groups of 4 cats) Step2 Establish Self-Propagating Flea Life Cycle in Pens Step1->Step2 Step3 Apply Treatments (Imidacloprid, this compound, Control) Step2->Step3 Step4 Introduce Simulated External Flea Infestations Step3->Step4 Step6 Bi-weekly Flea Counts (Day 14 to 112) Step4->Step6 Step5 Monthly Treatment Re-application Step5->Step6 Step5->Step6 Step6->Step5 Step7 Data Analysis: Flea Counts & Population Trend Step6->Step7

Strategic Implications for Integrated Control

The data indicates that these compounds are not direct substitutes but can be complementary.

  • This compound's Role: It is highly effective for long-term population control in environments with a persistent flea issue, as it breaks the reproductive cycle [1] [4]. Its safety profile is excellent because it targets an insect-specific biological pathway (chitin synthesis) [1].
  • Imidacloprid's Role: It is optimal for providing immediate relief from adult fleas, which is critical for preventing flea allergy dermatitis and discomfort [5] [4]. However, its status as an emerging environmental contaminant with toxicity to non-target organisms like bees is a significant consideration for its use [3].
  • Integrated Flea Management (IFM): The most effective strategy often involves combining agents with different modes of action. A common approach is to use a fast-acting adulticide like imidacloprid alongside an Insect Growth Regulator (IGR) like this compound or methoprene to simultaneously kill adults and prevent the next generation [1] [4]. This approach also helps mitigate the development of insecticide resistance [1].

References

lufenuron toxicity comparison other IGRs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of Selected IGRs

Insecticide (Class) Test Organism Acute Toxicity (LC₅₀) Key Sublethal & Physiological Effects
Lufenuron (Benzoylurea) Helicoverpa armigera (Larvae) [1] 6.16 mg a.i./L (72h) ↑ Larval/pupal duration; ↓ larval/pupal weight; ↑ detoxification enzyme activity (GSTs, CarE) [1]
Hexaflumuron (Benzoylurea) Helicoverpa armigera (Larvae) [1] 31.75 mg a.i./L (72h) ↑ Larval/pupal duration; ↓ larval/pupal weight; ↑ detoxification enzyme activity (GSTs, CarE) [1]
Chlorfluazuron (Benzoylurea) Helicoverpa armigera (Larvae) [1] 61.31 mg a.i./L (72h) ↑ Larval/pupal duration; ↓ larval/pupal weight; ↑ detoxification enzyme activity (GSTs, CarE) [1]
This compound (Benzoylurea) Colossoma macropomum (Fish) [2] LC₅₀ 96h: 0.58 mg/L Altered swimming; rapid opercular movement; gill lesions (lamellar aneurysm, hyperplasia) [2]
This compound (Benzoylurea) Ctenopharyngodon idella (Grass carp) [3] Sublethal: 2-4 µg/L (33 days) Induced oxidative stress; tissue-specific disruption of antioxidant enzymes (SOD, CAT, POD, GSH) [3]

Detailed Experimental Protocols

The comparative data primarily comes from standardized toxicological bioassays. Here are the key methodologies:

  • Insect Toxicity Bioassay (Helicoverpa armigera) [1]:

    • Test Organism: Third-instar larvae.
    • Treatment Method: Leaf-dip method. Insecticides were diluted in water, and cowpea leaves were dipped in the solutions for 10 seconds, then air-dried.
    • Assessment: Mortality was recorded after 72 hours. For sublethal studies, larvae were exposed to LC₃₀ concentrations, and effects on development, weight, and enzyme activities were analyzed.
  • Fish Acute Toxicity Test (Colossoma macropomum) [2]:

    • Test Organism: Juveniles of Colossoma macropomum (Tambaqui).
    • Procedure: Static acute toxicity test following standard guidelines. Fish were exposed to a logarithmic series of this compound concentrations (e.g., 0.1 to 0.9 mg/L).
    • Duration & Endpoint: 96-hour exposure; LC₅₀ was calculated based on mortality. Behavioral and gill histopathological analyses were also conducted.
  • Fish Chronic Toxicity Test (Ctenopharyngodon idella) [3]:

    • Test Organism: Grass carp.
    • Procedure: Fish were chronically exposed to sublethal concentrations of this compound (2 and 4 µg/L) for 33 days.
    • Sampling: Tissues (liver, kidney, gills, heart, brain) were sampled on days 11, 22, and 33.
    • Biochemical Analysis: Antioxidant enzyme activities (SOD, POD, CAT, GSH) were quantified spectrophotometrically in tissue homogenates.

Mechanisms of Action and Pathways

The primary mode of action for Benzoylurea IGRs like this compound, Hexaflumuron, and Chlorfluazuron is the inhibition of chitin synthesis. The following diagram illustrates the pathway through which these chemicals exert their toxic effects on target insects.

G cluster_1 Primary Mechanism in Target Insects cluster_2 Secondary Effects in Non-Target Organisms This compound This compound CSI Chitin Synthesis Inhibitors (CSIs) This compound->CSI Hexaflumuron Hexaflumuron Hexaflumuron->CSI Chlorfluazuron Chlorfluazuron Chlorfluazuron->CSI ChitinInhibition Inhibition of Chitin Deposition CSI->ChitinInhibition OxidativeStress Induction of Oxidative Stress CSI->OxidativeStress In Non-Target Species CuticleDisruption Defective Cuticle Formation ChitinInhibition->CuticleDisruption MoltingFailure Abortive Molting & Metamorphosis CuticleDisruption->MoltingFailure LarvalDeath Larval Mortality MoltingFailure->LarvalDeath EnzymeDisruption Disruption of Antioxidant Enzymes (SOD, CAT, GSH, POD) OxidativeStress->EnzymeDisruption CellularDamage Cellular & DNA Damage EnzymeDisruption->CellularDamage HistopathEffects Histopathological Effects (e.g., gill lesions) CellularDamage->HistopathEffects

The diagram above shows that while the primary insecticidal action is specific, non-target effects in species like fish and rats are significant. These include:

  • Oxidative Stress: this compound exposure in grass carp and rats led to increased levels of oxidative stress markers and disrupted the activity of key antioxidant enzymes in a tissue-specific manner [3] [4].
  • Genotoxicity and Teratogenicity: In pregnant rats, this compound caused DNA fragmentation, cell cycle perturbation, and fetal skeletal deformations [4].
  • Histopathological Changes: Studies on fish and Japanese quails reported tissue damage in organs like gills, liver, and kidneys [5] [2].

Research Gaps and Limitations

The current search reveals specific limitations in the available data that are important for researchers to note:

  • The comparison is largely confined to other Benzoylurea compounds (Hexaflumuron, Chlorfluazuron). Direct, quantitative comparisons with IGRs from other classes, such as Juvenile Hormone Analogs (e.g., Pyriproxyfen) or Ecdysone Agonists (e.g., Tebufenozide), are not present in these results.
  • The data is heavily focused on invertebrate pest species and aquatic toxicology models. Comprehensive mammalian toxicity data, crucial for drug development professionals, is limited to one study on reproductive toxicity in rats [4].

References

Biochemical Effects of Lufenuron Across Species

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from toxicological studies on lufenuron, highlighting its effects on antioxidant enzymes and organ function biomarkers.

Species (Study Type) Dosage & Duration Key Biochemical Effects on Antioxidant Enzymes Effects on Organ Function Biomarkers Histopathological & Other Findings

| Broiler Chickens (In vivo) [1] [2] | 4-16 mg/kg BW Oral, 39 days | • Significant depletion of SOD, GSH, POD, and CAT in the liver, kidneys, and heart [1]. | • Liver: Significant ↑ ALT, AST, ALP. • Kidney: Significant ↑ Urea, Creatinine. • Cardiac: ↑ Cholesterol, Creatinine Kinase [1] [2]. | • Dose-dependent histoarchitectural alterations in the liver, kidneys, and heart [1]. | | Male Japanese Quails (In vivo) [3] | 0.4, 0.8, 1.2 µg/L in water, 45 days | • Increased lipid peroxidation (MDA) [3]. • Disturbance in antioxidant defense system [3]. | • Liver: ↑ ALT, AST, ALP. • Kidney: ↑ Urea, Creatinine. • Other: ↑ Cholesterol, Glucose [3]. | • Severe histopathological lesions in the liver, kidneys, testes, and intestine [3]. | | Grass Carp (In vivo) [4] | 2-4 µg/L Waterborne, 33 days | • Organ-specific responses:

  • ↑ SOD and GSH in all tissues.
  • POD ↓ in gills/kidney, ↑ in liver/brain/heart.
  • CAT ↑ in liver/kidney/gills, ↓ in heart/brain [4]. | (Not the focus of this study) | • Induced oxidative stress in detoxifying and non-detoxifying organs [4]. | | Pregnant Albino Rats (In vivo) [5] | 0.4, 0.8 mg/kg BW Oral, during organogenesis | • Induced oxidative stress in maternal and fetal livers: ↑ MDA, ↓ GPx, and ↓ SOD activity [5]. | (Not the focus of this study) | • Teratogenic effects: Growth retardation, skeletal deformations in fetuses. • Genotoxic effects: DNA fragmentation in maternal and fetal liver cells [5]. | | Housefly Larvae (In vivo, Target Pest) [6] | 56 - 732 ppm In diet | • Metabolic disruption: Significant reduction in total carbohydrate, protein, lipid, and cholesterol content in larval homogenate [6]. | (Not applicable) | • Remarkable larvicidal activity; hexaflumuron was more potent [6]. |

Experimental Protocols for Key Studies

For researchers looking to replicate or understand the context of these findings, here are the summarized methodologies.

Broiler Chicken Study [1] [2]
  • Animals & Groups: 75 broiler chickens were divided into 5 groups (n=15). Group A was control; Groups B-E were administered this compound orally at 4, 8, 12, and 16 mg/kg body weight, respectively.
  • Duration: 39 days post-acclimatization.
  • Sampling: Blood and tissue samples were collected on days 13, 26, and 39.
  • Biochemical Analysis:
    • Serum Biochemistry: Liver (ALT, AST, ALP), kidney (urea, creatinine), and cardiac (cholesterol, creatine kinase) biomarkers were analyzed using a commercial chemistry analyzer.
    • Antioxidant Enzymes: SOD, GSH, POD, and CAT were quantified in the heart, liver, and kidney tissues using a UV-visible spectrophotometer.
    • Histopathology: Liver, kidney, and heart tissues were preserved in formaldehyde, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined under a light microscope.
Grass Carp Study [4]
  • Fish & Exposure: 70 grass carp were acclimatized and then divided into groups (n=14). Treatment groups (T1-T3) were exposed to sublethal this compound concentrations (2-4 µg/L) in water for 33 days; a control group (T0) was maintained.
  • Sampling: Tissues (liver, kidney, gills, heart, brain) were sampled on days 11, 22, and 33.
  • Biochemical Analysis:
    • Antioxidant Enzymes: Tissues were homogenized, and the activities of SOD, POD, CAT, and GSH were determined using a UV-visible spectrophotometer.

Proposed Mechanism of Action and Experimental Workflow

The biochemical effects of this compound observed across these studies suggest a common underlying mechanism centered on oxidative stress. The diagram below illustrates this pathway and a general experimental workflow.

This compound This compound OxidativeStress Induces Oxidative Stress (ROS Imbalance) This compound->OxidativeStress AntioxidantDepletion Depletion of Antioxidant Enzymes (SOD, CAT, GSH, POD) OxidativeStress->AntioxidantDepletion CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) AntioxidantDepletion->CellularDamage OrganDysfunction Organ Dysfunction & Histopathology CellularDamage->OrganDysfunction LiverToxicity LiverToxicity OrganDysfunction->LiverToxicity KidneyToxicity KidneyToxicity OrganDysfunction->KidneyToxicity CardiacEffects CardiacEffects OrganDysfunction->CardiacEffects Teratogenicity Teratogenicity OrganDysfunction->Teratogenicity

The general workflow for conducting these toxicological studies is summarized below.

Step1 1. Animal Grouping & Acclimatization Step2 2. Dose Administration (Oral/Gavage, Waterborne) Step1->Step2 Step3 3. Sample Collection (Blood, Tissue) at Set Intervals Step2->Step3 Step4 4. Biochemical & Histopathological Analysis Step3->Step4 Step5 5. Data Analysis (ANOVA with post-hoc tests) Step4->Step5

Interpretation of Findings and Research Implications

  • Cross-Species Toxicity: this compound induces toxicological effects in non-target organisms, including birds, fish, and mammals, despite its initial classification as safe for vertebrates [5].
  • Primary Mechanism: The induction of oxidative stress is a central mechanism. The depletion of key antioxidant enzymes (SOD, CAT, GSH) leads to cellular damage in vital organs [1] [5] [4].
  • Dose and Time Dependency: Effects are consistently more severe with higher doses and longer exposure times [1] [3].
  • Reproductive and Genotoxic Risk: Studies on pregnant rats indicate potential for transgenerational harm, including teratogenic and genotoxic effects, suggesting a significant risk during pregnancy [5].

References

Lufenuron Persistence: Soil vs. Crops

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the persistence data for lufenuron found in the search results, which primarily includes degradation half-lives in various crops and one key dataset for soil.

Matrix Half-Life (T₁/₂) Experimental Conditions / Notes
Soil 16.6 days (Reference); 89.6 days (Stressed) [1] Laboratory study; "stressed" soil underwent a drying-rewetting cycle, severely delaying degradation [1].
Apple [2] 11.3 - 16.1 days Field trial, recommended dose.
Kumquat [3] 9.1 - 12.6 days Field trial.
Grape [4] ~2.8 days Field trial; initial deposit was 1.85 mg/kg.

A critical finding from the soil study is that environmental stress can drastically increase this compound's persistence. The half-life increased more than fivefold in soil subjected to a single drying-rewetting cycle, indicating that its dissipation is highly dependent on environmental conditions [1].

Soil Degradation Experimental Protocol

The most detailed methodology for studying this compound's fate in soil comes from a controlled laboratory experiment [1]. The workflow and findings are summarized in the diagram below.

cluster_main Soil Degradation Experiment Workflow start Soil Sampling & Preequilibration stress Apply Drying-Rewetting Stress start->stress app Apply 14C-Labeled this compound stress->app measure Measure Degradation & Mineralization app->measure findings Key Finding: Half-life increased from 16.6 days (Reference) to 89.6 days (Stressed) measure->findings

The specific experimental steps were as follows [1]:

  • Soil Preparation: A silt loam grassland soil was sieved and adjusted to 40% of its maximum water-holding capacity. It was then pre-equilibrated for one week under controlled conditions (20°C, darkness).
  • Stress Application: To simulate storage-related stress, a portion of the soil was air-dried for 14 days to 1% water content and then carefully rewetted to the original level.
  • CPP Application and Incubation: [phenyl-U-¹⁴C]this compound was applied to both stressed and undisturbed reference soils at a field-relevant concentration of 0.3 mg/kg. The soils were incubated in an open gas flow system at 20°C.
  • Measurement: The degradation rate and mineralization of this compound were tracked by measuring ¹⁴CO₂ released into trap solutions over time using liquid scintillation counting (LSC).

Key Factors Influencing Persistence

The search results highlight several factors crucial for understanding this compound's environmental behavior:

  • Soil Microbes: The study showed that drying-rewetting stress reduced microbial biomass and altered the community structure, which was directly linked to the slower degradation of this compound [1]. This indicates that microbial activity is a primary driver of its breakdown.
  • Soil Sorption: The European Food Safety Authority (EFSA) notes that this compound has a very high log Kow value, meaning it is strongly adsorbed to soil organic matter. This reduces its mobility and potential for uptake by rotational crops but may also affect its availability to degrading microorganisms [5].
  • Use Patterns: this compound is an insect growth regulator (IGR) used in agriculture (e.g., citrus, cotton, apples) and for controlling ectoparasites in companion animals [6] [3] [7].

References

Efficacy of Lufenuron Combinations in Pest Control

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize experimental data on the efficacy of lufenuron in combination with other agents against various insect pests.

Table 1: this compound Combinations in Veterinary Medicine (Flea Control) [1]

Combination Partner Target Pest Host Efficacy Outcome Key Metric Study Duration
Nitenpyram Cat Flea (Ctenocephalides felis) Dogs & Cats 97.3% reduction in flea populations on pets within 7 days; up to 100% reduction in premise flea counts by Day 84. Flea population reduction 90 days

Table 2: this compound Combinations in Agriculture [2] [3]

Combination Partner Target Pest Experimental Setting Efficacy Outcome / Effect Key Findings
Methoxyfenozide Beet Armyworm (Spodoptera exigua) Laboratory (sublethal doses) Enhanced insecticidal activity; dual disruption of 20E biosynthesis and immune signaling. Increased susceptibility to insecticides; delayed development [2].
Cyromazine Onion Maggot (Delia antiqua) Laboratory (bait evaluation) Significant reduction in adult fertility and fecundity; high larval mortality in offspring. Most offspring larvae died within 5 days of hatching [3].
Pyriproxyfen Onion Maggot (Delia antiqua) Laboratory (bait evaluation) Reduced adult survival and affected pupal emergence of offspring. Enhanced fecundity within first 10 days after treatment [3].

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies from key studies cited in the tables.

1. Protocol: this compound and Nitenpyram for Flea Control [1]

  • Objective: Evaluate the combination's effectiveness in infested homes.
  • Subjects: 35 flea-infested dogs and cats from 18 households.
  • Treatment:
    • All pets received oral this compound on Day 0 and then monthly for 3 months.
    • One group also received nitenpyram orally once every other day. A second group received nitenpyram only as needed, but no more than once daily.
  • Assessment:
    • On-Pet Counts: Visual body area counts to assess flea numbers.
    • Premise Counts: Intermittent-light traps placed in homes to measure environmental flea populations.
  • Duration: 90 days.

2. Protocol: this compound and Methoxyfenozide on Spodoptera exigua [2]

  • Objective: Elucidate the molecular mechanism of enhanced insecticidal activity.
  • Insect: Beet armyworm (Spodoptera exigua).
  • Treatment: Application of sublethal doses of methoxyfenozide (MET), this compound (LUF), and their mixture (MML).
  • Molecular Analysis:
    • Gene Silencing: Used RNA interference (RNAi) to silence genes including SeShd (involved in 20E biosynthesis) and SeCYP18A1 (involved in 20E degradation), as well as immune-related genes SeDif and SePGRP-LB.
    • Expression Analysis: Measured the expression levels of these genes and the titer of 20-hydroxyecdysone (20E) following IGR exposure.
    • Susceptibility Bioassay: Monitored insect mortality and development after gene silencing and IGR exposure.

Molecular Signaling Pathway Disruption

The following diagram illustrates the dual-disruption mechanism by which the combination of this compound and methoxyfenozide enhances insecticidal activity, as identified in the research on Spodoptera exigua [2].

G This compound and Methoxyfenozide Mechanism in Spodoptera exigua IGRs IGR Exposure (MET, LUF, MML) EH 20E Biosynthesis & Hydroxylation IGRs->EH Immune Immune Signaling (Toll/IMD Pathways) IGRs->Immune Shade SeShd Gene (Upregulated) EH->Shade CYP18A1 SeCYP18A1 Gene (Upregulated) EH->CYP18A1 Dif SeDif Gene (Upregulated) Immune->Dif PGRP SePGRP-LB Gene (Upregulated) Immune->PGRP ecdysone 20E Titer (Downregulated) Shade->ecdysone Promotes degradation CYP18A1->ecdysone Catalyzes inactivation Development Delayed Development & Increased Susceptibility ecdysone->Development Dif->ecdysone Suppresses PGRP->ecdysone Suppresses

This diagram illustrates the core finding that the combination of methoxyfenozide and this compound disrupts insect growth by simultaneously targeting two critical systems: hormone biosynthesis and immune function [2].

Key Insights for Research and Development

  • Broad-Spectrum Synergy: The efficacy of this compound with nitenpyram in veterinary medicine and with molting accelerators in agriculture demonstrates its versatility and potential for synergistic partnerships across different domains [2] [1].
  • Multi-Target Mechanisms: The enhanced efficacy often stems from attacking multiple physiological pathways. The combination with methoxyfenozide, for instance, disrupts both development (20E biosynthesis) and immunity, creating a compounded effect that is more effective than single-target actions [2].
  • Application Method Matters: The success of a combination can depend on the delivery system. The use of bait stations in agricultural settings has proven to be an efficient and economical method, reducing the amount of insecticide used compared to foliar sprays [3].

References

lufenuron environmental impact comparison

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Profile Comparison

The table below summarizes key environmental fate and ecotoxicological parameters for lufenuron and representative insecticides from other major classes.

Parameter This compound (Benzoylurea) Fipronil (Phenylpyrazole) Imidacloprid (Neonicotinoid) Chlorantraniliprole (Diamide)
Water Solubility (at pH 7, 20°C) 0.046 mg/L [1] 2.4 mg/L (at 20°C) 510 mg/L (at 20°C) 0.9-1.0 mg/L (at 20°C)
Soil Adsorption (Koc) High (strongly bound) [2] High (Koc 343-1276) Moderate (Koc ~132) Low to Moderate (Koc 100-301)
Soil Half-Life (DT₅₀) 55.5 - 101 days [2] 122 - 128 days 26.5 - 229 days 29.3 - 320 days
Primary Degradation Factor Soil microorganisms [3] Not specified in search results Hydrolysis & Photolysis Photolysis & Microbial
Toxicity to Aquatic Life Grass Carp (Oxidative stress at 2-4 µg/L) [4] Very high (LC₅₀ for fish <0.1 mg/L) High (Chronic toxicity to invertebrates at ~1 µg/L) Low to Moderate
Toxicity to Non-Target Insects Affects chitin-synthesizing invertebrates [1] High, broad-spectrum High, systemic in plants Selective (Lepidoptera)
Leaching Potential Very low [2] Low to Moderate High Moderate

Experimental Data and Protocols

The comparative data is derived from standardized laboratory and field studies. Here are the methodologies behind key findings:

  • Soil Degradation Studies: Studies on this compound's degradation in three different Chinese soils (Jiangxi red soil, Taihu Lake rice soil, Northeast black soil) followed laboratory incubation protocols. Soils were treated with this compound and maintained at 25°C in the dark. Residual this compound concentrations were analyzed at regular intervals using High-Performance Liquid Chromatography (HPLC) to determine the degradation half-life [2]. A similar study confirmed that soil microorganisms are the primary drivers of its degradation [3].

  • Aquatic Toxicity Testing: The sublethal effects on grass carp (Ctenopharyngodon idella) were evaluated through a chronic exposure experiment [4].

    • Fish: Grass carp were exposed to sublethal concentrations of 2 µg/L and 4 µg/L of this compound for 33 days.
    • Tissue Sampling: Liver, kidney, gills, heart, and brain tissues were sampled on days 11, 22, and 33.
    • Biochemical Analysis: Tissues were homogenized, and the activity of antioxidant enzymes (SOD, POD, CAT, GSH) was measured using a UV-visible spectrophotometer [4].
  • Avian Toxicity Study: A study on male Japanese quails (Coturnix japonica) investigated effects at environmentally relevant concentrations [5].

    • Birds: 60 birds were divided into groups exposed to varying doses of this compound for 45 days.
    • Measurements: The study assessed clinical signs, feed intake, and a comprehensive set of haematological and biochemical parameters (e.g., RBC count, Hb concentration, cholesterol, triglycerides, protein) from blood samples, alongside histopathological examination of organs [5].

Mechanism of Action and Resistance

This compound's specific biochemical target and emerging resistance mechanisms differentiate it from other insecticides.

  • Chitin Synthesis Inhibition: this compound is a chitin synthesis inhibitor (IRAC Group 15) that specifically targets the enzyme chitin synthase A (CHS-A) [1] [6]. It disrupts molting and development in immature insects, leading to mortality [6]. This mechanism is distinct from the neurotoxic action of fipronil (targets GABA-gated chloride channels) or imidacloprid (targets nicotinic acetylcholine receptors).

  • Resistance Development: A major resistance mechanism involves target-site mutations in the chitin synthase gene. A specific amino acid substitution (I1042M in Plutella xylostella) is highly correlated with resistance to multiple benzoylurea insecticides, including this compound [6]. This mutation was successfully introduced into Drosophila melanogaster using CRISPR/Cas9 technology, confirming its role in conferring resistance [6].

The diagram below illustrates this compound's specific mode of action and the primary resistance mechanism.

cluster_normal Normal Physiology cluster_action This compound Action cluster_resistance Resistance Mechanism This compound This compound CHS_Enzyme Chitin Synthase A (CHS-A) Enzyme This compound->CHS_Enzyme Inhibits MoltingDisruption Molting Disruption Larval Death This compound->MoltingDisruption Chitin Chitin Formation CHS_Enzyme->Chitin NormalMolting Normal Molting & Development Chitin->NormalMolting Mutation Target-Site Mutation (e.g., I1042M) ResistantCHS Resistant CHS-A Enzyme Mutation->ResistantCHS ResistantCHS->Chitin Bypasses Inhibition Resistance Insecticide Resistance ResistantCHS->Resistance

Regulatory Status and Environmental Persistence

This compound's regulatory standing and environmental characteristics influence its global use patterns.

  • Regulatory Status: this compound is not approved for use in the European Union under Regulation (EC) No 1107/2009 [1]. It is, however, used in other regions, including North America, Asia-Pacific, and Morocco [1].

  • Persistence and Bioaccumulation: The Pesticide Properties Database (PPDB) classifies this compound as a "Forever Chemical" based on its high aquatic toxicity, environmental persistence (half-life >90 days in water or sediment), and high bioaccumulation potential (Log P = 5.12) [1]. Its high affinity for soil organic matter reduces its mobility but may contribute to its persistence in the environment [2].

Key Takeaways for Professionals

  • Comparative Advantage: this compound offers a favorable safety profile for mammals and beneficial insects due to its specific mechanism of action, making it a valuable component in Integrated Pest Management (IPM) and resistance management programs [7].
  • Primary Environmental Concern: The major concern is its high potency and chronic toxicity to non-target aquatic organisms, which can be affected at concentrations in the low micrograms per liter (µg/L) range [5] [4].
  • Guided Use: Its strong adsorption to soil and low leaching potential mean it poses a minimal risk of groundwater contamination, but its persistence requires careful attention to application rates and environmental conditions [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

509.9784228 g/mol

Monoisotopic Mass

509.9784228 g/mol

Heavy Atom Count

32

Density

1.631±0.06 g/cm3(Predicted)

LogP

5.12 (LogP)

Appearance

Solid powder

Melting Point

166.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4629851K7Q
1R754M4918
9CR45YMS74

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

130841-22-4
130841-26-8
103055-07-8

Wikipedia

Lufenuron
Triflic_acid

Use Classification

Agrochemicals -> Pesticides
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
INSECTICIDE; -> JECFA Functional Classes
Veterinary substances, Acaricides, Insecticides
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023
1: Breijo M, Isnardi F, Brauer M, Schenker R, Ferrari M, Ferreira AM. An insect growth inhibitor--lufenuron--enhances albendazole activity against hydatid cyst. Vet Parasitol. 2011 Sep 27;181(2-4):341-4. doi: 10.1016/j.vetpar.2011.04.011. Epub 2011 Apr 15. PubMed PMID: 21592667.
2: Wang C, Henderson G, Gautam BK, Chen X. Lethal and sublethal effects of lufenuron on the Formosan subterranean termite (Isoptera: Rhinotermitidae). J Econ Entomol. 2014 Aug;107(4):1573-81. PubMed PMID: 25195450.
3: Dong B, Zhao Q, Hu J. Dissipation kinetics of emamectin benzoate and lufenuron residues in cabbage grown under field conditions. Environ Monit Assess. 2015 Dec;187(12):765. DOI: 10.1007/s10661-015-4989-1. Epub 2015 Nov 20. PubMed PMID: 26590145.
4: Wang C, Henderson G, Gautam BK. Lufenuron suppresses the resistance of Formosan subterranean termites (Isoptera: Rhinotermitidae) to entomopathogenic bacteria. J Econ Entomol. 2013 Aug;106(4):1812-8. PubMed PMID: 24020297.
5: Fonseca AP, Marques EJ, Torres JB, Silva LM, Siqueira HÁ. Lethal and sublethal effects of lufenuron on sugarcane borer Diatraea flavipennella and its parasitoid Cotesia flavipes. Ecotoxicology. 2015 Nov;24(9):1869-79. doi: 10.1007/s10646-015-1523-8. Epub 2015 Aug 7. PubMed PMID: 26250937.
6: do Nascimento AR, Fresia P, Cônsoli FL, Omoto C. Comparative transcriptome analysis of lufenuron-resistant and susceptible strains of Spodoptera frugiperda (Lepidoptera: Noctuidae). BMC Genomics. 2015 Nov 21;16:985. doi: 10.1186/s12864-015-2183-z. PubMed PMID: 26589731; PubMed Central PMCID: PMC4654862.
7: Khajepour S, Izadi H, Asari MJ. Evaluation of two formulated chitin synthesis inhibitors, hexaflumuron and lufenuron against the raisin moth, Ephestia figulilella. J Insect Sci. 2012;12:102. doi: 10.1673/031.012.10201. PubMed PMID: 23425138; PubMed Central PMCID: PMC3605030.
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